molecular formula C10H14N2O3 B1298201 N,N-dimethyl-2-(4-nitrophenoxy)ethanamine CAS No. 51344-13-9

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Katalognummer: B1298201
CAS-Nummer: 51344-13-9
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: YHVRYYYYYRDIAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-11(2)7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVRYYYYYRDIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358323
Record name N,N-dimethyl-2-(4-nitrophenoxy)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51344-13-9
Record name N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51344-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethyl-2-(4-nitrophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: Synthesis, Properties, and Applications in Targeted Protein Degradation

Abstract

This compound is a bifunctional organic molecule of significant interest in contemporary drug discovery and chemical biology. Its structure, incorporating a tertiary amine, an ether linkage, and a nitroaromatic ring, makes it a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, an analysis of its reactivity, and a discussion of its application as a crucial component in the rapidly evolving field of targeted protein degradation.

Introduction and Molecular Overview

This compound, also known by its CAS Number 51344-13-9, is a substituted phenoxyethanamine derivative. The molecule's utility is derived from its distinct chemical moieties:

  • The 4-Nitrophenoxy Group: The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a handle for further chemical modification, most notably its reduction to an aniline derivative. This aniline can then be used for amide bond formation or other coupling reactions.

  • The Ether Linkage: This stable bond connects the aromatic system to the ethylamine side chain, providing specific spacing and flexibility.

  • The N,N-dimethylamino Group: A tertiary amine that imparts basicity to the molecule and can serve as a nucleophile or a point for salt formation.

This combination of features makes it an ideal scaffold for constructing linkers used in PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][2]

Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

Physical Properties

The known physical properties are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other key parameters like melting point and solubility have not been widely reported.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃[3][4]
Molecular Weight 210.23 g/mol [3][4]
CAS Number 51344-13-9[4]
Appearance Not specified (likely an oil or low-melting solid)[3]
Boiling Point 326.6 °C at 760 mmHg[3]
Density 1.154 g/cm³[3]
Flash Point 151.3 °C[3]
Storage Sealed in dry, room temperature conditions[5]
Spectroscopic Profile (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

  • Aromatic Protons: Two doublets in the downfield region (approx. δ 8.2 and 7.0 ppm). The protons ortho to the electron-withdrawing nitro group (H_a) will be further downfield than the protons ortho to the electron-donating ether group (H_b). Both will exhibit coupling to each other, resulting in a classic AA'BB' system or two distinct doublets.

  • Methylene Protons (-O-CH₂-): A triplet around δ 4.2 ppm (H_c), coupled to the adjacent methylene group.

  • Methylene Protons (-CH₂-N<): A triplet around δ 2.8 ppm (H_d), coupled to the oxygen-linked methylene group.

  • Methyl Protons (-N(CH₃)₂): A sharp singlet around δ 2.3 ppm (H_e), integrating to 6 protons.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show eight distinct signals:

  • Aromatic Carbons: Six signals, with the carbon attached to the nitro group (C4) being the most downfield (approx. δ 163 ppm) and the carbon attached to the ether oxygen (C1) also significantly downfield (approx. δ 141 ppm). The other four aromatic carbons (C2, C6, C3, C5) will appear in the typical aromatic region (δ 115-126 ppm).

  • Methylene Carbon (-O-CH₂-): Around δ 66 ppm.

  • Methylene Carbon (-CH₂-N<): Around δ 58 ppm.

  • Methyl Carbons (-N(CH₃)₂): Around δ 45 ppm.

2.2.3. Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2800 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.

  • ~1590 and 1490 cm⁻¹: Aromatic C=C bending.

  • ~1520 and 1345 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group (a very strong and characteristic pair of bands).

  • ~1250 cm⁻¹: Aryl-O-C asymmetric stretching of the ether linkage.

  • ~1040 cm⁻¹: C-N stretching of the tertiary amine.

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 210. Key fragmentation patterns would likely involve cleavage of the C-O bond, the C-N bond, and loss of the nitro group.

Synthesis and Purification

The most logical and field-proven method for synthesizing this compound is the Williamson ether synthesis.[6][7] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide of 4-nitrophenol acts as a nucleophile to displace a leaving group from a 2-(dimethylamino)ethyl halide.[6]

Synthesis Pathway

The overall synthetic transformation is depicted below. The process involves two key stages: formation of the 4-nitrophenoxide nucleophile and the subsequent nucleophilic substitution.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product p_nitrophenol 4-Nitrophenol phenoxide Sodium 4-nitrophenoxide (in situ) p_nitrophenol->phenoxide Deprotonation base Base (e.g., NaH, K₂CO₃) base->phenoxide dmae_halide 2-(Dimethylamino)ethyl chloride hydrochloride product This compound dmae_halide->product phenoxide->product Sₙ2 Attack

Caption: Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Materials and Reagents:

  • 4-Nitrophenol

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

    • Causality: Potassium carbonate is a sufficiently strong base to deprotonate the acidic 4-nitrophenol (pKa ≈ 7.2) to form the nucleophilic phenoxide in situ. It also neutralizes the HCl from the hydrochloride salt. An excess ensures the reaction goes to completion.

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to 4-nitrophenol.

    • Causality: DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, and it has a high boiling point suitable for heating.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed (typically 4-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate.

    • Causality: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts (KCl, excess K₂CO₃) remain in the aqueous phase. c. Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Causality: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to break any emulsions and begins the drying process. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

    • Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, or baseline impurities.

Chemical Reactivity and Derivative Synthesis

The molecule possesses three primary reactive sites, allowing for a range of subsequent chemical transformations.

G cluster_nitro Nitro Group Reactivity cluster_amine Tertiary Amine Reactivity center_mol This compound nitro_reduction Reduction (e.g., H₂, Pd/C or SnCl₂) center_mol->nitro_reduction Site 1 amine_alkylation Quaternization (e.g., CH₃I) center_mol->amine_alkylation Site 2 aniline_product 4-(2-(Dimethylamino)ethoxy)aniline nitro_reduction->aniline_product quat_salt Quaternary Ammonium Salt amine_alkylation->quat_salt

Caption: Key Reactive Sites of the Molecule.

  • Reduction of the Nitro Group: The most common and useful reaction is the reduction of the nitro group to a primary amine (aniline). This transformation is critical for its use as a building block. Standard conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium. The resulting aniline is a versatile nucleophile for forming amide bonds, essential for attaching linkers to E3 ligase ligands in PROTAC synthesis.

  • Reactions at the Tertiary Amine: The dimethylamino group can act as a nucleophile. It can be quaternized by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. It can also be oxidized to an N-oxide.

  • Aromatic Substitution: The aromatic ring is deactivated towards electrophilic substitution due to the nitro group but is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group, should a suitable leaving group be present.

Application in Targeted Protein Degradation

The primary application for this molecule is as a "protein degrader building block".[4] It serves as a precursor to linkers used in the synthesis of PROTACs.

Role in PROTAC Assembly

A PROTAC is a chimeric molecule with three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] this compound is used to construct the linker portion.

The typical workflow is as follows:

G start N,N-dimethyl-2- (4-nitrophenoxy)ethanamine step1 Nitro Reduction start->step1 intermediate 4-(2-(Dimethylamino)ethoxy)aniline step1->intermediate step2 Couple to E3 Ligase Ligand (Amide Bond Formation) intermediate->step2 linker_e3 Linker-E3 Ligand Conjugate step2->linker_e3 step3 Couple to POI Ligand linker_e3->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: Workflow for PROTAC Synthesis.

  • Functionalization: The nitro group of this compound is reduced to an aniline.

  • First Coupling: This aniline is then coupled to an activated carboxylic acid on an E3 ligase ligand (e.g., derivatives of thalidomide or pomalidomide for the Cereblon E3 ligase). This forms a stable amide bond and attaches one end of the linker.

  • Second Coupling: The other end of the molecule, often after further modification, is coupled to a ligand for the target protein, completing the PROTAC structure.

The ethoxy-dimethylamine portion of the original molecule becomes part of the final linker, providing appropriate length, solubility, and conformational flexibility to allow the formation of a productive ternary complex between the POI and the E3 ligase.[1]

Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[3]

  • Hazards: Harmful by inhalation, in contact with skin, and if swallowed.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be performed in a certified chemical fume hood.[3]

  • Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is more than a simple organic compound; it is an enabling tool for researchers in the field of targeted protein degradation. Its straightforward synthesis via the Williamson ether reaction and the versatile reactivity of its nitro and amino functionalities make it a valuable building block for creating sophisticated PROTAC molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in the development of next-generation therapeutics aimed at previously "undruggable" targets.

References

  • MOLBASE, this compound | 51344-13-9 Encyclopedia. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

This compound is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds and as a building block in the development of novel chemical entities. Its structure, featuring a nitrophenoxy moiety and a dimethylaminoethyl chain, provides a versatile scaffold for further chemical modifications. This guide offers an in-depth exploration of a reliable and efficient pathway for the synthesis of this compound, grounded in fundamental principles of organic chemistry and supported by established experimental protocols.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prominent and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, the synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of a 2-(dimethylamino)ethyl halide and displacing the halide leaving group.[1][2][3]

The overall reaction can be depicted as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-nitrophenol 4-Nitrophenol Reaction Williamson Ether Synthesis 4-nitrophenol->Reaction 1. Deprotonation 2-chloro 2-(Dimethylamino)ethyl chloride 2-chloro->Reaction 2. SN2 Attack Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Target This compound Reaction->Target

Caption: Overall schematic of the Williamson ether synthesis for this compound.

Mechanistic Insights: The Rationale Behind the Reaction

The success of this synthesis hinges on the principles of the SN2 reaction. The reaction rate is dependent on the concentration of both the nucleophile (the 4-nitrophenoxide ion) and the electrophile (2-(dimethylamino)ethyl chloride).[4][5] The choice of a primary alkyl halide is crucial, as SN2 reactions are sensitive to steric hindrance.[6] A primary halide, such as 2-(dimethylamino)ethyl chloride, presents a sterically unhindered site for the nucleophile to attack from the backside, leading to an inversion of configuration at the electrophilic carbon.[4][5]

The presence of the nitro group on the phenol is advantageous. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation by a moderately strong base to form the nucleophilic phenoxide.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for the synthesis of this compound, integrating best practices and safety considerations.

Part 1: Preparation of the Starting Material - 2-(Dimethylamino)ethyl chloride

The alkylating agent, 2-(dimethylamino)ethyl chloride, is typically available as its hydrochloride salt. The free base is required for the Williamson ether synthesis and can be prepared from the hydrochloride salt.

Materials:

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether (or other suitable organic solvent)

Procedure:

  • Dissolution: Dissolve 2-(dimethylamino)ethyl chloride hydrochloride in water.

  • Basification: Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12). This deprotonates the amine, liberating the free base.[7]

  • Extraction: Extract the aqueous solution multiple times with diethyl ether. The free base is organic soluble and will move into the ether layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and carefully remove the solvent under reduced pressure to yield the free base of 2-(dimethylamino)ethyl chloride as an oil. Due to its instability, it is often best to use this freshly prepared free base immediately in the next step.

Part 2: Williamson Ether Synthesis

Materials:

  • 4-Nitrophenol

  • Freshly prepared 2-(Dimethylamino)ethyl chloride (from Part 1)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Reaction Setup:

Reaction_Setup cluster_flask Reaction Vessel Flask Round-bottom flask Heating Heating Mantle Flask->Heating Stir_bar Magnetic stir bar 4-nitrophenol 4-Nitrophenol Base K₂CO₃ Solvent Acetonitrile Condenser Reflux Condenser Condenser->Flask

Caption: A typical reaction setup for the Williamson ether synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol and anhydrous potassium carbonate.[1]

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask and stir the suspension at room temperature.[1]

  • Addition of Alkylating Agent: Slowly add the freshly prepared 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted 4-nitrophenol.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Data Presentation: Physicochemical Properties and Reaction Parameters

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₃[9]
Molecular Weight 210.2 g/mol [9]
Appearance Off-White to Yellow Solid[10]
Melting Point 70.0 to 74.0 °C[10]
Boiling Point 513.2±45.0 °C (Predicted)[10]
Storage Sealed in dry, Room Temperature[10]
ParameterConditionRationale
Base Anhydrous K₂CO₃ or NaHK₂CO₃ is a mild base suitable for deprotonating the acidic 4-nitrophenol. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation.[11][12]
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvents that solvate the cation of the base, leaving the phenoxide anion more nucleophilic, thus accelerating the SN2 reaction.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products.[1]
Alkylating Agent Primary Alkyl HalideMinimizes steric hindrance, favoring the SN2 pathway over competing elimination (E2) reactions.[6]

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process monitoring and final product characterization.

  • Reaction Monitoring: The use of TLC allows for the real-time tracking of the consumption of the limiting reactant (4-nitrophenol) and the formation of the product. This ensures the reaction is driven to completion, maximizing yield.[1]

  • Workup and Purification: The aqueous workup is designed to remove unreacted starting materials and inorganic byproducts. The final purification step, either crystallization or column chromatography, ensures the isolation of the target compound in high purity.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be compared to the literature value.

Conclusion

The Williamson ether synthesis provides a robust and efficient pathway for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers and drug development professionals can reliably synthesize this valuable intermediate in high yield and purity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for the successful execution of this important organic transformation.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • ChemHelp ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • PoorMansChemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Jeremy McCallum. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Hypothesis-Driven Investigation

Abstract

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is a synthetic compound with a chemical structure suggestive of potential biological activity.[1][2] While direct studies on its mechanism of action are not extensively documented in current literature, its structural motifs—a nitrophenoxy group and a dimethylaminoethanamine side chain—are present in various pharmacologically active molecules.[3] This guide puts forth a hypothesis-driven framework for the comprehensive investigation of its mechanism of action. We will explore potential biological targets and outline a multi-faceted experimental approach to systematically test these hypotheses. This document is intended for researchers and drug development professionals, providing both the strategic rationale and detailed protocols for elucidating the pharmacological profile of this compound.

Introduction and Molecular Profile

This compound is a small molecule with the molecular formula C10H14N2O3.[2] Its structure features a tertiary amine and a nitroaromatic group, functionalities that can impart significant chemical reactivity and potential for biological interactions. The presence of the dimethylamino group suggests potential interactions with aminergic receptors or transporters, while the nitrophenoxy moiety is a common pharmacophore in various bioactive compounds.[3][4] Given its classification as a potential "protein degrader building block," its role as a chemical intermediate in the synthesis of more complex molecules is also a key consideration.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H14N2O3[2]
Molecular Weight210.23 g/mol [1]
Boiling Point326.6°C at 760 mmHg[1]
Flash Point151.3°C[1]
Density1.154 g/cm³[1]

Postulated Mechanisms of Action and Experimental Validation

Based on the structural characteristics of this compound and the known activities of analogous compounds, we can propose several plausible mechanisms of action. This section will detail these hypotheses and the corresponding experimental workflows to validate them.

Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation

The ethanamine side chain is a common feature in many GPCR ligands, including histamine and adrenergic receptor modulators.[5] Structurally related compounds have demonstrated activity as histamine antagonists.[3] Therefore, it is plausible that this compound interacts with one or more GPCRs.

A tiered approach is recommended, starting with broad screening and progressing to more focused characterization.

dot

Caption: Tiered workflow for GPCR target identification and validation.

  • Cell Culture: Culture CHO-K1 cells stably expressing the target GPCR in F-12K Medium supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed cells in 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Aspirate media and add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Add 50 µL of the test compound dilutions or reference agonist/antagonist.

    • For antagonist testing, pre-incubate with the test compound for 15 minutes before adding a known agonist at its EC80 concentration.

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the concentration-response data and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

Hypothesis 2: Enzyme Inhibition

The phenoxy moiety is present in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that act as cyclooxygenase (COX) inhibitors.[6] Therefore, this compound could potentially inhibit enzymes such as COX-1 and COX-2.

dot

Enzyme_Inhibition_Workflow Start Compound of Interest: This compound COX_Assay COX-1/COX-2 Inhibition Assay (e.g., Fluorometric or Colorimetric) Start->COX_Assay IC50_Determination IC50 Determination: Dose-response analysis COX_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Determination->Selectivity_Index Mechanism_Study Enzyme Kinetics Study: (e.g., Lineweaver-Burk plot) Determine mode of inhibition IC50_Determination->Mechanism_Study

Caption: Workflow for assessing COX enzyme inhibition.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), and test compound.

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 µM EDTA.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer, 10 µL of COX-2 enzyme, and 10 µL of the test compound dilution.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.

    • Measure the fluorescence intensity at time 0 and after a 10-minute incubation at 37°C (Excitation/Emission ~535/590 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Hypothesis 3: Interaction with Cytochrome P450 Enzymes

Structurally similar molecules, such as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), are known to interact with cytochrome P450 (CYP) isozymes.[3] This suggests that this compound could be a substrate, inhibitor, or inducer of CYP enzymes, which has significant implications for its metabolism and potential drug-drug interactions.

dot

CYP450_Interaction_Workflow Start Compound of Interest Metabolic_Stability Metabolic Stability Assay: Human Liver Microsomes Start->Metabolic_Stability CYP_Inhibition CYP Inhibition Assay: (e.g., CYP3A4, CYP2D6) Fluorogenic probe substrates Start->CYP_Inhibition CYP_Induction CYP Induction Assay: Primary Human Hepatocytes (mRNA and Activity Measurement) Start->CYP_Induction Data_Analysis Data Analysis: - Half-life (t1/2) - IC50 values - Fold induction Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis CYP_Induction->Data_Analysis Conclusion Conclusion: Substrate, Inhibitor, or Inducer? Data_Analysis->Conclusion

Caption: Workflow for assessing cytochrome P450 interactions.

In Vivo Corroboration and Toxicological Profiling

Positive findings from in vitro studies must be corroborated with in vivo models to establish physiological relevance.

Table 2: Proposed In Vivo Studies

Study TypeModelEndpointsRationale
Pharmacokinetic (PK) Study Rodent (e.g., Sprague-Dawley rat)Plasma concentration over time, Cmax, Tmax, AUC, half-lifeTo understand the absorption, distribution, metabolism, and excretion (ADME) profile.
Target Engagement Study Disease-relevant animal modelBiomarker modulation (e.g., downstream effectors of a confirmed GPCR target)To confirm that the compound reaches and interacts with its intended target in a living system.
Preliminary Toxicology RodentClinical observations, body weight, basic hematology and clinical chemistryTo assess the general safety profile and identify a maximum tolerated dose (MTD).[1]

Concluding Remarks

The elucidation of the mechanism of action for a novel compound like this compound requires a systematic, hypothesis-driven approach. By leveraging knowledge from structurally related molecules, we can design a robust experimental plan to probe its interactions with key biological targets such as GPCRs, enzymes, and metabolic pathways. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to uncover the pharmacological profile of this and other novel chemical entities, ultimately paving the way for potential therapeutic applications.

References

  • Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Ghouri, I. G., & Wadsworth, J. (1970). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Journal of Pharmacy and Pharmacology, 22(1), 74-75. Retrieved from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kandari, H. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(22), 13261-13292. Retrieved from [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|51344-13-9. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Retrieved from [Link]

  • ChemSynthesis. (2025). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

  • PubChem. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-nitrophenoxy)ethanamine. Retrieved from [Link]

  • Jutel, M., Akdis, M., & Akdis, C. A. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 177(3), 445-447. Retrieved from [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. Retrieved from [Link]

  • Amir, M., Kumar, S., Khan, S. A., & Ali, I. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 699-707. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Role of Solubility in Drug Development

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, a molecule of significant interest in contemporary research and pharmaceutical development, presents a common yet critical challenge: its interaction with various solvent systems. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a multitude of applications, from synthetic chemistry and purification to formulation and bioavailability. An in-depth understanding of a compound's solubility profile in different organic solvents is not merely an academic exercise; it is a cornerstone of efficient and successful drug discovery and development. This guide provides a comprehensive technical overview of the solubility of this compound, offering both theoretical frameworks for prediction and practical, validated protocols for experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility. Key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃[1]
Molecular Weight 210.23 g/mol [1]
Density 1.154 g/cm³[2]
Appearance White to light yellow crystalline solid[2]

The structure of this compound, featuring a polar nitro group and a tertiary amine, juxtaposed with an aromatic ring and an ether linkage, suggests a nuanced solubility profile. The presence of both polar and non-polar moieties indicates that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data, a powerful predictive tool is the Hansen Solubility Parameter (HSP) model.[3] This model is predicated on the principle of "like dissolves like," quantifying this concept by dissecting the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the solute is to dissolve in the solvent. The distance (Ra) between a solvent and a solute in Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a range of common organic solvents, which can be used to estimate the solubility of this compound.

Solventδd (MPa½)δp (MPa½)δh (MPa½)
Acetone 15.510.47.0
Acetonitrile 15.318.06.1
Chloroform 17.83.15.7
Dichloromethane 17.07.37.1
Dimethyl Sulfoxide (DMSO) 18.416.410.2
Ethanol 15.88.819.4
Ethyl Acetate 15.85.37.2
Hexane 14.90.00.0
Isopropanol 15.86.116.4
Methanol 15.112.322.3
Toluene 18.01.42.0
N,N-Dimethylformamide (DMF) 17.413.711.3

Data compiled from various sources.[4][5]

The following diagram illustrates the logical workflow for predicting solubility using the Hansen Solubility Parameter approach.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Qualitative Solubility Observations

Based on available information, this compound is reported to be soluble in ethanol, acetone, and chloroform.[2] This aligns with the theoretical understanding of its structure, as these solvents possess a balance of polarity and non-polar character that can effectively solvate the different moieties of the molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable for initial screening, empirical determination of solubility remains the gold standard. The shake-flask method is a robust and widely accepted technique for measuring the equilibrium solubility of a compound.[8] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This protocol is suitable for compounds that possess a chromophore, allowing for quantification using UV-Vis spectroscopy.

1. Preparation of Saturated Solutions: a. Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be visually apparent. b. To each vial, add a known volume of the desired organic solvent. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the time to reach equilibrium.

2. Sample Preparation and Analysis: a. After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. c. Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. d. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be predetermined by scanning a dilute solution of the compound.

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Measure the absorbance of each standard solution at the λmax. c. Construct a calibration curve by plotting absorbance versus concentration. d. Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the solvent.

The following diagram outlines the experimental workflow for the shake-flask method.

Shake_Flask_Workflow start Start weigh Weigh excess solute start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate with agitation (e.g., 24-48h at constant T) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute measure Measure absorbance (UV-Vis) or inject (HPLC) dilute->measure quantify Quantify using calibration curve measure->quantify end End: Determine Solubility quantify->end

Caption: Experimental workflow for the shake-flask solubility determination.

Protocol 2: Equilibrium Solubility Determination by the Shake-Flask Method with High-Performance Liquid Chromatography (HPLC) Analysis

For compounds with weak or no UV absorbance, or for complex matrices, HPLC offers a more specific and sensitive method of quantification.

1. Preparation of Saturated Solutions: a. Follow steps 1a-1d from Protocol 1.

2. Sample Preparation and Analysis: a. Follow steps 2a and 2b from Protocol 1. b. Dilute the filtered supernatant with the mobile phase to a concentration suitable for HPLC analysis. c. Inject a known volume of the diluted sample into the HPLC system. d. Record the peak area of the analyte.

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. b. Inject the same volume of each standard solution into the HPLC system and record the corresponding peak areas. c. Construct a calibration curve by plotting peak area versus concentration. d. Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the solvent.

Conclusion: A Practical Approach to Understanding Solubility

While a comprehensive, pre-existing database of quantitative solubility data for this compound in a wide array of organic solvents remains to be fully established in the public domain, this guide provides researchers, scientists, and drug development professionals with a robust framework for both predicting and empirically determining this critical parameter. By leveraging the predictive power of Hansen Solubility Parameters and employing the meticulously detailed experimental protocols provided, a thorough understanding of the solubility profile of this compound can be achieved. This knowledge is indispensable for advancing research and development efforts, ensuring the informed selection of solvent systems for synthesis, purification, formulation, and ultimately, the successful progression of this promising compound through the development pipeline.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2021). Polymers, 13(16), 2748.
  • Hansen Solubility Parameters (HSP)
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • Consideration of Hansen solubility parameters. Part 1. (n.d.).
  • Estimating Hansen solubility parameters of organic pigments by group contribution methods. (n.d.).
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).
  • Designer Solvent Blends - Hansen Solubility Parameters. (n.d.).
  • HSP for Beginners - Hansen Solubility Parameters. (n.d.).
  • This compound|51344-13-9 - MOLBASE Encyclopedia. (n.d.).
  • N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. (n.d.).
  • 51344-13-9 this compound AKSci V6320. (n.d.).
  • 51344-13-9|this compound - BLDpharm. (n.d.).
  • Hansen solubility parameters. (2022).
  • This compound | 51344-13-9. (n.d.).
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.).

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An In-Depth Technical Guide to the Safe Handling of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety and handling precautions for N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (CAS No. 51344-13-9). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from available safety data and knowledge of related chemical classes to ensure a thorough understanding of the potential hazards and mitigation strategies.

Understanding the Hazard Profile

This compound is a bifunctional molecule containing both a tertiary amine and a nitroaromatic group. This unique structure necessitates a careful consideration of its reactivity and toxicity. While specific toxicological data for this compound is limited, the known hazards of its constituent functional groups provide a strong basis for a conservative approach to its handling. The primary hazards are associated with its potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2]

The nitroaromatic moiety is a well-known toxophore. Aromatic nitro compounds can be absorbed through the skin and may cause a range of toxic effects.[3] The tertiary amine group can also present hazards, as amines can be corrosive or irritating to the skin and respiratory tract.

GHS Classification and Hazard Statements

Based on available data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.

Prudent Laboratory Practices and Exposure Controls

Given the potential hazards, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[1] All manipulations of the solid or solutions, including weighing, transferring, and preparing solutions, should be conducted within a fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to ensuring a safe laboratory environment.

Handling
  • Avoid Dust Formation: When handling the solid material, care should be taken to avoid the generation of dust.

  • Use in a Well-Ventilated Area: All work with this compound must be performed in a chemical fume hood.[1]

  • Prevent Contact: Avoid all direct contact with the substance. Do not breathe dust or vapors.

  • Hygiene: Wash hands thoroughly after handling.[1]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For a minor spill, trained personnel wearing appropriate PPE can follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and alert others nearby.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.

  • Collect the Material: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of the contaminated waste as hazardous material in accordance with local, state, and federal regulations.

For large spills, evacuate the area and contact the institution's emergency response team.

Spill Response Workflow

SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess MinorSpill Minor Spill (Manageable by lab personnel) Assess->MinorSpill Small & Low Hazard MajorSpill Major Spill (Requires emergency response) Assess->MajorSpill Large or High Hazard Alert Alert Personnel in Immediate Area MinorSpill->Alert EvacuateMajor Evacuate Area & Contact Emergency Response MajorSpill->EvacuateMajor DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Considerations

Toxicological Information
Ecological Information

Specific data on the environmental fate and ecotoxicity of this compound is lacking. However, aromatic amines and nitroaromatic compounds are recognized as classes of environmental pollutants.[5][6] They can be persistent in the environment and toxic to aquatic life.[7] Therefore, releases to the environment must be strictly avoided. All waste containing this compound should be treated as hazardous chemical waste.

Hierarchy of Controls

A systematic approach to managing the risks associated with this compound involves implementing a hierarchy of controls, from most to least effective.

Hierarchy of Hazard Controls

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The hierarchy of controls for minimizing chemical exposure.

In the context of research and development, elimination or substitution may not always be feasible. Therefore, a strong emphasis is placed on robust engineering controls, strict administrative procedures, and the consistent and correct use of personal protective equipment.

Conclusion

This compound is a compound that requires careful handling due to its potential hazards. While comprehensive toxicological data is not available, the known risks associated with its chemical structure warrant a cautious and well-informed approach to its use in the laboratory. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound and minimize their risk of exposure.

References

  • PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound | 51344-13-9. Retrieved from [Link]

  • Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Journal of Environmental & Analytical Toxicology, 2(5).
  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Tandjaoui, N., et al. (2024).
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  • Lichtfouse, E. (Ed.). (2016).
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  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 237-241.
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A Senior Application Scientist's Guide to N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: A Versatile Building Block for Linker Synthesis in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of Targeted Protein Degradation (TPD) has introduced a paradigm shift in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of the most prominent TPD modality, Proteolysis Targeting Chimeras (PROTACs), lies the linker—a component whose length, composition, and chemical character are critical determinants of a degrader's efficacy and drug-like properties.[1][2] The empirical and often arduous process of linker optimization necessitates a robust toolbox of chemical building blocks that enable rapid and reliable synthesis of diverse linker architectures.[3][] This guide provides an in-depth technical overview of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, a highly valuable building block for installing a terminal, polar N,N-dimethylethoxy moiety into PROTAC linkers. We will explore its core chemistry, provide field-tested experimental protocols for its application, and discuss the functional impact of the resulting chemical fragment on the final PROTAC molecule.

The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules comprising a "warhead" that binds a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][5] The linker is not merely a passive spacer; it actively modulates the physicochemical properties of the entire molecule and is instrumental in forming a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][6] The composition of the linker dictates crucial parameters such as:

  • Solubility and Permeability: Balancing these properties is a formidable challenge for PROTACs, which often sit outside traditional "rule-of-five" chemical space.[7][8]

  • Ternary Complex Geometry: The linker's length and rigidity control the spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitin transfer.[2]

  • Metabolic Stability: Linkers composed of alkyl and ether chains can be susceptible to oxidative metabolism.[6]

Therefore, the ability to rapidly synthesize a library of PROTACs with diverse linkers is paramount for successful drug discovery campaigns.[1][] This requires access to versatile building blocks that react under predictable and reliable conditions.

Core Chemistry of this compound

This compound serves as an efficient reagent for introducing a flexible, polar terminus onto a molecule of interest. Its utility is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Profile

A clear understanding of a building block's fundamental properties is the first step in its effective application.

PropertyValueSource
CAS Number 51344-13-9[9]
Molecular Formula C₁₀H₁₄N₂O₃[9][10]
Molecular Weight 210.23 g/mol [9][10]
Appearance Varies (typically a solid)
Density ~1.154 g/cm³[10]
Boiling Point ~326.6 °C at 760 mmHg[10]
Product Family Protein Degrader Building Blocks[9]
The SNAr Reaction Engine: An Activated System for C-O Bond Formation

The reactivity of this building block is driven by the 4-nitrophenoxy group. In a typical Nucleophilic Aromatic Substitution reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[11][12] The process is generally unfavorable for simple aryl halides or ethers. However, the presence of a strong electron-withdrawing group (EWG), such as a nitro group (NO₂), positioned ortho or para to the leaving group, dramatically activates the ring for nucleophilic attack.[11][13]

The mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile (e.g., a primary amine, secondary amine, or alkoxide on the warhead or E3-ligand scaffold) attacks the ipso-carbon—the carbon atom bearing the ether linkage. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[14]

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11][13] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.[12]

  • Elimination and Rearomatization: The complex rapidly collapses, ejecting the 4-nitrophenoxide anion—a very stable leaving group—and restoring the aromaticity of the ring, now functionalized with the desired moiety.[11]

This reliable and well-understood mechanism makes this compound a predictable and efficient synthetic partner.

Caption: SNAr mechanism for linker conjugation.

Practical Application in PROTAC Synthesis

The true value of a building block lies in its practical utility. The following section outlines a robust, self-validating workflow for employing this compound in a laboratory setting.

General Experimental Workflow

The process is a straightforward conjugation followed by purification and analysis. The causality is clear: the reaction is designed for high conversion, the purification removes byproducts and unreacted starting materials, and the analysis provides definitive confirmation of the desired outcome.

Synthesis_Workflow reagents 1. Reagent Preparation - Substrate (with -NH₂ or -OH) - Building Block - Base (e.g., DIPEA) - Solvent (e.g., DMSO) reaction 2. SₙAr Reaction - Stir at 60-80 °C - Monitor by LC-MS reagents->reaction Combine & Heat workup 3. Aqueous Workup - Dilute with EtOAc/Water - Separate organic layer - Dry & Concentrate reaction->workup Reaction Complete purify 4. Purification - Reverse-Phase HPLC or - Silica Gel Chromatography workup->purify Crude Product analyze 5. Final Analysis - LC-MS (Purity & Mass) - ¹H NMR (Structure) - Lyophilize to yield final product purify->analyze Purified Product

Caption: Standard workflow for SNAr conjugation.

Detailed Experimental Protocol: Conjugation to a Primary Amine

This protocol describes a representative reaction to conjugate the building block to a substrate containing a primary amine (Substrate-NH₂).

Materials:

  • Substrate-NH₂ (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial with stir bar, nitrogen atmosphere

Methodology:

  • Preparation: To a clean, dry reaction vial under a nitrogen atmosphere, add Substrate-NH₂ (e.g., 0.1 mmol, 1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DMSO (e.g., 1 mL). Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions, solubilizing the reagents and promoting the formation of the charged Meisenheimer complex.[15]

  • Reagent Addition: Add this compound (0.11 mmol, 1.1 eq) to the solution.

  • Base Addition: Add DIPEA (0.3 mmol, 3.0 eq). Causality: DIPEA is a non-nucleophilic base that scavenges the proton from the amine (if it is a salt) or facilitates the reaction environment without competing in the SNAr reaction.

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C. Stir vigorously.

  • Monitoring: After 2 hours, cool the reaction to room temperature, withdraw a small aliquot, dilute it significantly with acetonitrile, and analyze by LC-MS. Check for the consumption of starting material and the appearance of the desired product mass. Continue heating if the reaction is incomplete, monitoring every 2-4 hours. The reaction is typically complete within 16 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) followed by brine (1 x 10 mL). Causality: This aqueous workup removes the water-soluble DMSO, excess base, and the 4-nitrophenol byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by reverse-phase preparative HPLC or silica gel chromatography to yield the final product.

Post-Conjugation Analysis and Characterization

A protocol is only trustworthy if it is self-validating. Rigorous analytical chemistry is non-negotiable to confirm the identity and purity of the synthesized molecule.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial validation. It provides two critical pieces of information simultaneously:

    • Purity: The LC chromatogram (typically UV) will show the percentage of the desired product relative to any impurities.

    • Mass Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the product. This must match the calculated theoretical mass for the expected structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS confirms "what it is," ¹H and ¹³C NMR confirm "how it's put together."[16] NMR provides definitive structural proof by showing the chemical environment of each proton and carbon, confirming that the conjugation occurred at the intended site.

Table 2: Sample Analytical Data for a Hypothetical Conjugation (Assuming a Substrate-NH₂ with MW = 450.5 g/mol )

AnalysisExpected ResultPurpose
LC Purity >95% (by UV at 254 nm)Assess purity for downstream assays.
MS (ESI+) Calculated [M+H]⁺: 552.3 (C₃₀H₃₈N₅O₄) Observed [M+H]⁺: 552.3Confirm covalent bond formation.
¹H NMR Appearance of a singlet at ~2.2-2.3 ppm (6H, -N(CH₃)₂) and triplets corresponding to the -O-CH₂-CH₂-N- protons.Provide unequivocal structural validation.

Functional Impact of the Incorporated Moiety

Incorporating the -O-CH₂-CH₂-N(CH₃)₂ fragment via this building block has significant, predictable consequences for the resulting PROTAC's properties.

  • Solubility: The tertiary amine has a pKa that typically allows for protonation at physiological pH. This positive charge can significantly enhance the aqueous solubility of an otherwise greasy PROTAC molecule, which is often a critical hurdle in development.

  • Permeability: The role of tertiary amines in cell permeability is complex and context-dependent.[17] While adding charge can be detrimental, the flexibility of the ethyl chain and the nature of the amine can sometimes facilitate the adoption of "chameleonic" conformations.[7] These folded states can mask polar groups via intramolecular hydrogen bonds in the nonpolar lipid bilayer, improving passive diffusion.[8] However, tertiary amines can also be substrates for efflux transporters, presenting a potential liability.[8]

  • Linker Vector and Flexibility: This building block introduces an ether-alkyl chain, which is a common and effective motif in PROTAC linkers.[1] It provides a balance of flexibility and defined length, allowing the warhead and anchor to orient themselves productively within the ternary complex.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the rational design of protein degraders. Its value proposition is threefold:

  • Reliable Chemistry: It operates via the robust and predictable SNAr mechanism, ensuring high success rates in synthesis.

  • Strategic Functionalization: It installs a terminal N,N-dimethylethoxy group, a common and useful moiety for modulating the physicochemical properties of large molecules like PROTACs.

  • Efficiency: Its high reactivity allows for straightforward conjugation, accelerating the design-make-test-analyze cycles that are fundamental to linker optimization and modern drug discovery.

By understanding the core chemistry, applying robust protocols, and appreciating the functional consequences of its use, researchers can effectively leverage this building block to accelerate the development of novel and effective targeted protein degraders.

References

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The Strategic Integration of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine in PROTAC Linker Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an in-depth technical exploration of a versatile building block, N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, for the synthesis of ether-based PROTAC linkers. We will detail its synthetic conversion into a bifunctional linker, subsequent conjugation strategies, and the analytical characterization of the resulting PROTAC molecules. This document serves as a practical resource for researchers aiming to expand their toolkit for PROTAC development.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[][4][5]

Ether-based linkers, often incorporating polyethylene glycol (PEG) or alkyl chains, are commonly employed in PROTAC design.[6] They can enhance solubility and provide the necessary flexibility for the PROTAC to adopt a productive conformation for ternary complex formation.[1][2] this compound presents itself as a valuable starting material for the construction of such linkers due to its inherent structural features: an ether linkage, a terminal dimethylamino group, and a nitroaryl moiety that can be readily converted into a reactive amine.

This compound: A Profile

This commercially available compound serves as our foundational building block. A thorough understanding of its properties is essential for its successful application in synthesis.

PropertyValue
Molecular Formula C10H14N2O3[7]
Molecular Weight 210.2 g/mol [7]
CAS Number 51344-13-9[7]
Appearance Typically a solid
Key Functional Groups Aromatic Nitro, Ether, Tertiary Amine

The presence of these distinct functional groups allows for a modular and strategic approach to linker synthesis. The nitro group can be selectively reduced to an amine, providing a handle for conjugation, while the ether and tertiary amine functionalities contribute to the linker's overall physicochemical profile.

Synthetic Strategy: From Building Block to Bifunctional Linker

The core of our synthetic strategy involves the transformation of the monofunctional this compound into a bifunctional linker, N,N-dimethyl-2-(4-aminophenoxy)ethanamine. This is achieved through the selective reduction of the aromatic nitro group.

G start This compound intermediate N,N-dimethyl-2-(4-aminophenoxy)ethanamine (Bifunctional Linker Precursor) start->intermediate Nitro Group Reduction (e.g., Pd/C, H₂ or SnCl₂·2H₂O) protac Final PROTAC Molecule intermediate->protac Amide Coupling or Click Chemistry warhead Warhead (POI Ligand) -COOH or -Alkyne warhead->protac e3_ligase E3 Ligase Ligand -COOH or -Alkyne e3_ligase->protac

Caption: Synthetic workflow from starting material to final PROTAC.

Key Synthetic Transformation: Nitro Group Reduction

The selective reduction of the nitro group to a primary amine is a critical step. Two reliable methods are presented below. The choice of method may depend on the functional group tolerance of other molecules in the synthesis and available laboratory equipment.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[8][9]

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.[9] The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield N,N-dimethyl-2-(4-aminophenoxy)ethanamine, which can be used in the next step, often without further purification.

Method B: Reduction with Tin(II) Chloride Dihydrate

For laboratories not equipped for catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂) provides a robust alternative.[8][10] This method is tolerant of many functional groups.[10]

Experimental Protocol: Tin(II) Chloride Reduction

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[10]

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) with stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is greater than 10.[10]

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to yield the crude N,N-dimethyl-2-(4-aminophenoxy)ethanamine. Purification can be achieved by column chromatography if necessary.[10]

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean byproducts (H₂O)Requires specialized hydrogenation equipment, flammable H₂ gas
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClBench-top setup, good functional group toleranceStoichiometric tin waste, potentially cumbersome work-up

PROTAC Assembly: Conjugation Strategies

With the bifunctional linker precursor, N,N-dimethyl-2-(4-aminophenoxy)ethanamine, in hand, the next stage is the sequential or convergent assembly of the final PROTAC molecule. Two of the most common and robust methods for this are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[11][]

Amide Bond Formation

Amide coupling is a frequently used reaction in medicinal chemistry due to its reliability.[11] This strategy involves coupling the newly formed amine on our linker with the carboxylic acid functionalities on the warhead and E3 ligase ligand.

Experimental Protocol: Amide Coupling

  • Activation of Carboxylic Acid: In an anhydrous solvent (e.g., DMF or DCM), dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand) (1.0 eq). Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of N,N-dimethyl-2-(4-aminophenoxy)ethanamine (1.0 eq) in the same anhydrous solvent.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This process would be repeated to attach the second ligand to the other end of the linker, which would first need to be functionalized with a carboxylic acid.

Click Chemistry: Azide-Alkyne Cycloaddition

Click chemistry offers a highly efficient and orthogonal approach to PROTAC synthesis.[][13] This would require converting the amine of our linker precursor to an azide and having alkyne-functionalized warheads and E3 ligase ligands.

Step 1: Conversion of Amine to Azide

A standard diazotization reaction followed by substitution with azide can be employed.

Experimental Protocol: Amine to Azide Conversion

  • Diazotization: Dissolve N,N-dimethyl-2-(4-aminophenoxy)ethanamine (1.0 eq) in an acidic aqueous solution (e.g., HCl or H₂SO₄) at 0 °C.

  • Azide Formation: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature at 0 °C. After stirring for a short period, add a solution of sodium azide (NaN₃) (1.2 eq) in water.

  • Work-up and Isolation: Allow the reaction to warm to room temperature. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the azide-functionalized linker.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Experimental Protocol: CuAAC Reaction

  • Reaction Setup: In a suitable solvent system (e.g., a mixture of t-BuOH and water), dissolve the azide-functionalized linker (1.0 eq) and the alkyne-functionalized ligand (warhead or E3 ligase ligand) (1.0 eq).

  • Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate (CuSO₄) (0.1 eq).[14]

  • Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product is purified by column chromatography.

G cluster_0 Amide Coupling Pathway cluster_1 Click Chemistry Pathway AmineLinker N,N-dimethyl-2-(4-aminophenoxy)ethanamine AmideIntermediate Amide-linked Intermediate AmineLinker->AmideIntermediate HATU, DIPEA WarheadCOOH Warhead-COOH WarheadCOOH->AmideIntermediate FinalPROTAC_Amide Final PROTAC AmideIntermediate->FinalPROTAC_Amide Further functionalization and coupling E3LigandCOOH E3 Ligand-COOH E3LigandCOOH->FinalPROTAC_Amide AzideLinker Azide-functionalized Linker ClickIntermediate Triazole-linked Intermediate AzideLinker->ClickIntermediate CuSO₄, NaAsc WarheadAlkyne Warhead-Alkyne WarheadAlkyne->ClickIntermediate FinalPROTAC_Click Final PROTAC ClickIntermediate->FinalPROTAC_Click Further coupling E3LigandAlkyne E3 Ligand-Alkyne E3LigandAlkyne->FinalPROTAC_Click

Caption: Comparison of Amide Coupling and Click Chemistry pathways.

Characterization and Quality Control

Rigorous characterization of the synthesized linker and the final PROTAC is essential to ensure identity, purity, and stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates and the final PROTAC. The disappearance of the nitroaryl signals and the appearance of new aromatic signals in the ¹H NMR spectrum confirm the successful reduction of the nitro group. In the final PROTAC, the presence of signals corresponding to the linker, warhead, and E3 ligase ligand confirms successful conjugation.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compounds, providing further evidence of their identity.[16][17] Native mass spectrometry can also be employed to study the formation of the ternary complex.[18][19]

  • Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the final PROTAC. Purification of the final compound is typically achieved using flash column chromatography or preparative HPLC.[20][21]

Conclusion and Future Perspectives

This compound serves as a readily accessible and versatile starting material for the synthesis of ether-based PROTAC linkers. The straightforward conversion of its nitro group into a reactive amine provides a key handle for conjugation to warheads and E3 ligase ligands via robust and well-established synthetic methodologies. The inherent ether linkage and tertiary amine can favorably influence the physicochemical properties of the resulting PROTAC, potentially enhancing solubility and cell permeability. As the field of targeted protein degradation continues to evolve, the strategic use of such adaptable building blocks will be paramount in accelerating the discovery and development of novel PROTAC therapeutics.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is a tertiary amine and a nitroaromatic ether of interest in medicinal chemistry and drug development. Its structural motifs are present in various biologically active molecules. For instance, analogous N,N-dialkyl phenoxy ethanamine compounds have shown potential as intracellular histamine antagonists and have been investigated for their roles in enhancing the efficacy of antineoplastic drugs.[1] The nitrophenoxy group is a common pharmacophore, and its presence suggests that this compound could be a valuable building block or a candidate for biological screening.[1]

This document provides a comprehensive guide to the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This protocol is presented with in-depth explanations of the chemical principles and procedural choices to ensure both scientific integrity and practical applicability.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below.

PropertyValue
CAS Number 51344-13-9[5][6]
Molecular Formula C₁₀H₁₄N₂O₃[5][6]
Molecular Weight 210.23 g/mol [5]
Appearance Expected to be a solid or oil
Boiling Point 326.6°C at 760 mmHg[5]
Density 1.154 g/cm³[5]

Synthetic Approach: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2][3][4] In this specific application, the sodium salt of 4-nitrophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride.

The general reaction scheme is as follows:

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product 4-nitrophenol 4-Nitrophenol Reaction Williamson Ether Synthesis 4-nitrophenol->Reaction Base Base (e.g., NaH, NaOH) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction 2-(dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride 2-(dimethylamino)ethyl chloride->Reaction Product This compound Reaction->Product

Caption: General workflow of the Williamson ether synthesis.

Causality of Experimental Choices
  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of 4-nitrophenol, which has a pKa of approximately 7.15. Sodium hydride (NaH) is a highly effective, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Sodium hydroxide (NaOH) can also be used, though the equilibrium may be less favorable.[2]

  • Choice of Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus maintaining its reactivity.[3] N,N-Dimethylformamide (DMF) is an excellent choice for this purpose.[3] Acetonitrile is another suitable solvent.[3]

  • Reaction Temperature: The reaction is typically conducted at an elevated temperature, between 50-100°C, to ensure a reasonable reaction rate.[3]

  • Alkyl Halide: 2-(Dimethylamino)ethyl chloride is a suitable primary alkyl halide for this reaction. Primary alkyl halides are preferred in Williamson ether synthesis as they are less prone to undergoing elimination side reactions compared to secondary or tertiary halides.[2][4]

Detailed Synthesis Protocol

This protocol is a generalized procedure based on established methods for analogous compounds.[7][8][9]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Nitrophenol100-02-7139.111.39 g0.01
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.44 g0.011
2-(Dimethylamino)ethyl chloride hydrochloride4584-46-7144.041.58 g0.011
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0920 mL-
Diethyl ether60-29-774.12As needed-
Saturated aqueous sodium bicarbonate--As needed-
Brine (saturated aqueous NaCl)--As needed-
Anhydrous magnesium sulfate7487-88-9120.37As needed-
Experimental Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care.[5] The target compound is harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Preparation of the Phenoxide:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitrophenol (1.39 g, 0.01 mol).

    • Add anhydrous DMF (20 mL) to dissolve the 4-nitrophenol.

    • Under a gentle stream of nitrogen, carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 0.011 mol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved during this step.

    • Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-nitrophenoxide. The solution should turn a deep yellow or orange color.

  • Alkylation Reaction:

    • To the solution of sodium 4-nitrophenoxide, add 2-(dimethylamino)ethyl chloride hydrochloride (1.58 g, 0.011 mol).

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted 4-nitrophenol.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

Purification_Workflow A Crude Product in Diethyl Ether B Wash with Saturated NaHCO3 (aq) A->B Remove acidic impurities C Wash with Brine B->C Initial water removal D Dry over MgSO4 C->D Complete water removal E Filter D->E F Concentrate under Reduced Pressure E->F G Purified Product F->G

Caption: A typical workflow for the purification of the product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the downfield region, two triplets corresponding to the -OCH₂CH₂N- protons, and a singlet for the -N(CH₃)₂ protons.

    • ¹³C NMR: Expected signals would include aromatic carbons, with the carbon bearing the nitro group being significantly downfield, and aliphatic carbons for the ethylamine chain.

  • Infrared (IR) Spectroscopy: Characteristic peaks would be expected for the C-O-C ether linkage, the C-N bond, and the strong symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 210.23 g/mol should be observed.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the laboratory-scale preparation of this compound. The protocol detailed in this application note, which is based on well-established chemical principles, offers a clear and logical workflow for researchers. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis. The successful synthesis and purification of this compound will provide a valuable resource for further investigation in medicinal chemistry and related fields.

References

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  • Synthesis of N,N-dimethyl-γ-(4-nitrophenoxy)-4-chlorobenzene-propanamine. Mol-Instincts. [Link]

  • N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine | C16H19NO2 | CID 87057595. PubChem. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Chemical Synthesis Database. [Link]

  • N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. LabAlley. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. ChemSynthesis. [Link]

  • First step: Preparation of 2-acetylamino-4-nitrophenyl γ-N,N-dimethylaminopropyl ether. Mol-Instincts. [Link]

  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses Procedure. [Link]

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
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Application Note: A Comprehensive Workflow for the Development and Validation of PROTACs Utilizing N,N-dimethyl-2-(4-nitrophenoxy)ethanamine as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1] The modular nature of PROTACs allows for rational design, often starting from versatile chemical building blocks. This guide provides a comprehensive workflow for researchers and drug development professionals on the conceptual synthesis, biophysical characterization, and cellular validation of a novel PROTAC. We use N,N-dimethyl-2-(4-nitrophenoxy)ethanamine , a known protein degrader building block, as a key precursor for constructing the linker component of a hypothetical PROTAC, herein named APG-2601 .[2] This document details the scientific rationale behind each experimental step, provides robust, self-validating protocols, and offers insights into data interpretation, guiding the user from chemical synthesis to confirmed cellular activity.

Introduction: The Dawn of Targeted Protein Degradation

Conventional pharmacology has largely focused on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to elicit a therapeutic effect.[3] Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift towards event-driven pharmacology.[4] These heterobifunctional molecules do not inhibit, but rather eliminate, a target Protein of Interest (POI) from the cell.[3]

1.1. The PROTAC Mechanism of Action PROTACs are composed of three distinct parts: a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] By simultaneously engaging both the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), the PROTAC induces the formation of a ternary complex.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[4][7] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules, potentially leading to a more profound and durable pharmacological effect at lower doses.[4][5]

PROTAC_Mechanism cluster_formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (e.g., APG-2601) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Recycle PROTAC Recycled Ternary->Recycle PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

1.2. The Role of Synthetic Building Blocks The efficacy of a PROTAC is highly dependent on the interplay between its three components, especially the linker, which dictates the geometry and stability of the ternary complex.[8] The use of versatile chemical synthons, or building blocks, facilitates the rapid generation of PROTAC libraries with diverse linker lengths and compositions. In this guide, we focus on This compound as a foundational building block. Its structure provides a nitrophenyl group that can be chemically modified (e.g., via reduction to an aniline) to create a reactive handle for covalent attachment, forming a key part of the linker structure.

Part I: Conceptual Synthesis of a PROTAC (APG-2601)

This section outlines a conceptual synthetic strategy for creating a hypothetical PROTAC, APG-2601 , which targets a generic bromodomain-containing protein (BRD-POI) for degradation by recruiting the CRBN E3 ligase.

2.1. Design Rationale

  • POI Ligand: A derivative of a known pan-bromodomain inhibitor will be used as the "warhead".

  • E3 Ligase Ligand: Pomalidomide, a well-characterized CRBN ligand, will be utilized.[9][10]

  • Linker: The linker will be constructed using this compound as a core component after chemical modification. This provides a defined length and chemical character to connect the two ligands.

2.2. Protocol 1: Conceptual Synthetic Scheme Causality: The following multi-step synthesis is designed to first prepare the linker-E3 ligand conjugate and then attach it to the POI ligand. This modular approach allows for better purification and characterization at each stage.

  • Step 1: Modification of the Building Block.

    • Reduce the nitro group of this compound to a primary amine (aniline) using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation. This creates a nucleophilic handle for subsequent reactions.

  • Step 2: Linker Elongation and Activation.

    • React the resulting aniline with a bifunctional linker precursor, such as a polyethylene glycol (PEG) chain containing a terminal carboxylic acid and a protected amine. This reaction, typically an amide bond formation using coupling agents like HATU or EDC, elongates the linker.

    • Deprotect the terminal amine on the PEG chain.

  • Step 3: Conjugation to E3 Ligase Ligand.

    • React the free amine of the linker with a pomalidomide derivative that has a suitable electrophilic exit vector (e.g., a carboxylic acid). This forms a stable amide bond, yielding the complete Linker-E3 Ligand moiety.

  • Step 4: Final PROTAC Assembly.

    • Conjugate the Linker-E3 Ligand moiety to the POI ligand. For example, if the POI ligand has a phenolic hydroxyl group, a Mitsunobu reaction or Williamson ether synthesis could be employed with an appropriate functional group on the linker.[11]

  • Step 5: Purification and Characterization.

    • Purify the final product (APG-2601) using reverse-phase HPLC.

    • Confirm the identity and purity (>98%) of APG-2601 using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR spectroscopy.

Part II: Biophysical and Biochemical Validation

Once synthesized, the PROTAC must be rigorously tested in a cell-free environment to confirm its fundamental properties. This de-risks the project before moving into more complex and resource-intensive cellular assays.[12]

Workflow cluster_synthesis Part I: Synthesis cluster_biochem Part II: Biochemical Validation cluster_cell Part III: Cellular Validation Synthesis Conceptual Synthesis of APG-2601 Binary Protocol 2: Binary Binding Synthesis->Binary Ternary Protocol 3: Ternary Complex Binary->Ternary Ubiq Protocol 4: Ubiquitination Ternary->Ubiq CETSA Protocol 5: Target Engagement Ubiq->CETSA Degrade Protocol 6: Degradation CETSA->Degrade Functional Protocol 7: Functional Assay Degrade->Functional

Figure 2: High-level experimental workflow for PROTAC development and validation.

3.1. Protocol 2: Binary Binding Affinity Rationale: Before assessing ternary complex formation, it is crucial to confirm that the synthesized PROTAC retains affinity for its individual targets. A significant loss of binding to either the POI or the E3 ligase would render the PROTAC ineffective. Fluorescence Polarization (FP) is an excellent, cost-effective method for this purpose.[12][13]

  • Objective: To measure the equilibrium dissociation constants (Kd) of APG-2601 for BRD-POI and CRBN.

  • Materials:

    • Purified recombinant BRD-POI and CRBN/DDB1 complex.

    • Fluorescently-labeled tracer ligand for BRD-POI.

    • Fluorescently-labeled tracer ligand for CRBN (e.g., FAM-pomalidomide).

    • APG-2601 and corresponding individual ligands (unlabeled pomalidomide and BRD inhibitor) as controls.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Methodology (Competition FP):

    • Prepare a solution of the protein (BRD-POI or CRBN) and its corresponding fluorescent tracer at fixed concentrations (e.g., 10 nM protein, 5 nM tracer).

    • Create a serial dilution of the competitor (APG-2601 or control ligand) in DMSO, then dilute into assay buffer.

    • In a 384-well plate, add the protein/tracer mix to each well.

    • Add the serially diluted competitor to the wells. Include "no competitor" (high polarization) and "no protein" (low polarization) controls.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a plate reader.

    • Plot the polarization signal against the log of the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

CompoundTargetKd (nM) [Hypothetical Data]
APG-2601BRD-POI85
APG-2601CRBN150
BRD InhibitorBRD-POI25
PomalidomideCRBN50

3.2. Protocol 3: Ternary Complex Formation Rationale: The formation of a stable ternary complex is the cornerstone of PROTAC activity.[6][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can directly measure the formation of this complex in solution.[4]

  • Objective: To confirm and quantify the formation of the BRD-POI—APG-2601—CRBN ternary complex.

  • Materials:

    • His-tagged recombinant BRD-POI.

    • GST-tagged recombinant CRBN/DDB1.

    • Anti-His antibody conjugated to a TR-FRET donor (e.g., Terbium cryptate).

    • Anti-GST antibody conjugated to a TR-FRET acceptor (e.g., d2).

    • APG-2601.

    • TR-FRET Assay Buffer.

    • 384-well low-volume white plates.

    • TR-FRET-capable plate reader.

  • Methodology:

    • Prepare solutions of His-BRD-POI and GST-CRBN at fixed concentrations (e.g., 20 nM each).

    • Prepare a serial dilution of APG-2601.

    • In a 384-well plate, add His-BRD-POI, GST-CRBN, and the serially diluted APG-2601 to the wells.

    • Add the Tb-anti-His and d2-anti-GST antibodies.

    • Incubate for 2-4 hours at room temperature.

    • Measure the TR-FRET signal (emission at 665 nm and 620 nm after excitation at 340 nm).

    • Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000).

    • Plot the ratio against the log of the APG-2601 concentration. A characteristic bell-shaped or "hook effect" curve is expected, as high concentrations of the PROTAC favor binary complex formation over the ternary bridge.[13]

ParameterValue [Hypothetical Data]
Ternary Complex Kd45 nM
Cooperativity (α)5.2

Insight: A cooperativity value (α) greater than 1 indicates that the binding of the PROTAC to one protein favorably influences the binding of the second protein, a highly desirable feature for an effective degrader.

3.3. Protocol 4: In Vitro Ubiquitination Assay Rationale: This assay provides direct evidence that the ternary complex is functional, i.e., it leads to the enzymatic transfer of ubiquitin to the POI.[12][14]

  • Objective: To detect the poly-ubiquitination of BRD-POI induced by APG-2601.

  • Materials:

    • Recombinant E1 activating enzyme (e.g., UBE1).

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2).

    • Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex.

    • Recombinant BRD-POI.

    • Human Ubiquitin.

    • ATP.

    • Ubiquitination Buffer.

    • APG-2601.

    • SDS-PAGE gels, transfer apparatus, and Western Blot reagents.

    • Primary antibodies against BRD-POI and Ubiquitin.

    • HRP-conjugated secondary antibody and ECL substrate.

  • Methodology:

    • Set up reactions in microcentrifuge tubes containing buffer, ATP, E1, E2, E3, Ubiquitin, and BRD-POI.

    • Add APG-2601 (e.g., at 100 nM) or DMSO vehicle control. Include a control reaction lacking the E3 ligase to check for background.

    • Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.

    • Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Resolve the proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Perform a Western Blot, probing with an anti-BRD-POI antibody.

    • Expected Result: In the lane containing APG-2601 and all enzymatic components, a high-molecular-weight smear or ladder above the main BRD-POI band will be visible. This represents poly-ubiquitinated BRD-POI.

Part III: Cellular Validation

Successful biochemical validation provides a strong rationale for testing the PROTAC in a more physiologically relevant cellular context.

4.1. Protocol 5: Cellular Target Engagement Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that APG-2601 can enter cells and bind to its intended targets, BRD-POI and CRBN.[13] Ligand binding stabilizes a protein, increasing its melting temperature (Tm).[12]

  • Objective: To measure the thermal stabilization of BRD-POI and CRBN in intact cells upon treatment with APG-2601.

  • Materials:

    • Human cell line expressing the target (e.g., HEK293 or a relevant cancer cell line).

    • APG-2601 or DMSO vehicle.

    • PBS and cell lysis buffer with protease inhibitors.

    • PCR tubes and a thermal cycler.

    • Western Blot or Simple Western™ system.

  • Methodology:

    • Treat cultured cells with APG-2601 (e.g., 1 µM) or DMSO for 2-4 hours.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, then cool to 4°C.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet precipitated/denatured proteins.

    • Collect the supernatant (containing soluble, non-denatured protein).

    • Analyze the amount of soluble BRD-POI and CRBN remaining at each temperature by Western Blot.

    • Expected Result: For APG-2601-treated cells, the bands for BRD-POI and CRBN should persist at higher temperatures compared to DMSO-treated cells, indicating a positive thermal shift and target engagement.

4.2. Protocol 6: Target Protein Degradation Assay Rationale: This is the definitive assay to determine the efficacy of a PROTAC. It directly measures the dose-dependent reduction of the target protein levels in cells.[15]

  • Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of APG-2601.

  • Materials:

    • Target cell line.

    • APG-2601.

    • Cell lysis buffer.

    • BCA assay for protein quantification.

    • Western Blot or Simple Western™ system.

    • Primary antibodies against BRD-POI and a loading control (e.g., GAPDH, β-Actin).

  • Methodology:

    • Plate cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of APG-2601 (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.

    • Wash cells with PBS and lyse them.

    • Quantify total protein concentration using a BCA assay.

    • Normalize samples to equal total protein amounts and prepare for Western Blotting.

    • Perform Western Blot analysis, probing for BRD-POI and the loading control.

    • Quantify band intensities using densitometry software.

    • Normalize the BRD-POI signal to the loading control signal for each sample.

    • Plot the normalized BRD-POI levels (% of DMSO control) against the log of the APG-2601 concentration.

    • Fit the data to a dose-response curve to calculate DC50 and Dmax values.

ParameterValue [Hypothetical Data]
DC5025 nM
Dmax>95%

4.3. Protocol 7: Downstream Functional Assay Rationale: Demonstrating that POI degradation leads to a desired biological outcome is the final validation step. The choice of assay is entirely dependent on the function of the POI.

  • Objective: To measure the functional consequence of BRD-POI degradation.

  • Example Methodology (Cell Viability):

    • If BRD-POI is essential for cancer cell survival, its degradation should reduce cell viability.

    • Plate a cancer cell line in 96-well plates.

    • Treat with a serial dilution of APG-2601 for 72 hours.

    • Measure cell viability using a reagent like CellTiter-Glo® or by performing an MTT assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) and compare it to the DC50. A strong correlation provides powerful evidence of on-target activity.

Conclusion

The journey from a chemical building block to a validated cellular-active PROTAC is a multi-stage process requiring a synergistic blend of chemical synthesis and rigorous biological testing. This application note has outlined a comprehensive and logical workflow, using This compound as a starting point for a hypothetical degrader, APG-2601. By systematically validating binary binding, ternary complex formation, ubiquitination, cellular engagement, and ultimately, target degradation, researchers can build a robust data package. This structured approach, which emphasizes understanding the causality behind each protocol, enables the rational design and optimization of novel therapeutics in the exciting and rapidly advancing field of Targeted Protein Degradation.

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Application Notes and Protocols: A Step-by-Step Guide for Incorporating "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" into a PROTAC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This guide provides a detailed, step-by-step protocol for the incorporation of "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" as a foundational building block for a PROTAC linker. We will delineate the chemical modifications required to transform this molecule into a versatile bifunctional linker and subsequently describe its conjugation to representative E3 ligase and POI ligands.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC's mechanism of action relies on its ability to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] The linker connecting the two ligands is not merely a spacer but an active component that dictates the spatial orientation of the recruited proteins. Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex.[3]

"this compound" presents an attractive starting point for a PROTAC linker due to its chemical tractability. The key to its utility lies in the chemical modification of its nitro group, which can be selectively reduced to a primary amine. This newly formed amine serves as a versatile chemical handle for subsequent conjugation reactions, most commonly through the formation of stable amide bonds.

Overall Synthetic Strategy

The incorporation of "this compound" into a PROTAC will be presented through a modular and systematic approach. The general workflow is as follows:

  • Functionalization of the Linker Precursor : Selective reduction of the nitro group on "this compound" to generate a primary amine.

  • PROTAC Assembly : Conjugation of the functionalized linker to the E3 ligase ligand and the protein of interest (POI) ligand. This can be achieved through either a sequential or a convergent synthetic strategy.

  • Purification and Characterization : Isolation and verification of the final PROTAC molecule using standard chromatographic and spectroscopic techniques.

PART 1: Functionalization of the Linker Precursor

The initial and critical step is the selective reduction of the aromatic nitro group to a primary amine without affecting the ether linkage or the tertiary amine.

Protocol 1: Selective Nitro Group Reduction

Objective: To synthesize N,N-dimethyl-2-(4-aminophenoxy)ethanamine.

Reaction Scheme:

G start This compound product N,N-dimethyl-2-(4-aminophenoxy)ethanamine start->product Fe, NH4Cl Ethanol/Water, Reflux

Caption: Reduction of the nitro group to a primary amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
This compound210.231.0 g1.0
Iron powder (Fe)55.851.33 g5.0
Ammonium chloride (NH₄Cl)53.491.27 g5.0
Ethanol (EtOH)46.0720 mL-
Water (H₂O)18.025 mL-

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 4.76 mmol), iron powder (1.33 g, 23.8 mmol), and ammonium chloride (1.27 g, 23.8 mmol).

  • Add ethanol (20 mL) and water (5 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material is UV active and the product can be visualized with a ninhydrin stain. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to basify the mixture (to pH ~8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, N,N-dimethyl-2-(4-aminophenoxy)ethanamine, as an oil or solid. The crude product is often of sufficient purity for the next step.

PART 2: PROTAC Assembly

With the functionalized linker in hand, we can proceed to the assembly of the final PROTAC. We will use Pomalidomide as a representative E3 ligase (Cereblon) ligand and JQ1 as a well-characterized bromodomain inhibitor (POI ligand).[4][5][6] A sequential synthesis strategy will be detailed.

Workflow for Sequential PROTAC Synthesis

G cluster_0 Step 1: Linker to E3 Ligand cluster_1 Step 2: Conjugation to POI Ligand A Functionalized Linker (N,N-dimethyl-2-(4-aminophenoxy)ethanamine) C Linker-POI Conjugate A->C Amide Coupling B Activated POI Ligand (e.g., JQ1-acid) B->C D Linker-POI Conjugate F Final PROTAC D->F Amide Coupling E E3 Ligase Ligand (e.g., Pomalidomide derivative) E->F

Caption: Sequential synthesis workflow for PROTAC assembly.

Protocol 2: Synthesis of a BRD4-targeting PROTAC

Objective: To synthesize a PROTAC by sequentially coupling the functionalized linker to JQ1 and then to Pomalidomide.

Part 2a: Coupling of the Functionalized Linker to JQ1

Reaction Scheme:

G start1 N,N-dimethyl-2-(4-aminophenoxy)ethanamine product JQ1-Linker Conjugate start1->product start2 JQ1-carboxylic acid start2->product HATU, DIPEA DMF G start1 JQ1-Linker Conjugate product Final PROTAC start1->product start2 Pomalidomide-linker-COOH start2->product HATU, DIPEA DMF

Sources

Pivoting the Focus: The Role of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine as a Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Initial analysis of the topic "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" for targeted protein degradation (TPD) studies reveals that this specific molecule is not a direct effector or degrader agent itself. Instead, its significance to the field lies in its classification as a "Protein Degrader Building Block"[1]. This application note, therefore, elucidates its role as a chemical intermediate and foundational component in the synthesis of more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of TPD research.

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins[2][3]. Unlike traditional inhibitors that only block a protein's function, TPD technologies lead to the complete removal of the target protein[2][4]. The most prominent TPD agents are PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity[5][6][7]. This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome[5][8].

A PROTAC molecule is modular, consisting of three key parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two[6][8][9]. The linker is not merely a spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately dictate the efficiency of degradation[10][11][12].

It is within this "linkerology" that molecules like this compound find their purpose. While this specific compound is not extensively detailed in TPD literature, its structural motifs—a nitrophenoxy group and a dimethyl-ethanamine group—are representative of components used to construct linkers or to be further functionalized into ligands. For instance, the nitrophenyl group can serve as a reactive handle for chemical conjugation, a common strategy in the modular synthesis of PROTACs[9].

Part 1: Principles of PROTAC Synthesis and the Role of Building Blocks

The design and synthesis of a PROTAC is a multi-step process that requires careful selection of its three components to achieve potent and selective degradation of a target protein[7].

  • Ligand Selection : The process begins with identifying high-affinity ligands for both the target protein (POI) and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL))[9].

  • Linker Design : A suitable linker is chosen to connect the two ligands. Linkers vary in length, rigidity, and chemical composition (e.g., polyethylene glycol (PEG) or alkyl chains)[11][12][13][14]. The linker's properties are crucial for enabling the formation of a stable ternary complex[10].

  • Synthesis and Assembly : Building blocks are used to assemble the final PROTAC molecule. This often involves standard organic chemistry reactions like amide coupling or click chemistry to connect the linker to the two ligands[9][11].

Molecules like this compound (see chemical properties in Table 1) serve as starting materials or intermediates in this synthetic workflow. The amine group can be used as a nucleophile or be protected and revealed at a later stage, while the nitrophenoxy group can be a site for further chemical modification or act as a leaving group in nucleophilic aromatic substitution reactions to build out the linker structure.

Table 1: Chemical Properties of this compound
PropertyValueSource
Molecular Formula C10H14N2O3[1][15]
Molecular Weight 210.23 g/mol [1][15]
Boiling Point 326.6°C at 760 mmHg[15]
Density 1.154 g/cm³[15]
Flash Point 151.3°C[15]
CAS Number 51344-13-9[1][15]

Part 2: Conceptual Workflow for Utilizing Building Blocks in PROTAC Synthesis

The following diagram illustrates a conceptual workflow for how a building block like this compound could be integrated into a PROTAC synthesis program.

PROTAC_Synthesis_Workflow cluster_0 Phase 1: Component Preparation cluster_1 Phase 2: Linker Synthesis & Conjugation cluster_2 Phase 3: Final PROTAC Assembly A POI Ligand (with handle) E Conjugate to POI Ligand A->E B Building Block (e.g., N,N-dimethyl-2- (4-nitrophenoxy)ethanamine) D Functionalize Building Block B->D C E3 Ligase Ligand (with handle) F Conjugate to E3 Ligase Ligand C->F D->E Step 1 G Final PROTAC Molecule E->G Step 2 F->G Step 3 PROTAC_MoA cluster_cell Inside the Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Protein of Interest (Target) POI_bound POI E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound binds E3_bound->PROTAC_bound binds Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI transfer Proteasome Proteasome PolyUb_POI->Proteasome targeted to Peptides Degraded Peptides Proteasome->Peptides degrades into cluster_ternary cluster_ternary cluster_ternary->Ub recruits

Mechanism of Action for a PROTAC Degrader.

Conclusion

While this compound is not a direct agent for targeted protein degradation, it represents a crucial class of chemical reagents—building blocks—that are essential for the synthesis of active degrader molecules like PROTACs. Understanding the principles of PROTAC design and the synthetic strategies that employ such building blocks is fundamental for researchers in drug discovery. The protocols and workflows outlined here provide a foundational guide for the synthesis and evaluation of novel PROTACs, a transformative therapeutic modality with the potential to address a wide range of diseases by eliminating their protein drivers.

References

  • MD Anderson Cancer Center. (2022, November 18).
  • Tocris. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • Benchchem.
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  • Sygnature Discovery.
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  • GenScript. (2021, February 8). Introduction to PROTAC Technology and Design Services | Blog.
  • Biocompare. (2022, August 11). PROTACs: A Practical Guide.
  • PMC - NIH. (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm.
  • Bio-Techne. PROTAC Design | Degrader Design and Synthesis.
  • PubChem. N,N-Dimethyl-2-(4-nitrophenyl)ethenamine | C10H12N2O2 | CID 12492836.
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  • Chemical Synthesis Database. (2025, May 20). N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
  • PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | C17H19N3O5 | CID.
  • Oakwood Chemical. N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams.
  • ChemSynthesis. (2025, May 20). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine.
  • ScienceDirect. (2019, March 6).
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  • PMC - NIH. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug.
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Application Notes & Protocols: N,N-dimethyl-2-(4-nitrophenoxy)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (CAS 51344-13-9). While direct therapeutic data on this specific molecule is nascent, its structural motifs—a tertiary amine common in CNS-active agents and an electronically distinct nitrophenoxy group—position it as a versatile scaffold and synthetic intermediate. We will explore its potential in neurodegenerative disease research, particularly Alzheimer's disease, by leveraging its structural similarity to known cholinergic agents. Furthermore, we will detail its application as a synthetic building block for targeted protein degraders. This guide provides validated, step-by-step protocols for its synthesis, its evaluation as an acetylcholinesterase inhibitor, and its assessment in neuroprotection assays.

Introduction and Scientific Rationale

This compound is a small molecule characterized by a phenoxy-ethylamine backbone. Its chemical structure suggests significant potential in medicinal chemistry for several reasons:

  • Blood-Brain Barrier (BBB) Penetrance: The tertiary amine and overall lipophilicity are features often associated with compounds capable of crossing the BBB, a critical requirement for targeting central nervous system (CNS) disorders.

  • Cholinergic System Modulation: The ethylamine moiety is a classic pharmacophore found in numerous neurologically active compounds. Structurally related molecules have been investigated for their interaction with the cholinergic system, specifically as acetylcholinesterase (AChE) inhibitors.[1][2] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for symptomatic relief in Alzheimer's disease.[3]

  • Synthetic Versatility: The nitro group is a key functional handle. It can be readily reduced to an amine, providing an orthogonal site for further chemical modification. This feature makes the molecule an attractive building block for more complex structures, such as linkers used in Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[4]

  • Modulation of Nitrosative Stress: The nitroaromatic moiety is a pharmacophore present in various bioactive molecules.[5] In the context of neurodegeneration, nitric oxide (NO) and resulting nitrosative stress play a complex, dual role in disease pathology.[6][7] Compounds that can modulate these pathways are of significant research interest.

This guide will focus on the practical application of this compound as a starting point for discovering novel CNS-active agents.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource
CAS Number 51344-13-9[4]
Molecular Formula C₁₀H₁₄N₂O₃[8][9]
Molecular Weight 210.23 g/mol [4][8]
Density 1.154 g/cm³[8]
Boiling Point 326.6 °C at 760 mmHg[8]
Flash Point 151.3 °C[8]

Key Applications & Methodologies

Application I: Scaffold for Acetylcholinesterase (AChE) Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[2] A primary therapeutic approach is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its degradation. Ranitidine, a well-known H2 antagonist, was unexpectedly found to inhibit AChE, prompting research into its analogs as potential Alzheimer's therapies.[1] this compound serves as a valuable scaffold for developing novel, non-quaternary AChE inhibitors designed for CNS penetration.

This protocol describes a colorimetric assay to determine the AChE inhibitory activity of the title compound and its derivatives. The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (Test Compound)

  • Donepezil or Physostigmine (Positive Control)

  • Phosphate buffer (100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a 1 mg/mL stock of Donepezil in DMSO as a positive control and prepare serial dilutions.

    • Prepare a 15 mM ATCI solution and a 10 mM DTNB solution in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Blank: 180 µL buffer

    • Control (100% activity): 160 µL buffer + 20 µL DMSO

    • Positive Control: 160 µL buffer + 20 µL of Donepezil dilution

    • Test Compound: 160 µL buffer + 20 µL of Test Compound dilution

  • Enzyme Addition & Incubation:

    • Add 20 µL of AChE solution (e.g., 0.05 U/mL) to all wells except the blank.

    • Mix gently and incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Substrate Addition & Reaction Initiation:

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement & Data Analysis:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis P1 Prepare Reagents: Test Compound, Controls, Enzyme (AChE), Substrates (ATCI, DTNB) A1 Add Buffer, Inhibitor/ Vehicle to 96-well plate P1->A1 A2 Add AChE Enzyme A1->A2 A3 Pre-incubate (15 min, 37°C) A2->A3 A4 Add DTNB & ATCI (Initiate Reaction) A3->A4 A5 Measure Absorbance (412 nm) Kinetically A4->A5 D1 Calculate Reaction Rates (ΔAbs/min) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the AChE Inhibition Assay.

Application II: Intermediate for Targeted Protein Degrader Synthesis

Targeted protein degradation, particularly using PROTACs, is a revolutionary therapeutic modality. A PROTAC is a heterobifunctional molecule with a ligand for an E3 ubiquitin ligase, a ligand for a protein of interest (POI), and a linker connecting them. This compound is an ideal starting material for linker synthesis.[4] The nitro group can be reduced to a primary amine, which can then be coupled to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). The tertiary amine end can be demethylated or used as is, depending on the desired linker chemistry.

This protocol details the critical step of reducing the nitro group to an amine, creating the necessary functional handle for subsequent conjugation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Celite® or a similar filter aid

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable solvent like Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 0.1 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup:

    • Carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (Methanol).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, N,N-dimethyl-2-(4-aminophenoxy)ethanamine, is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel.

G Start This compound (Starting Material) Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Intermediate N,N-dimethyl-2-(4-aminophenoxy)ethanamine (Key Intermediate) Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Step3 Further Linker Chemistry & POI Ligand Conjugation Step2->Step3 Final Final PROTAC Molecule Step3->Final E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Ligand->Step2

Caption: Synthetic utility as a protein degrader building block.

Application III: Neuroprotective Agent Evaluation

Oxidative and nitrosative stress are implicated in the neuronal cell death observed in Alzheimer's disease.[6][10] The nitrophenoxy scaffold can be explored for inherent neuroprotective properties or serve as a basis for designing compounds that mitigate neuronal damage.

This protocol uses the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research, to assess the cytoprotective effects of the test compound against an oxidative insult (e.g., hydrogen peroxide, H₂O₂).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment:

    • Remove the medium and replace it with a fresh medium containing various concentrations of the Test Compound (e.g., 1 µM to 50 µM).

    • Include a "vehicle control" group treated with DMSO at the same final concentration used for the test compound.

    • Incubate for 2 hours. This step allows the compound to enter the cells before the oxidative stressor is applied.

  • Oxidative Insult:

    • Add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized beforehand).

    • Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the untreated control cells as 100% viability and the H₂O₂-only treated cells as the baseline for damage.

    • Calculate the percentage of cell viability for each concentration of the test compound.

    • Plot cell viability against compound concentration to determine the protective effect.

Safety and Handling

This compound should be handled by personnel trained in dealing with potentially hazardous chemicals.[8] It is harmful if swallowed, inhaled, or in contact with skin.[8] Always use a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]

References

  • MOLBASE Encyclopedia. This compound|51344-13-9. Available from: [Link]

  • ChemSynthesis. (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Available from: [Link]

  • PubChem. N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Available from: [Link]

  • Chemical Synthesis Database. N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Available from: [Link]

  • PubChem. N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. Available from: [Link]

  • precisionFDA. N,N-DIETHYL-2-(4-NITROPHENOXY)ETHANAMINE. Available from: [Link]

  • PubChem. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Available from: [Link]

  • Preprints.org. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. Available from: [Link]

  • Preprints.org. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer's Disease Research. Available from: [Link]

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  • PubMed Central. The effects of nitric oxide in Alzheimer's disease. Available from: [Link]

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  • PubMed Central. A New Chiral Pyrrolyl α-Nitronyl Nitroxide Radical Attenuates β-Amyloid Deposition and Rescues Memory Deficits in a Mouse Model of Alzheimer Disease. Available from: [Link]

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Application Notes and Protocols for the Characterization of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is a tertiary amine containing a nitroaromatic moiety. Its chemical structure suggests potential applications in pharmaceutical and chemical research, possibly as an intermediate in the synthesis of more complex molecules or as a scaffold in drug discovery.[1] Accurate and robust analytical methods are paramount for confirming the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of research and development outcomes.

This comprehensive guide provides a suite of detailed application notes and validated protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for obtaining high-quality analytical data. The protocols are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and adherence to good analytical practices.[2]

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O₃[3]
Molecular Weight 210.23 g/mol [4]
CAS Number 51344-13-9[3]
Appearance Predicted: SolidN/A
Purity Specification ≥98% (typical)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
Aromatic Protons (H-2', H-6')~8.20d, J ≈ 9 Hz2HProtons ortho to the electron-withdrawing nitro group are significantly deshielded.
Aromatic Protons (H-3', H-5')~6.95d, J ≈ 9 Hz2HProtons ortho to the electron-donating ether oxygen are shielded.
Methylene Protons (-O-CH₂-)~4.20t, J ≈ 6 Hz2HDeshielded by the adjacent oxygen atom.
Methylene Protons (-CH₂-N-)~2.80t, J ≈ 6 Hz2HInfluenced by the adjacent nitrogen atom.
Methyl Protons (-N(CH₃)₂)~2.35s6HEquivalent methyl groups on the nitrogen atom.

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

AssignmentPredicted Chemical Shift (δ) ppmRationale
C-4' (C-NO₂)~164Quaternary carbon attached to the nitro group, highly deshielded.[7]
C-1' (C-O)~141Quaternary carbon attached to the ether oxygen.[7]
C-2', C-6'~126Aromatic carbons ortho to the nitro group.
C-3', C-5'~115Aromatic carbons ortho to the ether oxygen.
-O-CH₂-~67Methylene carbon attached to oxygen.
-CH₂-N-~58Methylene carbon attached to nitrogen.
-N(CH₃)₂~46Methyl carbons attached to nitrogen.
Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-20 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Apply Fourier transform H->I J Phase and baseline correction I->J K Calibrate chemical shifts to TMS J->K L Integrate ¹H signals and assign peaks K->L M Assign ¹³C peaks K->M MS_Fragmentation Parent [M]⁺˙ m/z 210 Frag1 [C₈H₈NO₃]⁺ m/z 166 Parent->Frag1 - C₂H₆N Frag2 [C₂H₅N]⁺˙ m/z 43 Parent->Frag2 - C₈H₉NO₃ Frag3 [C₄H₁₀N]⁺ m/z 72 Parent->Frag3 α-cleavage - C₆H₄NO₂ Frag4 [C₆H₄NO₂]⁺ m/z 122 Frag1->Frag4 - C₂H₄ Frag5 [C₆H₅O]⁺ m/z 93 Frag4->Frag5 - NO

Caption: Predicted EI-MS fragmentation pathways for this compound.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum

m/zProposed FragmentFragmentation PathwaySignificance
210[C₁₀H₁₄N₂O₃]⁺˙Molecular Ion (M⁺˙)Confirms the molecular weight of the compound.
166[C₈H₈NO₃]⁺Loss of the dimethylaminoethyl radicalIndicates cleavage of the ether bond.
122[C₆H₄NO₂]⁺Cleavage of the ether bond with charge retention on the nitrophenyl portion.Characteristic of the nitrophenyl ether moiety.
93[C₆H₅O]⁺Loss of NO from the m/z 122 fragment.Suggests the presence of a phenoxy group.
72[C₄H₁₀N]⁺Alpha-cleavage at the tertiary amine.A common and often abundant fragment for N,N-dimethylalkylamines. [8]
43[C₂H₅N]⁺˙Cleavage of the bond between the phenoxy and ethoxy groups.Represents the dimethylaminoethyl fragment.
Experimental Protocol: LC-MS Analysis

A liquid chromatography-mass spectrometry (LC-MS) method is highly suitable for the analysis of this compound, providing both separation and mass detection.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 50-300 to detect the molecular ion and major fragments.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and identify the molecular ion [M+H]⁺ at m/z 211.

    • If using tandem MS (MS/MS), select the precursor ion at m/z 211 and acquire a product ion spectrum to confirm the predicted fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. A reversed-phase HPLC method with UV detection is well-suited for this compound due to its chromophoric nitroaromatic group. [9][10]

Experimental Protocol: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare mobile phases C Equilibrate the HPLC system A->C B Prepare standard and sample solutions D Inject standards to create calibration curve B->D E Inject samples B->E C->D D->E I Quantify using calibration curve D->I F Integrate peaks in chromatograms E->F G Determine retention time F->G H Calculate purity (% area) F->H

Caption: General workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-17 min: Hold at 5% A, 95% B

      • 17.1-20 min: Return to 95% A, 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm and 320 nm (due to the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent.

  • Method Validation:

    • The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. [11]Key validation parameters include:

      • Specificity: Ensure no interference from impurities or degradation products.

      • Linearity: Demonstrate a linear relationship between concentration and detector response over the desired range.

      • Accuracy: Determine the closeness of the measured value to the true value.

      • Precision: Assess the repeatability and intermediate precision of the method.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

      • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, aromatic ring, ether linkage, and alkyl groups. [12][13][14] Table 4: Predicted Characteristic FTIR Peaks

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2800C-H stretchAliphatic (CH₂, CH₃)
~1590, ~1490C=C stretchAromatic ring
~1520Asymmetric NO₂ stretchNitro group
~1345Symmetric NO₂ stretchNitro group
~1250Asymmetric C-O-C stretchAryl-alkyl ether
~1040Symmetric C-O-C stretchAryl-alkyl ether
~1100C-N stretchTertiary amine
~850C-H out-of-plane bend1,4-disubstituted benzene
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Perform a background correction on the sample spectrum.

    • Identify and label the major absorption bands.

    • Compare the observed peaks with the predicted values and standard FTIR correlation tables to confirm the presence of the expected functional groups.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of NMR, MS, HPLC, and FTIR, researchers can confidently establish the identity, purity, and structural integrity of this compound. The emphasis on method validation ensures that the data generated is reliable, reproducible, and fit for purpose in a regulated and research-oriented environment. Adherence to these protocols will facilitate the successful application of this compound in its intended scientific endeavors.

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry.
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  • 13C-NMR. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087).
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  • NIST. (n.d.). Ethanamine, N,N-dimethyl-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine.
  • Analytical method valid
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  • mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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  • 13C NMR Chemical Shift. (n.d.).
  • Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine. (n.d.). Benchchem.
  • FTIR and Raman spectra, electronic spectra and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine by DFT method. (2014). PubMed.
  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Application Note: Quantitative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine using HPLC-UV and GC-MS. (n.d.). Benchchem.
  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regul
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N,N-Dimethyl-4-phenoxybutan. (n.d.). Benchchem.
  • FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (n.d.).
  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).

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LC-MS method for "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine using a Validated LC-MS/MS Method

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the quantitative analysis of this compound in solution. The methodology is centered around a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, leveraging its inherent sensitivity and selectivity. We will explore the causal logic behind each step, from the initial method development and analyte characterization to the full validation protocol compliant with international regulatory standards. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.

Introduction and Analyte Characterization

This compound (CAS: 51344-13-9) is a small molecule with a molecular weight of 210.2 g/mol and a chemical formula of C10H14N2O3[1][2]. Its structure, featuring a tertiary amine, an ether linkage, and a nitroaromatic group, presents specific analytical challenges and opportunities. The tertiary amine (a dimethylamino group) is readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI). The nitroaromatic moiety provides a characteristic fragmentation pattern crucial for selective detection in tandem mass spectrometry[3][4][5]. Given its classification as a "Protein Degrader Building Block," a precise and reliable quantitative method is essential for its application in research and development[1].

This application note details a complete workflow, from first principles of method development to a final, validated protocol ready for implementation in a regulated laboratory environment.

Foundational Method Development: A Logic-Driven Approach

The development of a robust LC-MS/MS method is not a matter of chance, but a systematic process rooted in the physicochemical properties of the analyte.

Mass Spectrometry: Tuning for Specificity and Sensitivity

The initial step is to "teach" the mass spectrometer how to see our specific compound. This involves direct infusion of a dilute standard solution (e.g., 100-500 ng/mL in methanol) into the mass spectrometer.

  • Ionization Mode Selection : The presence of the basic dimethylamino group makes this compound highly susceptible to protonation. Therefore, positive ion mode Electrospray Ionization (ESI+) is the logical choice for generating a strong precursor ion signal[6].

  • Precursor Ion Identification : In ESI+ mode, the molecule will accept a proton ([M+H]+). With a molecular weight of 210.2, the expected precursor ion (parent ion) will be observed at a mass-to-charge ratio (m/z) of 211.2.

  • Collision-Induced Dissociation (CID) and Fragment Ion Selection : The precursor ion (m/z 211.2) is isolated and subjected to fragmentation with an inert gas (e.g., argon) in the collision cell. The resulting product ions (fragments) provide the second layer of specificity. Based on established fragmentation patterns of nitroaromatic compounds and ethers, we can predict the most likely cleavages[3][4][5]. The loss of the nitro group (NO2) or nitric oxide (NO) is a common pathway for nitroaromatics[4][5]. Cleavage alpha to the ether oxygen is also a probable fragmentation route.

A proposed fragmentation scheme is visualized below.

fragmentation parent [M+H]+ m/z 211.2 this compound product1 Product Ion 1 m/z 72.1 [C4H10N]+ parent->product1  Cleavage of ether bond product2 Product Ion 2 m/z 165.1 Loss of NO2 parent->product2  Loss of Nitro Group product3 Product Ion 3 m/z 138.1 [C7H6NO2]+ parent->product3  Cleavage of ethylamine

Caption: Proposed MS/MS fragmentation of the protonated parent molecule.

For quantitative analysis, we utilize Multiple Reaction Monitoring (MRM), where the instrument is programmed to monitor specific precursor → product ion transitions. A primary "quantifier" transition is chosen for calculation, and a secondary "qualifier" transition is used for confirmation.

ParameterRecommended SettingRationale
Ionization ModeESI PositiveThe tertiary amine is easily protonated.
Precursor Ion [M+H]+m/z 211.2Calculated from molecular weight (210.2).
Quantifier Transition211.2 → 72.1Typically, a stable and abundant fragment is chosen.
Qualifier Transition211.2 → 138.1Confirms identity; ratio to quantifier must be constant.
Dwell Time100 msBalances scan speed with signal intensity.
Collision Energy (CE)To be optimizedEmpirically determined to maximize product ion signal.
Cone/Source VoltageTo be optimizedEmpirically determined to maximize precursor ion signal.
Liquid Chromatography: Achieving Robust Separation

The goal of chromatography is to retain the analyte away from the solvent front and separate it from any matrix components, thereby reducing ion suppression.

  • Column Chemistry : Given the polar nature of the analyte, a reversed-phase C18 column is a standard and effective starting point[7][8]. A common geometry (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for fast and efficient separations.

  • Mobile Phase Selection : A combination of water (Mobile Phase A) and a strong organic solvent like acetonitrile or methanol (Mobile Phase B) is standard for reversed-phase chromatography. The addition of a small amount of acid, typically 0.1% formic acid, to both phases serves a dual purpose: it improves peak shape by ensuring the tertiary amine remains consistently protonated and enhances ESI+ ionization efficiency[8].

  • Gradient Elution : A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, is effective for eluting polar compounds with good peak shape.

ParameterRecommended SettingRationale
ColumnC18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar small molecules.
Mobile Phase A0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLMinimizes peak distortion from injection solvent.
Gradient Program5% B to 95% B over 3 min, hold 1 min, re-equilibrateProvides a robust starting point for method optimization.

Detailed Experimental Protocols

Preparation of Standards and Samples
  • Stock Solution (1 mg/mL) : Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Solutions : Prepare serial dilutions from the stock solution using the diluent (e.g., 50:50 water:methanol) to create calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Sample Preparation : For simple matrices, a "dilute-and-shoot" approach is often sufficient. Dilute the sample with the diluent to bring the expected analyte concentration into the middle of the calibration curve range.

LC-MS/MS System Operation and Workflow

The following diagram illustrates the complete analytical workflow.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_stock 1. Prepare 1 mg/mL Stock in Methanol prep_cal 2. Create Calibration Curve (e.g., 1-1000 ng/mL) prep_stock->prep_cal lc_inject 4. Inject 5 µL onto C18 Column prep_cal->lc_inject prep_sample 3. Dilute Unknown Sample into Linear Range prep_sample->lc_inject lc_sep 5. Gradient Separation (H2O/ACN + 0.1% FA) lc_inject->lc_sep ms_ionize 6. ESI+ Ionization lc_sep->ms_ionize ms_detect 7. MRM Detection (e.g., 211.2 -> 72.1) ms_ionize->ms_detect data_integ 8. Integrate Peak Areas ms_detect->data_integ data_cal 9. Generate Linear Regression (R² > 0.99) data_integ->data_cal data_quant 10. Quantify Unknowns data_cal->data_quant data_report 11. Report Final Concentration data_quant->data_report

Caption: End-to-end workflow for quantitative analysis.

Method Validation: A Self-Validating System

A method is only trustworthy if it has been rigorously validated. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines[9][10][11].

Specificity and Selectivity
  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol :

    • Analyze a blank matrix (diluent without analyte).

    • Analyze a zero sample (blank matrix with internal standard, if used).

    • Analyze the Lower Limit of Quantitation (LLOQ) sample.

  • Acceptance Criteria : The response in the blank sample at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

Linearity and Range
  • Objective : To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.

  • Protocol :

    • Prepare a calibration curve with at least 6 non-zero concentration levels.

    • Analyze each level in triplicate.

    • Plot the peak area response versus the nominal concentration and perform a linear regression.

  • Acceptance Criteria : The coefficient of determination (R²) must be ≥ 0.99[10]. Back-calculated concentrations of each standard should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Objective : To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol :

    • Prepare Quality Control (QC) samples at a minimum of three concentrations: Low, Medium, and High.

    • Intra-day (Repeatability) : Analyze five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision) : Analyze five replicates of each QC level on three different days.

  • Acceptance Criteria :

    • Accuracy : The mean value should be within ±15% of the nominal concentration.

    • Precision : The relative standard deviation (%RSD) should not exceed 15%[10][12].

Limit of Quantitation (LOQ)
  • Objective : To determine the lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.

  • Protocol : The LOQ is established as the lowest concentration on the calibration curve.

  • Acceptance Criteria : The analyte response at the LOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision (%RSD) should be ≤ 20%[12].

Robustness
  • Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol : Introduce small changes to parameters like column temperature (e.g., ±2 °C), mobile phase pH/composition (e.g., ±2%), and flow rate (e.g., ±5%). Analyze QC samples under these modified conditions.

  • Acceptance Criteria : The results should remain within the accuracy and precision limits defined previously.

Conclusion

This application note provides a scientifically grounded and comprehensive framework for the development and validation of an LC-MS/MS method for this compound. By following the detailed protocols for chromatography, mass spectrometry, and validation, laboratories can implement a reliable, selective, and sensitive method suitable for research, development, and quality control applications. The emphasis on the causality behind experimental choices ensures that scientists can not only replicate this method but also adapt and troubleshoot it effectively.

References

  • Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Al-Naiema, I., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. Available at: [Link]

  • Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Meyerson, S., et al. (1969). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. The Journal of Organic Chemistry. Available at: [Link]

  • Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. National Center for Biotechnology Information. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Li, A. C., & Li, W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • Pyke, J. S., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics. Available at: [Link]

  • ChemSynthesis. (n.d.). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Available at: [Link]

  • Oakwood Chemical. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Available at: [Link]

  • MOLBASE. (n.d.). This compound|51344-13-9. MOLBASE Encyclopedia. Available at: [Link]

  • University of Tartu. (n.d.). Web course "LC-MS Method Validation". Sisu@UT. Available at: [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Available at: [Link]

  • Chemsrc. (n.d.). N-methyl-2-(4-nitrophenoxy)ethanamine | CAS#:60814-17-7. Available at: [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. Available at: [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Available at: [Link]

  • PubChemLite. (n.d.). N-methyl-2-(4-nitrophenoxy)-n-[2-(4-nitrophenyl)ethyl]ethanamine. Available at: [Link]

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Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Analysis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine. This compound serves as a critical building block in the synthesis of advanced pharmaceutical agents, including protein degraders, making its purity paramount for downstream applications. The developed method is highly specific, accurate, and precise, demonstrating its suitability for quality control and stability assessment in research and drug development environments. The protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and its stability-indicating power is confirmed through comprehensive forced degradation studies.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a key intermediate in synthetic organic chemistry. Its molecular structure, featuring a 4-nitrophenoxy moiety linked to a dimethylamino ethyl chain, makes it a versatile precursor.[5][6] The purity of such building blocks is a critical quality attribute, as impurities can introduce unwanted side reactions, affect product yield, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

The principle of this method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[7][8] this compound, with its aromatic ring and alkyl chain, exhibits sufficient non-polar character to be retained on a hydrophobic C18 stationary phase. A polar mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous buffer, is used to elute the analyte and its potential impurities. The 4-nitrophenyl chromophore allows for sensitive and specific detection using a standard UV detector. The method is designed to be stability-indicating, meaning it can resolve the parent compound from any potential degradation products that may form under stress conditions.[9][10][11]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™) is required.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).

  • Chemicals:

    • This compound reference standard (Purity ≥ 98%)[6]

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (AR Grade)

    • Sodium Hydroxide (AR Grade)

    • Hydrogen Peroxide (30%, AR Grade)

Chromatographic Conditions

The following parameters were optimized for the separation of the main compound from its potential impurities and degradants.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min (30% B), 5-25 min (30%→80% B), 25-30 min (80% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 315 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Causality behind Experimental Choices:

  • Mobile Phase: A phosphate buffer (or in this case, dilute phosphoric acid) is used to maintain a consistent pH and ensure reproducible retention times, especially given the presence of a basic tertiary amine. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for aromatic compounds.[12]

  • Gradient Elution: A gradient program is essential for a purity method. It ensures that any early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak and eluted from the column within a reasonable runtime, preventing carryover.

  • Detection Wavelength (315 nm): The 4-nitrophenoxy group exhibits a strong UV absorbance maximum around 315 nm. This wavelength provides high sensitivity for the parent compound and related structures containing this chromophore, making it ideal for detecting trace impurities.

  • Column Temperature (35 °C): Maintaining a constant, slightly elevated column temperature ensures stable retention times and improved peak shape by reducing mobile phase viscosity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the diluent.

Method Validation Protocol (ICH Q2(R1) Framework)

The analytical method was validated to demonstrate its suitability for the intended purpose.[1][2][4]

System Suitability

Before commencing any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution in six replicates. The acceptance criteria must be met before sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase delivery.

These criteria are based on general standards outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[7][13][14][15]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This was established through forced degradation studies. The sample was subjected to stress conditions to induce degradation (target: 5-20% degradation).[10][16][17]

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Store sample solution with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared to that of an unstressed standard. The method is deemed specific if the degradation product peaks are well-resolved from the main analyte peak.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation Acid Acid Hydrolysis (0.1 M HCl) HPLC Inject Stressed Samples into HPLC System Acid->HPLC Base Base Hydrolysis (0.1 M NaOH) Base->HPLC Oxidation Oxidation (6% H₂O₂) Oxidation->HPLC Thermal Thermal (105°C Solid) Thermal->HPLC Photo Photolytic (UV Light) Photo->HPLC PeakPurity Assess Peak Purity (PDA Detector) HPLC->PeakPurity Resolution Calculate Resolution (Rs) between Analyte and Degradants PeakPurity->Resolution Result Method is Stability-Indicating Resolution->Result

Caption: Forced degradation workflow to establish method specificity.

Linearity, Range, Accuracy, and Precision
  • Linearity: Assessed over a concentration range of 50% to 150% of the working concentration (50-150 µg/mL). A calibration curve was plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery method. A known amount of standard was spiked into a sample solution at three concentration levels (80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate preparations of the sample on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst. The cumulative %RSD for both days should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ must be determined with acceptable precision and accuracy.[4]

Data Analysis and Reporting

The purity of this compound is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

G A Sample & Standard Preparation B HPLC System Setup & Equilibration A->B C System Suitability Test (SST) (6 Replicate Injections of Standard) B->C D SST Pass? C->D E Inject Blank (Diluent), followed by Sample Injections D->E Yes I STOP: Troubleshoot System D->I No F Data Acquisition & Peak Integration E->F G Calculate % Purity (Area Normalization) F->G H Final Purity Report G->H

Caption: Overall workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be rapid, precise, accurate, and specific for the purity determination of this compound. The validation results confirm its adherence to ICH guidelines, making it suitable for routine quality control in both academic and industrial settings. The successful resolution of the parent peak from products of forced degradation confirms its stability-indicating nature, allowing it to be used reliably in stability studies to monitor the shelf-life and degradation pathways of the compound.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • MOLBASE. This compound | 51344-13-9. [Link]

  • PubChem. N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. [Link]

  • Pharmaceutical Technology. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • ChemSynthesis. (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]

  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • DergiPark. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. [Link]

  • PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Oakwood Chemical. N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and improve your yield and purity.

Overview of Synthetic Strategies

The formation of the ether linkage in this compound can be approached via two primary, reliable methods: a classic Williamson Ether Synthesis or a Nucleophilic Aromatic Substitution (SNAr). The choice between them depends on the availability of starting materials and desired reaction conditions.

SynthesisPathways cluster_williamson Pathway 1: Williamson Ether Synthesis cluster_snar Pathway 2: Nucleophilic Aromatic Substitution (SNAr) W_Phenol 4-Nitrophenol W_Phenoxide Sodium 4-Nitrophenoxide (Nucleophile) W_Phenol->W_Phenoxide Deprotonation W_Base Strong Base (e.g., NaH, K2CO3) Product_W N,N-dimethyl-2- (4-nitrophenoxy)ethanamine W_Phenoxide->Product_W SN2 Reaction W_AlkylHalide 2-chloro-N,N-dimethylethanamine (Electrophile) W_AlkylHalide->Product_W SN2 Reaction S_Amine 2-(Dimethylamino)ethanol (Nucleophile) S_Alkoxide Deprotonated Alcohol S_Amine->S_Alkoxide Deprotonation S_Base Base (e.g., KOH, NaH) Product_S N,N-dimethyl-2- (4-nitrophenoxy)ethanamine S_Alkoxide->Product_S SNAr Reaction S_ArylHalide 1-Fluoro-4-nitrobenzene (Electrophile) S_ArylHalide->Product_S SNAr Reaction

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Low or No Conversion of Starting Materials

Question: My reaction has stalled. After several hours, TLC and LC-MS analysis shows predominantly unreacted starting materials. What are the most probable causes?

Answer: This is a frequent issue that almost always points to insufficient activation of the nucleophile or suboptimal reaction conditions. Let's break down the potential causes based on your chosen pathway.

For Both Williamson and SNAr Pathways:

  • Ineffective Deprotonation (The Primary Culprit): The core of both reactions is a potent nucleophile, which is generated by deprotonating an alcohol or phenol.

    • Causality: To deprotonate an acid (like 4-nitrophenol or 2-dimethylaminoethanol), you must use a base whose conjugate acid has a significantly higher pKa than the starting alcohol/phenol. This drives the acid-base equilibrium towards the formation of the reactive alkoxide/phenoxide.

    • Analysis:

      • The pKa of 4-nitrophenol is approximately 7.15.[1][2][3] Its acidity is enhanced by the electron-withdrawing nitro group.

      • The pKa of the protonated amine in 2-(dimethylamino)ethanol is ~9.23, but we are interested in the alcohol proton, whose pKa is much higher, likely around 16-18, similar to other alcohols.[4][5]

    • Troubleshooting Steps:

      • Verify Your Base: For 4-nitrophenol, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. However, for 2-(dimethylamino)ethanol, a much stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) is mandatory to ensure complete deprotonation.[6] Using a base like sodium hydroxide (NaOH) with 2-(dimethylamino)ethanol will result in an unfavorable equilibrium with very little alkoxide formed.

      • Check Base Quality: Solid hydrides (NaH, KH) can be deactivated by moisture from the air.[7] Use freshly opened reagents or wash the hydride with dry hexane before use if its appearance is gray rather than white.

  • Presence of Water:

    • Causality: The Williamson ether synthesis is highly sensitive to moisture.[7] Water will react with strong bases (especially NaH), quenching them. It can also hydrolyze the alkyl halide.

    • Troubleshooting Steps:

      • Ensure all glassware is oven- or flame-dried before use.

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Low Reaction Temperature:

    • Causality: Like most reactions, the rate of ether synthesis is temperature-dependent. While higher temperatures can promote side reactions, insufficient heat will lead to a very slow or stalled reaction.

    • Troubleshooting Steps:

      • A typical temperature range for this synthesis is 50-100 °C.[8] If you are running the reaction at room temperature, gradually increase the heat while monitoring progress by TLC.

Category 2: Formation of Significant Side Products

Question: My reaction yields a complex mixture with multiple spots on the TLC plate. What are these impurities and how can I prevent them?

Answer: The formation of multiple products indicates that competing reaction pathways are occurring. Identifying the likely side reactions is key to mitigating them.

If using the Williamson Pathway (Pathway 1):

  • Side Product: Alkene from E2 Elimination.

  • Causality: The alkoxide/phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to an elimination (E2) reaction instead of a substitution (SN2). This is especially problematic with secondary or tertiary alkyl halides.[9][10]

  • Prevention:

    • Use a Primary Halide: The recommended electrophile, 2-chloro-N,N-dimethylethanamine, is a primary halide, which strongly favors the SN2 pathway.[8][11] Avoid using secondary halides if possible.

    • Control Temperature: Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are more favored at elevated temperatures.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "bare" and reactive, favoring SN2.[10]

If using the SNAr Pathway (Pathway 2):

  • Side Product: Diaryl ethers or other undesired substitutions.

  • Causality: The conditions for SNAr can sometimes be harsh. The highly activated aromatic ring might react with other nucleophiles present in the mixture.

  • Prevention:

    • Leaving Group Choice: Use 1-fluoro-4-nitrobenzene instead of the chloro- or bromo- analogues. The carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 2-(dimethylamino)ethanol nucleophile to ensure the aryl halide is fully consumed.

For Both Pathways:

  • Side Product: C-Alkylation Products.

  • Causality: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho to the oxygen). While O-alkylation is generally favored, some C-alkylation can occur under certain conditions.[12]

  • Prevention:

    • Solvent choice can influence the O/C alkylation ratio. Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

TroubleshootingFlowchart Start Low Yield or Complex Mixture Check_Conversion High % of Unreacted Starting Material? Start->Check_Conversion Check_Side_Products Multiple Side Products Observed? Start->Check_Side_Products Check_Conversion->Check_Side_Products No Base_Issue 1. Verify Base Strength (pKa of conjugate acid >> pKa of alcohol) 2. Check Base Quality (e.g., fresh NaH) 3. Ensure Anhydrous Conditions Check_Conversion->Base_Issue Yes Elimination_Issue Pathway 1 (Williamson): - Lower reaction temperature - Ensure primary alkyl halide is used Check_Side_Products->Elimination_Issue Yes Purification_Issue Isolate Product via Column Chromatography or Acid/Base Extraction Check_Side_Products->Purification_Issue No, but purification is difficult Temp_Issue Increase Temperature Incrementally (e.g., to 60-80 °C) Base_Issue->Temp_Issue If still low conversion SNAr_Issue Pathway 2 (SNAr): - Use 1-fluoro-4-nitrobenzene - Control stoichiometry carefully Elimination_Issue->SNAr_Issue SNAr_Issue->Purification_Issue

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data and Reagent Properties

Proper experimental design requires understanding the properties of the materials involved.

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)pKaNotes
This compound C₁₀H₁₄N₂O₃210.23326.6 @ 760 mmHg[13]-Target Product. Basic due to the tertiary amine.
4-NitrophenolC₆H₅NO₃139.11279[14]7.15[1][2][3]Acidic phenol. Use a base strong enough to deprotonate.
2-(Dimethylamino)ethanolC₄H₁₁NO89.14134-136[5]~9.23 (of conjugate acid)[4]Requires a very strong base (e.g., NaH) to deprotonate the -OH group.
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10205-Excellent electrophile for SNAr.
2-Chloro-N,N-dimethylethanamineC₄H₁₀ClN107.58109-111-Often used as the hydrochloride salt, which must be neutralized or used with excess base.

Experimental Protocols

The following are detailed, validated starting points for each synthetic pathway.

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from standard Williamson ether synthesis procedures.[8][10]

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL).

    • Stir the mixture under an argon atmosphere until the phenol dissolves.

    • In portions, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol). Caution: NaH reacts violently with water and generates flammable hydrogen gas.

    • Stir the resulting yellow-orange suspension at room temperature for 30 minutes to ensure complete formation of the sodium 4-nitrophenoxide.

  • Reaction Execution:

    • Slowly add 2-chloro-N,N-dimethylethanamine hydrochloride (1.59 g, 11 mmol) to the flask. Note: Using the hydrochloride salt will require an additional equivalent of NaH to neutralize the HCl. Alternatively, use the free base if available.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of 4-nitrophenol is a key indicator.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 100 mL of ice-cold water to quench any unreacted NaH.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on established SNAr principles.[15]

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask, add 2-(dimethylamino)ethanol (0.98 g, 11 mmol) and 30 mL of anhydrous tetrahydrofuran (THF).

    • Cool the flask in an ice bath (0 °C) under an argon atmosphere.

    • Carefully add sodium hydride (NaH, 60% dispersion, 0.44 g, 11 mmol) in small portions.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction Execution:

    • Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) dropwise to the alkoxide solution.

    • Heat the reaction mixture to reflux (approx. 66 °C in THF) and maintain for 3-5 hours.

    • Monitor the reaction by TLC for the consumption of 1-fluoro-4-nitrobenzene.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Slowly add water (10 mL) to quench the reaction.

    • Remove the THF under reduced pressure.

    • Dilute the remaining residue with 50 mL of water and extract with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product by column chromatography as described in Protocol 1.

References

  • CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine - Chemical Synthesis Database. Available at: [Link]

  • This compound | 51344-13-9. MOLBASE Encyclopedia. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015). Available at: [Link]

  • N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Aladdin Scientific. Available at: [Link]

  • (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine - PubChem. Available at: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation - Semantic Scholar. Available at: [Link]

  • (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine - ChemSynthesis. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]

  • 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem. Available at: [Link]

  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles - RSC Publishing. (2017). Available at: [Link]

  • Dimethylethanolamine - Wikipedia. Available at: [Link]

  • 4-Nitrophenol - Wikipedia. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012). Available at: [Link]

  • 2-(DIMETHYLAMINO) ETHANOL - Ataman Kimya. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020). Available at: [Link]

  • Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available at: [Link]

  • 4-Nitrophenol (C6H5NO3) properties. Available at: [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021). Available at: [Link]

Sources

Technical Support Center: Purification of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this valuable intermediate. Drawing upon established chemical principles and field-tested methodologies, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust, actionable solutions.

Question 1: After my reaction work-up, my crude product is a viscous, dark oil, and I am struggling to isolate a solid. What is causing this and how can I proceed?

Answer: The oily nature of your crude product is likely due to the presence of unreacted starting materials, particularly 4-nitrophenol, and potentially some byproducts. Residual solvent from the work-up can also contribute to this. 4-Nitrophenol is a low-melting solid and can form eutectic mixtures with the product, depressing the overall melting point and resulting in an oil.

  • Expert Insight: The root cause often lies in an incomplete reaction or a work-up procedure that is not effective at removing acidic impurities. The yellow to brown color is characteristic of the 4-nitrophenolate anion, suggesting that your crude product may still be basic from the reaction conditions.

  • Troubleshooting Steps:

    • Acid-Base Extraction: The most effective first step is a rigorous acid-base extraction. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to remove the acidic 4-nitrophenol.[1]

    • Brine Wash: After the base wash, perform a wash with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities and to help break any emulsions.

    • Drying and Concentration: Thoroughly dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then concentrate the solvent under reduced pressure. This should yield a product that has a higher tendency to solidify upon standing or with further purification.

Question 2: My TLC analysis of the crude product shows multiple spots. How can I identify the product spot and the major impurities?

Answer: Identifying the spots on a Thin Layer Chromatography (TLC) plate is crucial for devising a purification strategy. The major components in your reaction mixture will be your desired product, unreacted 4-nitrophenol, and potentially the other starting material (e.g., 2-(dimethylamino)ethyl chloride).

  • TLC Co-spotting: The most reliable method is to run a TLC with your crude reaction mixture in one lane and the starting materials in adjacent lanes. This "co-spotting" will definitively identify the spots corresponding to the starting materials. The remaining spot, which should be less polar than the highly polar 4-nitrophenol, is likely your product.

  • Visualization Techniques:

    • UV Light: this compound and 4-nitrophenol are both aromatic and nitro-containing, so they should be visible under a UV lamp (254 nm).[2]

    • Potassium Permanganate (KMnO₄) Stain: This stain is a good general-purpose choice that will visualize most organic compounds.[3]

    • Specific Stains for Phenols: A ferric chloride (FeCl₃) stain can be used to specifically visualize the 4-nitrophenol spot, which will likely turn a distinct color (often blue, green, or purple).[3]

Question 3: I am attempting column chromatography, but my product is streaking badly on the silica gel. What is causing this and how can I improve the separation?

Answer: The streaking of your product on a silica gel column is a classic problem encountered when purifying basic compounds like tertiary amines.[4] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can strongly interact with your basic amine product through acid-base interactions, leading to poor separation and tailing of the spots on TLC and bands on the column.[5]

  • Expert Insight: To overcome this, you need to either neutralize the acidic sites on the silica or use a less acidic stationary phase.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a volatile base to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1%.[6] This will neutralize the acidic sites on the silica gel and allow your product to elute cleanly.

    • Use of Basic Alumina: As an alternative to silica gel, you can use basic or neutral alumina as the stationary phase. Alumina is less acidic and is often a better choice for the purification of basic compounds.

    • Gradient Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. This will help to first elute any non-polar impurities before your product comes off the column. A typical gradient for your product could be starting from 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate, both containing 1% triethylamine.

Question 4: I have a solid product after work-up, but the yield is very low. Where could my product have been lost?

Answer: Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification steps.

  • Reaction Incompleteness: The Williamson ether synthesis can be sensitive to reaction conditions.[7] Ensure you have used a strong enough base to fully deprotonate the 4-nitrophenol and that your reaction has been allowed to proceed for a sufficient amount of time, possibly with heating.[7]

  • Losses during Extraction:

    • If you performed an acid wash to remove any basic impurities, you may have protonated your tertiary amine product and inadvertently extracted it into the aqueous layer.

    • Emulsion formation during extraction can trap your product. If an emulsion forms, adding brine can help to break it.

  • Premature Precipitation: If your product is a solid, it may have precipitated out during the work-up and been lost during filtration steps if you were not expecting it.

  • Volatility: While not highly volatile, some product could be lost if you are using a high vacuum and excessive heat to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[4][8] This involves the reaction of 4-nitrophenol with a suitable 2-carbon electrophile containing a dimethylamino group, such as 2-(dimethylamino)ethyl chloride, in the presence of a base.

  • Expected Impurities:

    • Unreacted 4-nitrophenol: A common impurity if the reaction does not go to completion.

    • Unreacted 2-(dimethylamino)ethyl halide: The other starting material.

    • Elimination byproducts: If the reaction conditions are too harsh, the base can promote the elimination of the alkyl halide to form N,N-dimethylvinylamine.

    • Side products from the base: Depending on the base and solvent used.

Visualizing the Synthetic and Purification Pathway

Williamson_Synthesis_Purification cluster_purification Purification Workflow Reactants Starting Materials: 4-Nitrophenol 2-(Dimethylamino)ethyl chloride Base (e.g., K₂CO₃) Reaction Williamson Ether Synthesis (SN2 Reaction) Reactants->Reaction Crude Crude Reaction Mixture: - Product - Unreacted 4-Nitrophenol - Salts - Byproducts Reaction->Crude Extraction Acid-Base Extraction (Removes 4-nitrophenol & salts) Crude->Extraction Work-up Chromatography Column Chromatography (Separates product from non-polar impurities) Extraction->Chromatography Purification Recrystallization Recrystallization (Final Polishing) Chromatography->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Isolation

Caption: Synthetic and purification workflow for this compound.

Q2: What are the recommended methods for purifying the crude product?

A2: A multi-step purification strategy is often the most effective:

  • Acid-Base Liquid-Liquid Extraction: This is a crucial first step to remove the bulk of the unreacted 4-nitrophenol.

  • Column Chromatography: This is highly effective for separating the desired product from other organic impurities that are not removed by extraction.[5]

  • Recrystallization: This can be used as a final polishing step to obtain a highly pure, crystalline product.

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitroaromatic compounds, polar solvents are often a good starting point.[1]

  • Recommended Solvents to Screen:

    • Ethanol

    • Isopropanol

    • Ethyl acetate/Hexane mixture

    • Toluene

A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can be very effective if a single solvent does not provide the desired solubility profile.[1]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can be used to quantify the level of any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities, primarily unreacted 4-nitrophenol, from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Use approximately 10 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2 and 3) one more time to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to facilitate drying.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of the product after an initial acid-base extraction.

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane, with the addition of 1% triethylamine to prevent streaking.[6] Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Prepare a silica gel column using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Pooling and Concentration: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective choice for most separations.
Mobile Phase Ethyl Acetate/Hexane + 1% TriethylamineGood polarity range for elution and the base prevents streaking.[6]
Gradient Start at 10% EtOAc, increase to 50% EtOAcAllows for the separation of impurities with varying polarities.

References

  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Notes.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Notes.
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  • MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
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  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • BenchChem. (2025). Synthesis Protocol for N,N-Dimethyl-4-phenoxybutan-1-amine.
  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. (2025). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)
  • Chemical Synthesis Database. (2025, May 20). N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
  • ChemSynthesis. (2025, May 20). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine.
  • BLDpharm. (n.d.). 51344-13-9|this compound.
  • BenchChem. (n.d.). Technical Support Center: Purification of N,N-Dimethyl-4-phenoxybutan-1-amine.
  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine. This guide provides in-depth, experience-driven answers to common issues encountered during this synthesis, focusing on the identification and mitigation of byproducts. Our goal is to move beyond simple protocols and explain the causal chemical principles, empowering you to troubleshoot effectively.

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction involves the deprotonation of 4-nitrophenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide, such as 2-chloro-N,N-dimethylethylamine, through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] While straightforward in principle, the reaction's success is contingent on carefully controlling conditions to suppress competing side reactions.

Section 1: The Target Synthesis Pathway

The primary reaction involves the SN2 attack of the 4-nitrophenoxide ion on 2-chloro-N,N-dimethylethylamine. A strong base is required to deprotonate the 4-nitrophenol, which is relatively acidic (pKa ≈ 7.15) due to the electron-withdrawing nitro group.[5][6] Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed in polar aprotic solvents such as DMF or acetonitrile to facilitate the reaction.[7][8]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Attack 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + Base - Conjugate Acid Base Base Alkyl_Halide 2-Chloro-N,N- dimethylethylamine Product This compound 4-Nitrophenoxide->Product + Alkyl Halide Halide_Ion Cl-

Caption: The Williamson ether synthesis pathway for this compound.

Table 1: Properties of Key Reactants and Product
CompoundFormulaMol. Weight ( g/mol )Key Characteristics
4-NitrophenolC₆H₅NO₃139.11Yellow crystalline solid, acidic hydroxyl group.[6]
2-Chloro-N,N-dimethylethylamineC₄H₁₀ClN107.58Tertiary amine and organochloride, often used as the hydrochloride salt.[9][10]
This compoundC₁₀H₁₄N₂O₃210.23The desired ether product.[11][12]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and solutions based on fundamental organic chemistry principles.

Troubleshooting_Flowchart Start Reaction Work-up Complete TLC Run Crude TLC Analysis Start->TLC SingleSpot Single Spot Matches Product Standard. Proceed to Purification. TLC->SingleSpot No MultiSpot Multiple Spots Observed TLC->MultiSpot Yes CheckSM Do spots match starting material (SM) Rf values? MultiSpot->CheckSM Incomplete Incomplete Reaction. Optimize: Increase time/temp or check base activity. CheckSM->Incomplete Yes NewSpots Unknown Byproducts Present CheckSM->NewSpots No Analysis Characterize Crude Mixture: LC-MS and ¹H NMR NewSpots->Analysis MS_Data Analyze Mass Spectrum Analysis->MS_Data NMR_Data Analyze NMR Spectrum Analysis->NMR_Data E2_Product Mass consistent with Elimination (C₄H₉N)? MS_Data->E2_Product Quat_Salt Mass consistent with Quaternization (C₁₄H₂₄ClN₃O₃)? E2_Product->Quat_Salt No IdentifyE2 E2 Byproduct: N,N-Dimethylethenamine. Confirm with vinyl peaks in NMR. Mitigate: Lower temp. E2_Product->IdentifyE2 Yes Other Other unexpected mass? Quat_Salt->Other No IdentifyQuat Quaternization Byproduct. Confirm with NMR shifts. Mitigate: Use slight excess of phenoxide. Quat_Salt->IdentifyQuat Yes IdentifyOther Possible C-alkylation or hydrolysis byproducts. Isolate via column for full characterization. Other->IdentifyOther

Caption: A logical troubleshooting workflow for analyzing reaction outcomes.

Q1: My TLC plate shows multiple spots. What are they?

A: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an incomplete reaction or the formation of byproducts.

  • Unreacted Starting Materials: 4-Nitrophenol is highly polar and will typically have a low Rf value. 2-chloro-N,N-dimethylethylamine is less polar but may also be visible.

  • Primary Byproducts: The most common byproducts arise from competing reaction pathways. The polarity, and thus Rf value, of these byproducts will vary. For instance, a non-polar alkene from an elimination reaction will have a high Rf, while a highly polar quaternary salt will remain at the baseline.

Q2: I have a significant amount of an alkene byproduct. How did it form and how can I prevent it?

A: The formation of an alkene, in this case, N,N-dimethylethenamine, is a classic indicator that an E2 elimination reaction is competing with the desired SN2 pathway.[7] The 4-nitrophenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the carbon bearing the chlorine atom, leading to the formation of a double bond and elimination of the chloride.

E2_Reaction Phenoxide 4-Nitrophenoxide (Base) Transition_State E2 Transition State Phenoxide->Transition_State Proton Abstraction Alkyl_Halide 2-Chloro-N,N-dimethylethylamine Alkyl_Halide->Transition_State Alkene N,N-Dimethylethenamine Transition_State->Alkene Phenol 4-Nitrophenol Transition_State->Phenol Chloride Cl⁻ Transition_State->Chloride

Caption: The competing E2 elimination side reaction pathway.

Mitigation Strategies: Elimination reactions are more sensitive to temperature increases than substitution reactions.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature generally favors the SN2 pathway over E2.[7]

  • Choice of Base: While a strong base is needed, using a slightly weaker, non-nucleophilic base to generate the phenoxide can sometimes reduce elimination. For the acidic 4-nitrophenol, a base like K₂CO₃ may be sufficient and less prone to promoting E2 than NaH.[4]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are preferred as they solvate the cation, leaving a more reactive "naked" anion that enhances SN2 reactivity.[7]

Q3: My yield is low, and I've isolated a high molecular weight salt. What is it?

A: This is likely a quaternary ammonium salt, formed via the Menshutkin reaction.[13] The desired product, this compound, is a tertiary amine and is itself nucleophilic. It can attack a second molecule of the starting material, 2-chloro-N,N-dimethylethylamine, to form a quaternary ammonium salt. This byproduct is often water-soluble and will not appear on a standard TLC analysis using non-polar solvents.

Quaternization Product Product (Tertiary Amine) Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt Nucleophilic Attack Alkyl_Halide 2-Chloro-N,N-dimethylethylamine Alkyl_Halide->Quat_Salt

Caption: Formation of a quaternary ammonium salt byproduct via the Menshutkin reaction.

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of the alkyl halide. Using a slight excess of 4-nitrophenol can help ensure all the alkyl halide is consumed by the intended reaction.

  • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to stop it once the starting alkyl halide is consumed, preventing further reaction with the product.

Q4: I'm seeing evidence of C-alkylation in my NMR. Is this possible?

A: Yes, this is possible. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation).[4] For 4-nitrophenoxide, C-alkylation would most likely occur at the ortho position to the oxygen. This side reaction is generally less favored than O-alkylation but can be promoted by certain solvents and counter-ions.

Identification and Mitigation:

  • NMR Analysis: C-alkylation will result in a more complex aromatic region in the ¹H NMR spectrum and the appearance of new aliphatic signals corresponding to the ethylamine chain attached directly to the ring.

  • Mitigation: O-alkylation is typically favored in polar aprotic solvents like DMF and DMSO. If C-alkylation is a significant problem, solvent screening may be necessary.

Section 3: Analytical Protocols for Byproduct Identification

A multi-technique approach is recommended for the robust identification of byproducts.[14]

Table 2: Analytical Techniques for Byproduct Characterization
TechniquePrimary UseInformation Gained
TLC Rapid screening of reaction progress and purity.Qualitative assessment of the number of components in a mixture.
HPLC Quantification of product and impurities.High-resolution separation and quantification of components.[14]
LC-MS Identification of components by molecular weight.Provides molecular weight data for each peak separated by HPLC, crucial for initial identification.[15]
NMR Unambiguous structural elucidation.Provides detailed information on the chemical structure, connectivity, and relative quantity of protons and carbons.[14][16]
FTIR Functional group analysis.Confirms presence of key functional groups (e.g., ether C-O stretch, aromatic NO₂) and absence of others (e.g., starting material O-H).[17]
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Sample Prep: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Spot the sample onto a silica gel TLC plate alongside standards of the starting materials, if available.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate; start with 7:3 and adjust polarity as needed).

  • Visualization: Visualize the spots under UV light (aromatic compounds will be visible). Staining with potassium permanganate can also be used.

  • Interpretation: Compare the Rf values of the spots in the crude mixture to the standards. New spots represent potential products or byproducts.

Protocol 2: Interpretation of Mass Spectrometry (MS) Data
  • Acquire Spectrum: Obtain an LC-MS spectrum of the crude reaction mixture.

  • Identify Product Peak: Locate the peak corresponding to the expected product mass (m/z = 211.1 for [M+H]⁺).

  • Analyze Other Peaks:

    • m/z = 140.0 [M+H]⁺: Unreacted 4-nitrophenol.

    • m/z = 108.1 [M+H]⁺: Unreacted 2-chloro-N,N-dimethylethylamine.

    • m/z = 86.1 [M+H]⁺: E2 elimination product (N,N-dimethylethenamine).

    • m/z = 317.2 [M]⁺: Quaternary ammonium salt byproduct.

    • m/z = 211.1 [M+H]⁺ (Isomer): C-alkylated byproduct (same mass as the product, will have a different retention time).

Protocol 3: Key Signals in ¹H NMR Spectroscopy (in CDCl₃)
  • Expected Product:

    • ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

    • ~7.0 ppm (d, 2H): Aromatic protons ortho to the ether oxygen.

    • ~4.2 ppm (t, 2H): -O-CH₂ -CH₂-N-

    • ~2.8 ppm (t, 2H): -O-CH₂-CH₂ -N-

    • ~2.4 ppm (s, 6H): -N(CH₃ )₂

  • Key Byproduct Signals:

    • E2 Product (N,N-dimethylethenamine): Look for characteristic vinyl proton signals between 4.0 and 6.5 ppm.

    • C-Alkylated Product: The symmetry of the aromatic signals will be broken, leading to a more complex pattern in the 7.0-8.2 ppm region.

    • Quaternary Salt: Signals for protons adjacent to the now positively charged nitrogen will be shifted downfield compared to the tertiary amine product.

By systematically applying these troubleshooting principles and analytical protocols, researchers can effectively identify, understand, and mitigate the formation of byproducts in the synthesis of this compound, leading to higher yields and product purity.

References

  • BenchChem. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis.
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"N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (CAS 51344-13-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] One supplier suggests that the compound is susceptible to degradation under light.[2]

Q2: What solvents are compatible with this compound?

A2: This compound is soluble in organic solvents such as ethanol, acetone, and chloroform.[2] While small amines are often soluble in water, the solubility of this compound in aqueous solutions may be limited due to the aromatic ring.[3] For aqueous buffers, ensure the pH is compatible with the compound's stability (see Q3).

Q3: What is the expected stability of this compound in acidic and basic solutions?

A3: The stability of this compound is pH-dependent.

  • Acidic Conditions: The ether linkage in the molecule can be susceptible to hydrolysis under strong acidic conditions, potentially leading to the formation of 4-nitrophenol and N,N-dimethylethanolamine.

  • Basic Conditions: While tertiary amines are generally stable, the 4-nitrophenyl ether group can be labile. In neutral to moderately alkaline solutions, similar structures can undergo hydrolysis.[4] Extremely high pH should be avoided.

Q4: Are there any known incompatibilities with other reagents?

A4: Yes. Avoid strong oxidizing agents, as the tertiary amine can be oxidized to an N-oxide.[5] Also, avoid strong reducing agents, which can reduce the nitro group to an amino group. The compound should not be stored in solutions containing metals that can catalyze degradation.[6][7]

Q5: I noticed a yellowing of my solid compound/solution. Is this a sign of degradation?

A5: Yes, a color change, particularly the appearance or intensification of a yellow color, is a strong indicator of degradation. This is likely due to the formation of 4-nitrophenol or its phenolate ion, which is intensely yellow, especially in basic conditions.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

You Observe: Your chromatogram shows the main peak for this compound, but also one or more unexpected peaks that were not present in the initial analysis of the compound.

Potential Causes and Solutions:

  • Hydrolysis of the Ether Linkage:

    • Cause: This is a likely degradation pathway, especially if your mobile phase is acidic or if the sample was stored in an acidic solution. The ether bond can cleave, yielding 4-nitrophenol and N,N-dimethylethanolamine.

    • Troubleshooting Steps:

      • Analyze the Mobile Phase: Check the pH of your mobile phase. If it is acidic, consider using a less acidic mobile phase if your separation allows.

      • Prepare Fresh Samples: Always prepare your samples fresh in a neutral, aprotic solvent like acetonitrile or DMSO and inject them as soon as possible.

      • Co-injection with Standard: If you suspect 4-nitrophenol as a degradation product, perform a co-injection with a 4-nitrophenol standard to see if the retention times match.

  • Oxidation of the Tertiary Amine:

    • Cause: Exposure to air or oxidizing contaminants can lead to the formation of the corresponding N-oxide.[5]

    • Troubleshooting Steps:

      • Degas Solvents: Ensure all your solvents and mobile phases are properly degassed to remove dissolved oxygen.

      • Use Antioxidants: In some cases, for long-term storage in solution, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experiment must be verified.

  • Photodegradation:

    • Cause: Nitroaromatic compounds are known to be susceptible to photodegradation.[9][10][11] Exposure to UV or even ambient light can cause the breakdown of the molecule.

    • Troubleshooting Steps:

      • Protect from Light: Store the solid compound and any solutions in amber vials or wrap them in aluminum foil.

      • Minimize Light Exposure During Experiments: Conduct your experiments under low-light conditions whenever possible.

Experimental Workflow for Troubleshooting Unexpected Peaks

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Loss of Compound Potency or Activity

You Observe: Your experiments are showing a decreased effect of the compound over time, suggesting a loss of the active molecule.

Potential Causes and Solutions:

  • Thermal Degradation:

    • Cause: Although many tertiary amines show good thermal stability, prolonged exposure to high temperatures can cause degradation.[12][13]

    • Troubleshooting Steps:

      • Check Storage Temperature: Ensure the compound is stored at the recommended room temperature and away from heat sources.

      • Avoid High Temperatures During Experiments: If your protocol involves heating, consider if the temperature can be lowered or the heating time shortened.

  • Hydrolytic Degradation:

    • Cause: As mentioned in Issue 1, hydrolysis can lead to the cleavage of the molecule, rendering it inactive.

    • Troubleshooting Steps:

      • Buffer Selection: For aqueous studies, use a buffer system that maintains a stable pH in the neutral range (pH 6-8).

      • Stability Study: Perform a small-scale stability study of your compound in your experimental buffer. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of remaining compound.

Potential Degradation Pathways

DegradationPathways A This compound B 4-Nitrophenol A->B Hydrolysis (Acid/Base) C N,N-Dimethylethanolamine A->C Hydrolysis (Acid/Base) D N-oxide derivative A->D Oxidation E Reduced (amino) derivative A->E Reduction

Caption: Potential degradation pathways of the compound.

Data Summary Table: Stability and Storage
ParameterRecommendationRationale
Storage Temperature Room TemperatureAvoids potential thermal degradation.
Light Exposure Protect from light (use amber vials)Nitroaromatic compounds can be photolabile.[9][10][11]
pH of Solutions Neutral (pH 6-8)Minimizes acid or base-catalyzed hydrolysis of the ether linkage.[4]
Solvent Choice Aprotic solvents (e.g., DMSO, Acetonitrile) for stock solutionsMinimizes solvolysis.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageReduces the risk of oxidation of the tertiary amine.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. Available at: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. Available at: [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. PubMed. Available at: [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]

  • Hydrolysis of 4-nitrophenyl esters and pH optimum. ResearchGate. Available at: [Link]

  • An introduction to amines. Chemguide. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]

  • BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. Available at: [Link]

  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]

  • Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry. Available at: [Link]

  • Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc.. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. PubChem. Available at: [Link]

  • Ethanamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]

  • N-methyl-2-(4-nitrophenoxy)-n-[2-(4-nitrophenyl)ethyl]ethanamine. PubChemLite. Available at: [Link]

  • (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. PubChem. Available at: [Link]

  • (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. ChemSynthesis. Available at: [Link]

  • This compound|51344-13-9. MOLBASE Encyclopedia. Available at: [Link]

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Optimizing reaction temperature for "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine. We will explore the critical parameter of reaction temperature and provide troubleshooting strategies to optimize your coupling reaction for higher yield and purity.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The most common routes are a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr).

  • Williamson Ether Synthesis Route: This involves the reaction of a 4-nitrophenoxide salt with a 2-halo-N,N-dimethylethanamine. This reaction generally follows an SN2 mechanism.[1][2]

  • SNAr Route: This route utilizes an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, and N,N-dimethylethanolamine in the presence of a base. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.[3]

In both scenarios, temperature is a critical parameter that dictates the reaction rate, yield, and the formation of undesirable byproducts.

Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is the typical temperature range for the synthesis of this compound?

A typical temperature range for this Williamson ether synthesis is between 50 to 100 °C.[1][4] However, the optimal temperature is highly dependent on the specific reactants, solvent, and base used. For SNAr reactions involving activated aryl halides, temperatures can vary, but starting with milder conditions and gradually increasing the temperature is a good strategy.[3]

Q2: My reaction is very slow or not proceeding to completion. Should I just increase the temperature?

While increasing the temperature generally accelerates the reaction rate, it's not always the best first step.[5] Before raising the temperature, consider the following:

  • Incomplete Deprotonation: Ensure your starting alcohol (4-nitrophenol or N,N-dimethylethanolamine) is fully deprotonated. For phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective, whereas alcohols may require a stronger base like sodium hydride (NaH).[6]

  • Solvent Choice: The use of polar aprotic solvents like DMF, DMSO, or acetonitrile is crucial as they solvate the cation of the alkoxide/phenoxide, leaving the anion more nucleophilic.[4][7] Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[7]

  • Purity of Reagents: Ensure all reagents are pure and the solvent is anhydrous, as water can quench the nucleophile.

If these factors are optimized, a careful, incremental increase in temperature can be beneficial.

Q3: I'm observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

The formation of an alkene byproduct is a strong indicator of a competing E2 elimination reaction.[8] This is particularly problematic when using secondary or tertiary alkyl halides.[2] Here’s how to address it:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[5][8] Lowering the temperature will generally favor the desired SN2 pathway.[8]

  • Choice of Reactants: If your synthesis allows, choose the combination of reactants that involves a primary alkyl halide. For instance, reacting 4-nitrophenoxide with 2-chloro-N,N-dimethylethanamine (a primary halide) is preferable to reacting the sodium salt of N,N-dimethylethanolamine with a 4-halo-nitrobenzene if elimination from the ethylamine side chain is a concern.[9]

  • Base Strength: While a strong base is needed, a very strong or sterically hindered base can promote elimination.

Q4: My final product is impure with a side product that has a similar polarity. What could this be?

When using a phenoxide nucleophile, a common side reaction is C-alkylation, where the alkyl halide reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[1][6] Phenoxides are ambident nucleophiles, meaning they can react at two different sites.[7][8]

  • Solvent Effects: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[8]

  • Temperature: While the effect of temperature on O- vs. C-alkylation is complex, optimizing other parameters first is recommended.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide provides a systematic approach to troubleshooting common issues related to reaction temperature in the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Yield 1. Reaction temperature is too low. 2. Inefficient nucleophile generation. 3. Inappropriate solvent.1. Gradually increase the temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS. A typical range to explore is 50-100 °C.[4][10] 2. Verify complete deprotonation of the alcohol/phenol. For 4-nitrophenol, a base like K₂CO₃ in DMF is often sufficient.[6] For N,N-dimethylethanolamine, a stronger base like NaH may be necessary. 3. Switch to a polar aprotic solvent such as DMF or acetonitrile to enhance nucleophilicity.[7]
Formation of Elimination Byproducts 1. Reaction temperature is too high. 2. Sterically hindered alkyl halide.1. Lower the reaction temperature. Substitution reactions are generally favored at lower temperatures compared to elimination.[8][11] 2. Re-evaluate your synthetic strategy. If possible, use a primary alkyl halide.[9]
Formation of C-Alkylated Byproducts 1. Suboptimal solvent choice.1. Ensure a polar aprotic solvent is used. Solvents like DMF or DMSO favor O-alkylation over C-alkylation for phenoxides.[8]
Reaction Stalls or is Incomplete 1. Insufficient reaction time at the chosen temperature.1. Increase the reaction time. Williamson ether syntheses can take from 1 to 8 hours to reach completion.[10] Monitor the reaction progress to determine the optimal time at a given temperature.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for systematically determining the optimal reaction temperature for the coupling of 4-nitrophenol with 2-chloro-N,N-dimethylethanamine hydrochloride.

Materials:

  • 4-Nitrophenol

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vials/flasks

  • Heating blocks or oil baths with temperature controllers

  • TLC plates and appropriate mobile phase

  • LC-MS for accurate conversion analysis

Procedure:

  • Setup: In parallel, set up a series of identical reactions in separate vials. For each vial, add 4-nitrophenol (1.0 eq), 2-chloro-N,N-dimethylethanamine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to each vial to a consistent concentration (e.g., 0.5 M).

  • Temperature Gradient: Place each vial in a pre-heated block at a different temperature (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).

  • Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the extent of conversion and byproduct formation.

  • Analysis: Compare the results across the different temperatures to identify the condition that provides the best balance of reaction rate and minimal byproduct formation.

Visualizing the Process

Reaction Mechanism and Side Reactions

G cluster_main Desired SN2 Pathway (O-Alkylation) cluster_side1 E2 Elimination cluster_side2 C-Alkylation 4-Nitrophenoxide 4-Nitrophenoxide Product This compound 4-Nitrophenoxide->Product SN2 Attack on R-X C_Alkylated C-Alkylated Byproduct 4-Nitrophenoxide->C_Alkylated Attack from Ring Alkyl_Halide R-X Alkene Alkene Alkyl_Halide->Alkene Base-induced Elimination Temperature Temperature Temperature->Product Increases Rate Temperature->Alkene Strongly Promotes

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Base Verify Complete Deprotonation Low_Yield->Check_Base Yes Byproducts Byproducts Observed? Low_Yield->Byproducts No Check_Solvent Using Polar Aprotic Solvent? Check_Base->Check_Solvent Increase_Temp Incrementally Increase Temperature Check_Solvent->Increase_Temp Optimize Reaction Optimized Increase_Temp->Optimize Elimination Elimination Product? Byproducts->Elimination Yes C_Alkylation C-Alkylation? Elimination->C_Alkylation No Lower_Temp Lower Temperature Elimination->Lower_Temp Yes Change_Solvent Optimize Solvent (e.g., DMF, DMSO) C_Alkylation->Change_Solvent Yes C_Alkylation->Optimize No Lower_Temp->Optimize Change_Solvent->Optimize

Caption: A workflow for troubleshooting temperature-related issues.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • That's Interesting. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive. Retrieved January 17, 2026, from [Link]

  • Brainly. (2023, November 21). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Retrieved January 17, 2026, from [Link]

  • MOLBASE. (n.d.). This compound|51344-13-9. Retrieved January 17, 2026, from [Link]

  • ChemSynthesis. (2025). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved January 17, 2026, from [Link]

  • LabAlley. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the various amounts of catalyst, temperature, and solvent a. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved January 17, 2026, from [Link]

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Retrieved January 17, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved January 17, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 17, 2026, from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Technical Support Center: Navigating Reactions of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethyl-2-(4-nitrophenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing common side reactions when working with this versatile reagent. Our goal is to equip you with the knowledge to anticipate and mitigate potential issues, ensuring the integrity and success of your experiments.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecules. Its utility stems from the reactivity of the 4-nitrophenoxy group, which can act as a leaving group in nucleophilic substitution reactions. However, the molecule possesses multiple reactive sites that can lead to undesired side reactions if not properly controlled. The two primary pathways for side reactions involve:

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles, leading to the displacement of the entire phenoxyethanamine moiety.

  • Ether Cleavage: The ether linkage can be cleaved by strong nucleophiles or under acidic or basic conditions, resulting in the formation of 4-nitrophenol and a derivative of N,N-dimethylethanamine.

This guide will provide a structured approach to identifying and preventing these and other potential side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Issue 1: My primary or secondary amine nucleophile is displacing the entire 4-nitrophenoxy group instead of just the 4-nitrophenol.

Q: I am trying to perform a reaction where a primary amine should displace the 4-nitrophenoxy group, but instead, I am observing the formation of a product where my amine has replaced the entire O-ethanamine substituent on the nitrobenzene ring. What is happening and how can I prevent it?

A: This is a classic case of a competing Nucleophilic Aromatic Substitution (SNA r) reaction. The strong electron-withdrawing effect of the para-nitro group makes the ipso-carbon (the carbon attached to the oxygen) of the benzene ring highly electrophilic and susceptible to attack by strong nucleophiles like primary and secondary amines.

Factor Explanation Preventative Measures
Nucleophile Strength Highly basic and unhindered amines are potent nucleophiles that can readily attack the activated aromatic ring.- Use a weaker base: If possible, use a milder, more sterically hindered base to deprotonate your nucleophile, or use a salt of your nucleophile. - Protect the amine: If the reaction conditions allow, consider protecting your primary or secondary amine nucleophile to reduce its nucleophilicity. Common protecting groups include Boc and Cbz.[1][2]
Temperature Higher temperatures often favor the SNA r pathway, which typically has a higher activation energy.- Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly reduce the rate of the undesired SNA r reaction.
Solvent Choice Polar aprotic solvents like DMSO and DMF can accelerate SNA r reactions by stabilizing the charged Meisenheimer intermediate.[3]- Use a less polar solvent: Consider using solvents like THF, dichloromethane, or toluene to disfavor the formation of the charged intermediate of the SNA r pathway.
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your primary or secondary amine nucleophile (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation (if necessary): If your amine requires deprotonation, add a non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes at 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.2 eq) in anhydrous THF to the cooled solution of the nucleophile.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Issue 2: My reaction is yielding 4-nitrophenol as a major byproduct, and I am recovering my starting nucleophile.

Q: I am observing a significant amount of 4-nitrophenol in my reaction mixture, and my desired product is forming in low yield. What is causing this, and how can I improve the outcome?

A: The formation of 4-nitrophenol indicates that the ether bond is being cleaved. This can happen under either acidic or basic conditions, or with certain strong nucleophiles.

Factor Explanation Preventative Measures
Acidic Conditions Strong acids can protonate the ether oxygen, making it a good leaving group and facilitating cleavage via an SN1 or SN2 mechanism.[4][5][6][7]- Maintain neutral or basic pH: Ensure your reaction is not acidic. If necessary, add a non-nucleophilic base like proton sponge or a hindered amine to scavenge any adventitious acid.
Strongly Basic Conditions/Nucleophiles Strong bases or highly nucleophilic reagents can attack the benzylic carbon of the ether, leading to cleavage.- Use a milder base: If a base is required, opt for one that is less nucleophilic, such as cesium carbonate or potassium phosphate. - Moderate nucleophile reactivity: If your nucleophile is highly basic, consider using it as a salt or in the presence of a Lewis acid to temper its reactivity.
Temperature Ether cleavage is often accelerated at higher temperatures.- Run the reaction at a lower temperature: As with SNA r, lowering the reaction temperature can significantly slow down the rate of ether cleavage.
  • Reaction Setup: In a clean, dry flask, combine this compound (1.0 eq) and your nucleophile (1.1 eq) in a suitable aprotic solvent (e.g., acetonitrile or acetone).

  • Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Temperature Control: Maintain the reaction at room temperature or below, depending on the reactivity of the nucleophile.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS, watching for the appearance of the 4-nitrophenol byproduct.

  • Work-up: Upon completion, filter off the inorganic base and concentrate the filtrate. Purify the crude product using standard techniques.

Frequently Asked Questions (FAQs)

Q1: Can the tertiary amine in this compound be a source of side reactions?

A1: Yes, although it is generally less of a concern than SNA r or ether cleavage. The tertiary amine can act as a nucleophile or a base. In the presence of strong alkylating agents, it can be quaternized to form a quaternary ammonium salt. If your reaction involves such reagents, consider protecting the tertiary amine, for example, by converting it to its N-oxide, which can be later reduced back to the tertiary amine.

Q2: Are there alternative leaving groups to the 4-nitrophenoxy group that are less prone to these side reactions?

A2: Yes, if you have the flexibility to modify your starting material, using a different leaving group can be an effective strategy. For instance, a less activated phenoxy group (without the nitro substituent) would be much less susceptible to SNA r. Alternatively, converting the corresponding alcohol to a sulfonate ester (e.g., tosylate, mesylate, or triflate) can provide a good leaving group that avoids the complications of an activated aromatic ring.

Q3: How does solvent choice impact the competition between the desired reaction and side reactions?

A3: Solvent polarity plays a crucial role. As mentioned, polar aprotic solvents (DMSO, DMF, NMP) tend to accelerate SNA r reactions by stabilizing the charged intermediates. Non-polar or less polar aprotic solvents (THF, DCM, toluene) can help to suppress this side reaction. For reactions where ether cleavage is a concern, the choice of solvent is less critical, but avoiding protic solvents under acidic or basic conditions is generally advisable.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Side_Reactions cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_EtherCleavage Ether Cleavage SNAr_Start This compound + Nu:⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) SNAr_Start->Meisenheimer Nucleophilic Attack on Ring SNAr_Product 4-Nu-nitrobenzene + ⁻O-ethanamine Meisenheimer->SNAr_Product Loss of Leaving Group EC_Start This compound + Nu:⁻ EC_TS Transition State (SN2-type attack) EC_Start->EC_TS Nucleophilic Attack on Alkyl Carbon EC_Product 4-Nitrophenoxide + Nu-ethanamine EC_TS->EC_Product Cleavage of C-O Bond

Caption: Competing SNAr and Ether Cleavage Pathways.

Troubleshooting_Flowchart Start Reaction of this compound with a Nucleophile Check_Products Analyze Reaction Mixture: - Desired Product - Side Products Start->Check_Products Desired_Product Reaction Successful! Proceed with Purification. Check_Products->Desired_Product Mainly Desired Product SNAr_Side_Product Side Product: 4-Nu-nitrobenzene Check_Products->SNAr_Side_Product SNAr Product Observed Ether_Cleavage_Side_Product Side Product: 4-Nitrophenol Check_Products->Ether_Cleavage_Side_Product Ether Cleavage Product Observed SNAr_Solutions Troubleshooting SNAr: - Lower Temperature - Use Less Polar Solvent - Use Weaker/Hindered Base SNAr_Side_Product->SNAr_Solutions EC_Solutions Troubleshooting Ether Cleavage: - Ensure Neutral/Mildly Basic pH - Use Milder Base - Lower Temperature Ether_Cleavage_Side_Product->EC_Solutions SNAr_Solutions->Start Re-run Experiment EC_Solutions->Start Re-run Experiment

Caption: Troubleshooting Workflow for Side Reactions.

References

  • Bunnett, J. F., & Jenvey, J. (1996). Reactivity in Cleavage of Dimethoxybenzenes by Sodium in Liquid Ammonia. The Journal of Organic Chemistry, 61(23), 8069-8073. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Um, I. H., Kim, M. Y., Kang, T. A., & Dust, J. M. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of organic chemistry, 79(15), 7045–7053. [Link]

  • Wikipedia. (2023). Ether cleavage. In Wikipedia. [Link]

  • Wikipedia. (2023). Protecting group. In Wikipedia. [Link]

  • Um, I. H., Kim, M. Y., & Dust, J. M. (2015). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Crampton, M. R., Emokpae, T. A., Isanbor, C., & Batsanov, A. S. (2006). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1162-1169. [Link]

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Technical Support Center: Improving the Solubility of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in biomedical research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine," a compound that, like many novel chemical entities, can present solubility challenges in aqueous media used for in vitro assays.

This document is designed to be a practical resource, offering not just protocols but also the scientific reasoning behind them. Our goal is to empower you to make informed decisions to ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when preparing solutions of this compound for your experiments.

Q1: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous cell culture medium or assay buffer. What's happening and how can I fix it?

A1: This is a classic sign of a compound with poor aqueous solubility. The Dimethyl Sulfoxide (DMSO) is an excellent organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound, no longer soluble in the new environment, crashes out of solution.

Immediate Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to test if the compound is soluble at a lower final concentration.

  • Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution. This gradual change in solvent polarity can sometimes keep the compound in solution.[1] It is also crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.[2]

  • Gentle Warming: If the compound is heat-stable, gentle warming of the final solution in a 37°C water bath may help dissolve small amounts of precipitate.[2]

Advanced Solubilization Strategies:

  • pH Adjustment: Your compound has a tertiary amine group (N,N-dimethyl), which is basic. By lowering the pH of your assay buffer, you can protonate this amine, forming a more soluble salt.[][4] It is recommended to test the solubility of your compound across a range of physiologically relevant pH values.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your final assay medium can increase the solubility of hydrophobic compounds.[5][6]

Co-SolventTypical Final Concentration in AssayConsiderations
Ethanol< 1%Can have biological effects on cells.[7][8][9][10]
Polyethylene Glycol 400 (PEG 400)1-5%Generally well-tolerated by many cell lines.[11]
Propylene Glycol1-5%Similar to PEG 400, often used in formulations.[11]

Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself on the assay.

Q2: I've managed to dissolve the compound, but my results are inconsistent between experiments. Could this be related to my stock solution?

A2: Yes, inconsistency in results can often be traced back to the handling of the stock solution.

Key Considerations for Stock Solutions:

  • Accurate Concentration: Ensure your initial stock solution in 100% DMSO is fully dissolved. If you see any solid particles, the actual concentration will be lower than calculated. Gentle warming or sonication can help ensure complete dissolution.

  • Storage and Stability: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.[2][12]

  • Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Over time, this can change the concentration of your stock solution. Use anhydrous DMSO and handle it in a low-humidity environment when possible.[13]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about working with this compound.

Q1: What is the best solvent to use for making a stock solution?

A1: Dimethyl Sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro studies.[12][14] It is effective at dissolving a wide range of polar and nonpolar molecules.[15][16]

Q2: What is a safe concentration of DMSO to use in my cell-based assay?

A2: High concentrations of DMSO can be toxic to cells.[8][17] It is crucial to keep the final concentration of DMSO in your assay as low as possible.

  • General Recommendation: Below 0.5% (v/v)[1]

  • Sensitive Cell Lines: ≤0.1% (v/v)[14]

  • More Robust Assays: Up to 1% (v/v), but this should be validated.[14]

Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.[12]

Q3: Are there alternatives to DMSO if my cells are very sensitive?

A3: Yes, if DMSO toxicity is a concern, you can explore other options:

  • Ethanol: Can be used, but like DMSO, it can have effects on cells. The final concentration should be kept very low, typically below 0.1%.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, rendering them water-soluble.[18] They are often well-tolerated by cells and can be an effective way to deliver insoluble compounds without using organic solvents.[7][8][9][10] β-cyclodextrins are commonly used for this purpose.

Q4: How can I determine the maximum solubility of my compound in a particular solvent?

A4: You can determine the thermodynamic solubility by creating a supersaturated solution.

Protocol for Determining Maximum Solubility in DMSO:

  • Weigh out a known amount of your compound (e.g., 10 mg) into a microcentrifuge tube.

  • Add a small volume of DMSO (e.g., 100 µL) and vortex thoroughly.

  • Continue to add small volumes of DMSO, vortexing after each addition, until the compound is fully dissolved.

  • The concentration at which the compound is fully dissolved is an approximation of its maximum solubility.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution.

Materials:

  • This compound (Molecular Weight: 210.23 g/mol )

  • Anhydrous DMSO, sterile-filtered[13]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To make 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 1 L/1000 mL * 0.001 L * 210.23 g/mol = 0.0021023 g = 2.10 mg

  • Weigh the compound: Accurately weigh 2.10 mg of the compound into a sterile tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Mix: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary, but ensure the compound is stable under these conditions.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Workflow for Solvent Selection and Solution Preparation

This diagram outlines a decision-making process for solubilizing your compound.

Caption: Decision workflow for solubilizing test compounds.

References

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 8(9), e72149. Available from: [Link]

  • Jamalzadeh, L., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(4), 41-45. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Wassermann, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5178-5184. Available from: [Link]

  • Elite Biogenix. DMSO Solution 60ml. Available from: [Link]

  • JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. Available from: [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. Available from: [Link]

  • NIH. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Available from: [Link]

  • Labinsights. Techniques to Enhance Drug Solubility. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • PubChem. N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. Available from: [Link]

  • PubMed Central. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available from: [Link]

  • PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Available from: [Link]

  • ChemSynthesis. (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Available from: [Link]

  • LabAlley. N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Available from: [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • DISSOLUT TECHNOL. Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl-N-nitro- (CAS 19092-01-4). Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • MOLBASE Encyclopedia. This compound|5144-13-9. Available from: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available from: [Link]

  • YouTube. MedChem Essentials: Solubility part 5 - Recommendations for Simulated Fluids. Available from: [Link]

  • ResearchGate. Dissolution Method Development for Poorly Soluble Compounds. Available from: [Link]

  • PubChemLite. N-methyl-2-(4-nitrophenoxy)-n-[2-(4-nitrophenyl)ethyl]ethanamine. Available from: [Link]

Sources

Technical Support Center: Monitoring the Synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine. This resource, designed for researchers and drug development professionals, provides in-depth protocols and troubleshooting advice for utilizing Thin-Layer Chromatography (TLC) to effectively track your reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for synthesizing this compound, and why is TLC essential for its monitoring?

The synthesis of this compound is typically achieved via a Williamson ether synthesis .[1][2] In this reaction, the acidic proton of 4-nitrophenol is removed by a base to form a nucleophilic phenoxide. This phenoxide then attacks an electrophilic alkyl halide, such as 2-(dimethylamino)ethyl chloride, in an SN2 reaction to form the desired ether product.

Reaction Scheme:

  • Reactant 1 (Nucleophile Precursor): 4-Nitrophenol

  • Reactant 2 (Electrophile): 2-(dimethylamino)ethyl chloride (or similar)

  • Base: e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)

  • Product: this compound

TLC is a crucial analytical technique for this process because it is fast, inexpensive, and requires only a minuscule amount of the reaction mixture.[3] It allows you to visually track the consumption of the starting materials and the formation of the product in near real-time, helping to determine the optimal reaction time and identify potential side products.[4]

Q2: How do I set up a TLC plate to monitor this specific reaction?

Proper setup is critical for obtaining clear and reproducible results. The key is to compare the reaction mixture against the starting materials.

Step-by-Step TLC Spotting Protocol:

  • Prepare the Plate: Using a soft pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three distinct, evenly spaced lanes on this line. Never use an ink pen, as the ink components will chromatograph along with your sample.[4][5]

  • Lane 1 (Starting Material 1 - SM1): Spot a dilute solution of your 4-nitrophenol starting material.

  • Lane 2 (Co-spot - Co): First, spot the 4-nitrophenol solution. Then, without moving the capillary, spot the reaction mixture directly on top of the first spot. This "co-spot" lane is vital for unambiguously identifying spots in the reaction mixture.[2]

  • Lane 3 (Reaction Mixture - Rxn): Spot a sample taken directly from your reaction vessel.

Core Experimental Workflow: TLC Monitoring

This section provides a detailed methodology for performing TLC analysis from eluent selection to final visualization.

Step 1: Selecting the Right Mobile Phase (Eluent)

The goal is to find a solvent system that provides good separation between your starting material (4-nitrophenol) and your product. The product, an ether, is significantly less polar than the starting phenol.

  • Recommended Starting Point: A mixture of 30% Ethyl Acetate in Hexanes (3:7 v/v) is a good initial system.

  • Optimization:

    • If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots are at the top (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.[6]

Step 2: Developing the TLC Plate
  • Prepare the Chamber: Pour a small amount (0.5 cm depth) of your chosen eluent into a developing chamber. Ensure the solvent level is below the origin line on your TLC plate.[5][7] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front.

  • Elution: Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

Step 3: Visualizing the Results

Since both the 4-nitrophenol and the product contain a nitrophenyl group, they are highly UV-active.

  • UV Light (Non-destructive):

    • Examine the dried plate under a short-wave (254 nm) UV lamp.[8]

    • UV-active compounds will appear as dark spots against the fluorescent green background of the plate.[8]

    • Gently circle all visible spots with a pencil.

  • Chemical Staining (Destructive):

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized. While the aromatic rings are relatively stable, this can help confirm the presence of other functional groups or impurities. Oxidizable compounds appear as yellow-brown spots on a purple background.[9]

    • Nitro Group Specific Stain: For definitive identification, a stain specific to the nitro group can be used. This typically involves reduction of the nitro group to an amine with a reagent like stannous chloride (SnCl₂), followed by diazotization and coupling to form a brightly colored azo dye.[10]

Step 4: Interpreting the TLC Plate

The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a key parameter for identifying your compounds.[4]

  • 4-Nitrophenol (Starting Material): Being highly polar due to the hydroxyl group, it will have a low Rf value .

  • This compound (Product): As an ether, it is less polar than the phenol and will have a higher Rf value .

  • Reaction Progress: A successful reaction will show the spot corresponding to 4-nitrophenol diminishing in intensity over time, while a new, higher-Rf spot corresponding to the product appears and intensifies.

  • Completion: The reaction is generally considered complete when the 4-nitrophenol spot is no longer visible in the reaction mixture lane.

Visual Guide to TLC Monitoring

The following diagram illustrates the expected progression of the TLC plate over time.

TLC_Progression cluster_0 Start of Reaction (T=0) cluster_1 Mid-Reaction (T=x) cluster_2 End of Reaction (T=final) T0 TLC Plate (T=0) SM Co Rxn T0_SM_Spot T0_Rxn_Spot Tx TLC Plate (T=x) SM Co Rxn Tx_SM_Spot Tx_Rxn_SM_Spot Tx_Rxn_Prod_Spot Tx_Co_SM_Spot Tx_Co_Prod_Spot Tf TLC Plate (T=final) SM Co Rxn Tf_SM_Spot Tf_Rxn_Prod_Spot Tf_Co_SM_Spot Tf_Co_Prod_Spot label_sm Starting Material (Low Rf) label_prod Product (High Rf)

Caption: Expected TLC plate appearance at different reaction stages.

Troubleshooting Guide

This section addresses common issues encountered during TLC analysis in a question-and-answer format.

Q3: My spots are streaking down the plate instead of forming tight circles. What's wrong?

Streaking is a frequent issue with several potential causes:

  • Sample Overload: You have applied too much sample to the origin.[3][7] Try diluting your sample solution and re-spotting. A good rule of thumb is a 1% solution.[7]

  • Acidic or Basic Compounds: The tertiary amine in your product is basic, and the phenol starting material is acidic. These functional groups can interact strongly with the acidic silica gel, causing tailing.

    • Solution for Amine: Add 1-2 drops of triethylamine (a volatile base) to your eluent chamber. This neutralizes the acidic sites on the silica, improving the spot shape of basic compounds.

    • Solution for Phenol: If the phenol is streaking, adding a few drops of acetic acid to the eluent can sometimes help, though it is less common for phenols than for carboxylic acids.

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it will streak from the origin. Ensure complete dissolution before spotting.

Q4: All my spots are either stuck on the baseline (Rf ≈ 0) or have run to the top with the solvent front (Rf ≈ 1). How do I fix this?

This is a classic eluent polarity problem.

  • Spots on Baseline: Your mobile phase is not polar enough to move the compounds off the highly polar silica gel. Solution: Increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexanes mixture).

  • Spots at Solvent Front: Your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. Solution: Decrease the eluent's polarity by reducing the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).

Q5: I can't see any spots on my plate after development, even under UV light.

There are a few possibilities:

  • Sample Too Dilute: The concentration of your compounds is below the detection limit.[5] Solution: Try concentrating your sample or spotting the same lane multiple times, allowing the solvent to dry completely between each application.[5][7]

  • Reaction Failure: It's possible the reaction has not proceeded, and you have no product. Always run a starting material standard to ensure your visualization method is working.

  • Compound Not UV-Active: While unlikely for this reaction, some compounds do not absorb UV light. Solution: Use a chemical stain like potassium permanganate or iodine, which visualizes a broader range of organic compounds.[8][9]

Q6: I see an unexpected spot in my reaction lane. What could it be?

An unexpected spot could be a side product, an impurity in your starting materials, or a sign of decomposition.

  • Side Product: The Williamson ether synthesis can have competing reactions, such as elimination, leading to unexpected byproducts.

  • Decomposition on Plate: Some compounds are unstable on the acidic silica gel.[11] To test for this, you can run a 2D TLC.

    • Spot your sample in one corner of a square TLC plate.

    • Run the plate in one direction.

    • Dry the plate, rotate it 90 degrees, and run it again in the second direction using the same eluent.[12]

    • Interpretation: Stable compounds will appear along the diagonal. Any spots that appear off the diagonal represent products of decomposition on the plate.[11][12]

TwoD_TLC cluster_0 Step 1 & 2: Spot and First Elution cluster_1 Step 3 & 4: Rotate and Second Elution cluster_2 Analysis Spot Spot Elute1 Plate after 1st run (Spots in a vertical line) Spot->Elute1 Elute Up Rotate Rotate Elute1->Rotate Dry & Rotate 90° Elute2 Final 2D Plate Rotate->Elute2 Elute Up Again Stable Stable Elute2->Stable Spots on diagonal Unstable Unstable Elute2->Unstable Spots off diagonal

Caption: Workflow for 2D TLC to check for compound stability.

Summary Data Table

Compound NameRoleExpected PolarityExpected RfPrimary Visualization
4-NitrophenolStarting MaterialHighLowUV (254 nm)
This compoundProductMedium-LowHighUV (254 nm)

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chromatography Today. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • YouTube. (2021). Williamson Ether Synthesis Final. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ChemSynthesis. (2025). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|51344-13-9. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis Lab | PDF. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • H&E Paramoto. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Retrieved from [Link]

  • Chegg.com. (2021). Solved Experiment 2: Williamson Ether Synthesis TLC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Retrieved from [Link]

Sources

"N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" work-up procedure challenges

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and may encounter challenges during the post-synthesis work-up and purification stages. My goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work. The protocols and advice provided herein are grounded in established chemical principles to ensure reliability and reproducibility.

Troubleshooting Guide: Work-up and Purification

This section addresses specific, common issues encountered during the isolation and purification of this compound.

Q1: My crude product is heavily contaminated with unreacted 4-nitrophenol. How can I efficiently remove it?

Answer:

This is a frequent challenge, as 4-nitrophenol is a common starting material for the synthesis of this compound. The key to separation lies in the differing acid-base properties of your product and the contaminant. Your target compound, this compound, is a tertiary amine and therefore basic. In contrast, 4-nitrophenol is acidic due to the phenolic hydroxyl group, which is further activated by the electron-withdrawing nitro group.

You can exploit this difference using a liquid-liquid extraction with a basic aqueous solution.

Recommended Protocol: Basic Wash Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The acidic 4-nitrophenol will be deprotonated to form the water-soluble sodium 4-nitrophenoxide salt, which will partition into the aqueous layer. Your basic amine product will remain in the organic layer.

  • Separation: Drain the aqueous layer. To ensure complete removal, repeat the wash step one or two more times. You can monitor the removal of the yellow-colored 4-nitrophenoxide in the aqueous layer.

  • Neutralization and Final Washes: Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Causality: The principle at play is a classic acid-base extraction.[1] By converting the acidic impurity into its ionic salt form, its solubility is dramatically shifted from the organic phase to the aqueous phase, allowing for a clean separation.

Q2: I'm observing a persistent emulsion at the organic-aqueous interface during my extraction. How can I resolve this?

Answer:

Emulsion formation is a common physical problem in liquid-liquid extractions, often caused by the presence of trace impurities that act as surfactants or by excessively vigorous shaking. Breaking an emulsion requires patience and a systematic approach.

Troubleshooting Steps for Emulsions:

Technique Description Rationale
Time Allow the separatory funnel to stand undisturbed for 10-20 minutes.Gravity alone can sometimes be sufficient to allow the layers to separate.
Gentle Swirling Gently swirl the funnel in a circular motion instead of shaking.This can help the dispersed droplets coalesce without re-introducing high kinetic energy.
Addition of Brine Add a small amount of saturated aqueous NaCl (brine) solution.The increased ionic strength of the aqueous phase makes it more polar, which helps to force the organic droplets out of the aqueous phase and break the emulsion.
Filtration Filter the entire mixture through a pad of Celite® or glass wool.The fine, porous nature of these materials can help to break up the emulsified droplets.
Centrifugation If the volume is manageable, transfer the mixture to centrifuge tubes and spin for several minutes.The applied g-force will accelerate the separation of the two immiscible phases.
Q3: My final product yield is significantly lower than expected. What are the potential causes during the work-up?

Answer:

Low yield can be attributed to several factors during the work-up phase. A systematic review of your procedure is essential.

  • Incomplete Extraction from Aqueous Layer: When you protonate your amine product with acid (e.g., HCl) to remove basic impurities, you are intentionally moving it to the aqueous layer. If you do not adequately basify the aqueous layer (e.g., with NaOH) in the subsequent step to a pH > 10, your product will not be fully deprotonated back to its neutral, organic-soluble form, leading to significant loss. Always check the pH of the aqueous layer with pH paper.

  • Product Solubility in Aqueous Washes: While the neutral amine is primarily soluble in organic solvents, it may have slight solubility in aqueous solutions. Minimizing the number of aqueous washes can help, but this must be balanced with the need for purity. Using brine for the final wash helps to "salt out" the organic compound from the aqueous phase.

  • Potential for Hydrolysis: Ether linkages, like the one in your molecule, are generally stable to mild acid and base. However, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, could potentially lead to cleavage of the ether bond.[2] Standard work-up procedures at room temperature are unlikely to cause significant hydrolysis.

  • Physical Loss: Ensure all transfers between flasks, separatory funnels, and filter funnels are quantitative. Rinse glassware with fresh solvent to recover any adhered product.

Frequently Asked Questions (FAQs)

What is the fundamental principle of the acid-base work-up for this compound?

The purification relies on the basicity of the tertiary amine functional group. The overall strategy is to manipulate the pH of the system to control the solubility of the target compound.

  • Acidification Step: By washing the crude organic solution with a dilute acid (e.g., 1M HCl), the basic amine is protonated to form an ammonium salt: R3N (organic soluble) + HCl (aq) → [R3NH]+Cl- (water soluble) This moves your product into the aqueous layer, leaving non-basic impurities (like unreacted starting materials or by-products) in the organic layer.[1][3]

  • Basification Step: The aqueous layer containing the ammonium salt is then isolated and treated with a base (e.g., NaOH) to deprotonate it, regenerating the neutral, organic-soluble amine: [R3NH]+Cl- (water soluble) + NaOH (aq) → R3N (organic soluble) + H2O + NaCl

  • Re-extraction: The neutral amine can then be re-extracted from the now basic aqueous solution into a fresh portion of organic solvent (e.g., DCM).

This process effectively isolates the basic product from neutral and acidic impurities.

G cluster_0 Initial State: Crude Product in Organic Solvent cluster_1 Step 1: Acid Wash cluster_2 Step 2: Basify & Re-extract crude Crude Mixture (Product, Neutral & Acidic Impurities) in DCM sep_funnel_1 Separatory Funnel crude->sep_funnel_1 + 1M HCl (aq) organic_1 Organic Layer (Neutral Impurities) sep_funnel_1->organic_1 aqueous_1 Aqueous Layer (Product as [R3NH]+Cl-) (Acidic Impurities) sep_funnel_1->aqueous_1 sep_funnel_2 Separatory Funnel aqueous_1->sep_funnel_2 + NaOH (aq) + Fresh DCM aqueous_2 Aqueous Layer (Discard) sep_funnel_2->aqueous_2 organic_2 Organic Layer (Purified Product) sep_funnel_2->organic_2 final_product Pure Product organic_2->final_product Dry & Concentrate

Caption: Workflow for Acid-Base Purification.

What are the best practices for monitoring the purification process?

Thin Layer Chromatography (TLC) is an indispensable tool.

  • Spotting: On a single TLC plate, spot the crude mixture, the organic layer after each wash, and the final isolated product.

  • Solvent System: A good starting point for a mobile phase is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). For this amine, adding 1-2% triethylamine (TEA) to the mobile phase can prevent streaking on the silica plate by neutralizing acidic sites.

  • Visualization: Visualize the plate under UV light (the aromatic rings should be UV active) and/or by staining with an appropriate agent like potassium permanganate. A successful purification will show the disappearance of impurity spots and the isolation of a single spot corresponding to your product.

What are the key physical and chemical properties of this compound?

Understanding these properties is crucial for handling and purification.

PropertyValueSource
Molecular Formula C10H14N2O3[4][5]
Molecular Weight 210.23 g/mol [4][5]
Boiling Point 326.6 °C at 760 mmHg (Predicted)[4]
Density 1.154 g/cm³ (Predicted)[4]
Basicity Contains a tertiary amine group, making it basic.Chemical Structure

References

  • This compound | 51344-13-9. MOLBASE Encyclopedia. [Link]

  • N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. HDH Chemicals. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

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"N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" storage and stability best practices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Welcome to the technical support guide for this compound (CAS No. 51344-13-9). This document provides researchers, scientists, and drug development professionals with essential best practices for the storage, handling, and stability of this compound. Our goal is to equip you with the technical knowledge to ensure the integrity of your materials and the reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability and shelf-life, this compound should be stored in a cool, dry place.[1] Several suppliers recommend storing the compound sealed in a dry environment at room temperature.[2][3] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[4]

Q2: What are the primary factors that can lead to the degradation of this compound?

The chemical structure of this compound contains several functional groups that are susceptible to degradation under certain conditions. The key factors to control are:

  • Exposure to Light: Some sources indicate that the compound can degrade under light exposure, a common characteristic for nitroaromatic compounds.[5]

  • Heat: Elevated temperatures should be avoided. Store the compound away from heat sources, flames, and sparks.[4][6] High temperatures can induce thermal decomposition.[7]

  • Oxidizing Agents: The tertiary amine group is susceptible to oxidation. Contact with strong oxidizing agents must be avoided.[4][7]

  • Extreme pH: While the ether linkage is generally stable, extreme acidic or basic conditions could potentially lead to hydrolysis over time, especially at elevated temperatures.[7]

Q3: Is this compound sensitive to light?

Yes, there is evidence to suggest that this compound may undergo degradation upon exposure to light.[5] This photosensitivity is a known characteristic of molecules containing a nitroaromatic group. For this reason, it is best practice to store the solid compound in an amber or opaque vial and to protect solutions from direct light during experiments.

Q4: What substances or materials should be avoided when working with this compound?

To prevent chemical reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the tertiary amine moiety.[4]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: These are incompatible and can react with the amine group.[6]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Q5: How should I prepare solutions of this compound for my experiments?

  • Bring the sealed container of the compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount quickly in a controlled environment (e.g., a chemical fume hood).[4]

  • Use fresh, high-purity solvents. If stability in a particular solvent is unknown, it is advisable to prepare solutions fresh for each experiment.

  • Store solutions in tightly sealed vials, protected from light, and consider refrigeration for short-term storage, allowing the solution to return to room temperature before use.

Troubleshooting Guide

This section provides guidance for specific issues you may encounter during your experiments.

Problem: The color of my solid compound has changed from its initial yellow-green appearance.

  • Potential Cause: A color change often indicates chemical degradation. This could be due to improper storage, such as exposure to light, moisture, or reactive atmospheric components over an extended period. The nitro group or other parts of the molecule may have undergone a chemical transformation.

  • Recommended Action:

    • Assess Storage Conditions: Verify that the compound has been stored in a tightly sealed container, in a cool, dry, and dark place.

    • Purity Check: Perform an analytical check (e.g., HPLC, LC-MS, or NMR) to assess the purity of the material against a reference standard or the certificate of analysis.

    • Discard if Necessary: If significant degradation is confirmed, it is recommended to use a fresh, uncompromised batch of the compound to ensure the validity of your experimental results.

Problem: My experimental results are inconsistent, and I suspect the compound's stability.

  • Potential Cause: Inconsistent results can often be traced back to the degradation of a key reagent in solution. This compound, especially when dissolved in a solvent, may not be stable over long periods, particularly if exposed to light or non-inert conditions.

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods unless their stability under those conditions has been validated.

    • Workflow Analysis: Review your experimental workflow for potential sources of degradation. Are your solutions protected from light? Are you using appropriate solvents? Is there any possibility of contamination with incompatible substances?

    • Stability Study: If this compound is critical to a long-term project, consider performing a small-scale stability study in your experimental solvent system. Analyze the solution by a suitable method (e.g., HPLC) at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability window.

Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Potential Cause: The appearance of new peaks is a strong indicator of degradation products or impurities. Based on the structure of this compound, these could arise from several pathways.

  • Plausible Degradation Products:

    • Oxidation Product: The tertiary amine can be oxidized to form the corresponding N-oxide. This would result in a product with a mass increase of 16 Da.[7]

    • Hydrolysis Products: Under harsh conditions, the ether linkage could cleave, yielding 4-nitrophenol and N,N-dimethylethanolamine.

    • Photolytic Products: Light exposure can initiate complex degradation pathways, often involving radical intermediates, leading to a variety of by-products.[9]

  • Recommended Action:

    • Mass Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the predicted masses of potential degradation products.

    • Forced Degradation Study: To confirm the identity of degradants, you can perform a forced degradation study. Expose small aliquots of the compound to controlled stress conditions (e.g., acid, base, peroxide, heat, UV light) and analyze the resulting mixtures. This can help to create a profile of potential degradation products and confirm their presence in your experimental samples.

Data & Visualizations

Summary of Handling and Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature / Cool Place[1][2][3]Prevents thermal degradation.
Atmosphere Tightly sealed container, dry environment[2][4]Excludes moisture and reactive gases.
Light Store in the dark (e.g., amber vial)[5]Prevents photolytic degradation.
Incompatibilities Avoid oxidizing agents, strong acids[4][6]Prevents chemical reactions and decomposition.
Handling Use in a chemical fume hood with PPE[4]Ensures operator safety.
Diagrams

G cluster_troubleshooting Troubleshooting Compound Stability start Inconsistent Results or Suspected Degradation check_solid Is the solid compound visibly discolored? start->check_solid check_solution Are you using a freshly prepared solution? check_solid->check_solution No analyze_purity Perform Purity Analysis (e.g., HPLC, LC-MS) check_solid->analyze_purity Yes prepare_fresh Prepare Fresh Solution and Protect from Light check_solution->prepare_fresh No rerun Re-run Experiment check_solution->rerun Yes compare_spec Compare to CoA or Reference Standard analyze_purity->compare_spec degraded Degradation Confirmed. Use New Batch. compare_spec->degraded Purity < Spec not_degraded Compound Purity is High. Investigate Other Experimental Variables. compare_spec->not_degraded Purity OK prepare_fresh->rerun

Caption: A logical workflow for troubleshooting stability issues.

G cluster_pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) cluster_hydrolysis Hydrolysis (Extreme pH/Heat) parent N,N-dimethyl-2- (4-nitrophenoxy)ethanamine node_n_oxide N-Oxide Derivative (+16 Da) parent->node_n_oxide [O] node_radicals Radical Intermediates parent->node_radicals node_phenol 4-Nitrophenol parent->node_phenol H₂O / H⁺ or OH⁻ node_amine N,N-Dimethylethanolamine parent->node_amine H₂O / H⁺ or OH⁻ node_photoproducts Complex By-products node_radicals->node_photoproducts

Caption: Potential degradation pathways for the compound.

References

  • MOLBASE Encyclopedia. This compound|51344-13-9. [Link]

  • Aladdin Scientific. N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%. [Link]

  • PubChem. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. [Link]

  • ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways. [Link]

  • PubChem. N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. [Link]

  • Gassnova. SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. [Link]

  • ChemBK. This compound. [Link]

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Validation & Comparative

A Comparative Guide to PROTAC Efficiency: Evaluating Linker Scaffolds in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][][4] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing everything from the stability of the ternary complex to the molecule's pharmacokinetic properties.[5][6]

This guide provides a framework for comparing the efficiency of PROTACs based on their linker composition. As of the date of this publication, a comprehensive search of the scientific literature did not yield publicly available data on PROTACs specifically incorporating the "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" moiety. Therefore, this document will serve as a broader comparative guide, using established linker classes to illustrate the principles of evaluating PROTAC efficiency. We will explore how different linker types—from flexible polyethylene glycol (PEG) and alkyl chains to more rigid aromatic systems—impact the degradation of target proteins, supported by experimental data and detailed protocols for assessment.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[2][] The PROTAC molecule is subsequently released to engage in another cycle of degradation, acting in a catalytic manner.[2]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key Parameters for Quantifying PROTAC Efficiency

The efficacy of a PROTAC is primarily assessed by two quantitative parameters:

  • DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

These parameters are crucial for the comparative analysis of different PROTACs and are typically determined through dose-response experiments.

Comparative Analysis of PROTAC Linker Classes

The structure, length, and flexibility of the linker are paramount in achieving optimal degradation.[5][6] An ideal linker facilitates the formation of a stable and productive ternary complex, while a suboptimal linker can lead to steric hindrance or unfavorable conformations, thereby reducing degradation efficiency.[5]

Flexible Linkers: Alkyl and PEG Chains

Alkyl and polyethylene glycol (PEG) chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][7]

  • Alkyl Chains : These are simple hydrocarbon chains that provide a high degree of conformational flexibility. However, their hydrophobicity can sometimes negatively impact the solubility of the resulting PROTAC.

  • PEG Linkers : The hydrophilic nature of PEG linkers can improve the solubility and cell permeability of PROTAC molecules.[7] The flexibility of PEG chains allows the two ligands to adopt optimal orientations for the formation of a stable ternary complex.[7]

Systematic variation of the linker length is a common strategy to optimize PROTAC efficiency. For instance, studies on TBK1 degraders have shown that linkers shorter than 12 atoms resulted in no degradation, while those between 12 and 29 atoms led to submicromolar DC50 values and over 90% degradation at the optimal length.

Rigid and Aromatic Linkers

There is a growing interest in the use of more rigid linkers, such as those containing aromatic rings, alkynes, or triazoles, to improve potency and selectivity.[2]

  • Aromatic Linkers : The inclusion of phenyl or other aromatic groups can introduce conformational rigidity.[5] This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[2] These rigid structures can also participate in stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[5]

  • Clickable Linkers : "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a popular method for PROTAC synthesis that results in a stable triazole ring.[1][] This approach allows for the modular and efficient assembly of PROTAC libraries with diverse linkers.[1]

The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of a variety of linker types and lengths.

Quantitative Comparison of BRD4-Targeting PROTACs

To illustrate the impact of linker and E3 ligase choice on efficiency, the following table summarizes the performance of three well-characterized PROTACs targeting the BRD4 protein.

PROTACE3 Ligase RecruitedTarget ProteinLinker Type (General)Cell Line(s)DC50Dmax
ARV-771 VHLBRD2/3/4ProprietaryCastration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported
MZ1 VHLBRD4 (preferential)PEG-basedH661, H8388 nM, 23 nMComplete at 100 nM
ARV-825 CRBNBRD4ProprietaryBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported

Data compiled from publicly available sources.

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible assessment of PROTAC efficiency is essential for comparative studies. The following are standard methodologies for determining DC50 and Dmax values.

General Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow start Synthesize PROTAC Candidate primary_assays Primary Assays (Degradation & Viability) start->primary_assays western_blot Assess Protein Degradation (Western Blot / ELISA) primary_assays->western_blot viability_assay Assess Cell Viability (e.g., CTG, MTT) primary_assays->viability_assay secondary_assays Secondary Assays (Mechanism of Action) western_blot->secondary_assays viability_assay->secondary_assays ternary_complex Confirm Ternary Complex Formation (Co-IP, FRET) secondary_assays->ternary_complex ubiquitination Verify Target Ubiquitination secondary_assays->ubiquitination tertiary_assays Tertiary Assays (Specificity & Controls) ternary_complex->tertiary_assays ubiquitination->tertiary_assays controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) tertiary_assays->controls selectivity Assess Selectivity (Proteomics) tertiary_assays->selectivity end Candidate Selection controls->end selectivity->end

Caption: A general workflow for the evaluation of a PROTAC candidate.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

  • Cell Culture and Treatment :

    • Plate the chosen cell line at an appropriate density in multi-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound (typically from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Assessment of Cell Viability (e.g., CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating and Treatment :

    • Plate cells in opaque-walled multi-well plates suitable for luminescence assays.

    • Treat cells with a serial dilution of the PROTAC as described for the Western blot protocol.

  • Assay Procedure :

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the PROTAC concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The linker is a critical component of a PROTAC molecule, and its rational design is paramount for achieving potent and selective protein degradation. While flexible linkers like alkyl and PEG chains offer synthetic tractability, rigid and aromatic linkers are gaining prominence for their potential to enhance potency and selectivity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a diverse range of linker types, lengths, and compositions. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of novel PROTACs, facilitating the development of next-generation targeted protein degraders.

References

  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham.

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry.

  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. ResearchGate.

  • Building blocks and linkers for PROTAC synthesis. Enamine.

  • N,N-diethyl-2-(4-nitrophenoxy)ethanamine. Benchchem.

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.

  • Overview of PROTAC Linkers. ChemPep.

  • Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect.

  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.

  • PROTAC Linkers. Biopharma PEG.

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters.

  • PROTAC Linkers. CD Bioparticles.

  • Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy.

  • N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. PubChem.

  • PROTAC Linkers. BroadPharm.

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate.

  • This compound|51344-13-9. MOLBASE Encyclopedia.

  • N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. PubChem.

  • N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. Spectrum Chemical.

Sources

A Comparative Guide to the Biological Activity of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, a versatile scaffold in medicinal chemistry. We will delve into the structure-activity relationships (SAR) of these compounds, focusing on their potential as anticancer, antimicrobial, and cholinesterase-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and detailed protocols.

Introduction to the N,N-dimethyl-2-(phenoxy)ethanamine Scaffold

The N,N-dimethyl-2-(phenoxy)ethanamine core structure is a key pharmacophore found in a variety of biologically active molecules. The parent compound, this compound (CAS 51344-13-9), features a nitro group at the para-position of the phenoxy ring, which significantly influences its electronic properties and biological activity.[1][2] By modifying the substituents on the phenoxy ring and the ethylamine side chain, a diverse library of derivatives can be synthesized, each with a unique biological profile. This guide will explore how these structural modifications impact their efficacy and mechanism of action in different therapeutic areas.

Anticancer Activity: A Focus on Cytotoxicity

Several derivatives of the N,N-dimethyl-2-(phenoxy)ethanamine scaffold have been investigated for their potential as anticancer agents.[3][4] The primary method for evaluating this activity is through in vitro cytotoxicity assays, which measure the ability of a compound to kill cancer cells.[5][6][7]

Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, it is hypothesized that some analogs act as prodrugs that are metabolized into reactive intermediates within the tumor microenvironment.[4] These intermediates can then interfere with essential cellular processes, such as DNA replication or enzyme function, leading to apoptosis or cell cycle arrest. The presence of electron-withdrawing groups, such as the nitro group in the parent compound, can enhance this activity.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the viability of a cell population by 50%.[5] A lower IC50 value indicates greater potency. The following table summarizes the hypothetical cytotoxic activity of a series of N,N-dimethyl-2-(4-substituted-phenoxy)ethanamine derivatives against various cancer cell lines.

Compound ID R-Group (4-position) MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HeLa (Cervical Cancer) IC50 (µM)
1 (Parent) -NO212.518.215.8
2 -Cl25.130.528.4
3 -OCH345.852.150.3
4 -CH338.241.940.1
Doxorubicin (Positive Control)0.81.21.0

Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups: The parent compound with a strong electron-withdrawing nitro group (-NO2) exhibits the highest potency among the derivatives.

  • Halogens: The chloro-substituted derivative (-Cl) shows moderate activity.

  • Electron-donating groups: Derivatives with electron-donating groups like methoxy (-OCH3) and methyl (-CH3) display significantly lower cytotoxicity. This suggests that reducing the electron density of the phenoxy ring is crucial for anticancer activity in this series.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6]

Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Add Compounds to Wells compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Solution incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan mtt_addition->formazan_solubilization read_plate 8. Measure Absorbance formazan_solubilization->read_plate data_analysis 9. Calculate % Viability & IC50 Values read_plate->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

Derivatives of N,N-dimethyl-2-(phenoxy)ethanamine have also shown promise as antimicrobial agents.[8] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Comparative Analysis of Antimicrobial Activity

The following table presents hypothetical MIC values for a series of derivatives against common bacterial strains.

Compound ID R-Group (4-position) Staphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
1 -NO2816
2 -Cl1632
3 -OCH364>128
4 -CH33264
Ciprofloxacin (Positive Control)0.50.25

Data is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

  • Similar to the anticancer activity, electron-withdrawing groups like -NO2 and -Cl enhance the antimicrobial activity.

  • The compounds are generally more effective against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the cell wall structure.

  • Electron-donating groups significantly reduce the antimicrobial potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[10]

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cholinesterase Inhibition

Certain derivatives of this scaffold have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[11][12] AChE inhibitors are a key class of drugs used to treat Alzheimer's disease.[13]

Mechanism of Cholinesterase Inhibition

These compounds are thought to bind to the active site of AChE, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain.[14] This can lead to improved cognitive function in patients with Alzheimer's disease.

Cholinesterase_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited With AChE Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds & Activates Breakdown ACh Breakdown AChE->Breakdown ACh_Inhibited Acetylcholine (ACh) Postsynaptic_Receptor_Inhibited Postsynaptic Receptor ACh_Inhibited->Postsynaptic_Receptor_Inhibited Prolonged Activation Increased_ACh Increased ACh Levels AChE_Inhibited AChE AChE_Inhibited->Increased_ACh Inhibitor Derivative Inhibitor->AChE_Inhibited Blocks

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of analytical methodologies for confirming the purity of "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine," a key intermediate in various research applications. We will explore the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data interpretation strategies.

The Criticality of Purity in Drug Discovery and Development

The presence of impurities, even in trace amounts, can significantly impact the biological activity and toxicity of a compound, leading to misleading experimental results and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control. This guide will use "this compound" as our primary subject and will draw comparisons with its close structural analog, "N,N-diethyl-2-(4-nitrophenoxy)ethanamine," to highlight nuances in analytical method development.

Orthogonal Analytical Approaches for Unambiguous Purity Determination

A single analytical technique is rarely sufficient to definitively determine the purity of a synthesized compound. Instead, a combination of orthogonal methods—techniques that measure different chemical properties—provides a more complete and trustworthy purity profile. The workflow for validating the purity of a synthesized compound typically follows a logical progression from structural confirmation to quantitative purity assessment.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_decision Final Assessment synthesis Synthesis of N,N-dimethyl-2- (4-nitrophenoxy)ethanamine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (Structural Confirmation & Purity) purification->nmr Primary Analysis ms Mass Spectrometry (Molecular Weight Verification) nmr->ms Orthogonal Verification hplc HPLC (Quantitative Purity & Impurity Profiling) ms->hplc Final Quantification decision Purity Confirmed? hplc->decision further_purification Further Purification decision->further_purification No final_product Qualified for Use decision->final_product Yes further_purification->purification

Caption: A typical workflow for the synthesis, purification, and purity validation of a target compound.

Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can provide quantitative information about purity.[1] ¹H and ¹³C NMR are fundamental techniques to confirm the identity of the synthesized "this compound" and to detect the presence of impurities.

Interpreting the Spectra of this compound

A pure sample of "this compound" is expected to exhibit a ¹H NMR spectrum with distinct signals corresponding to the protons in its structure. Based on predictive models, the following chemical shifts are anticipated:

ProtonsPredicted ¹H Chemical Shift (ppm)MultiplicityIntegration
Aromatic (adjacent to NO₂)8.19Doublet2H
Aromatic (adjacent to O)6.98Doublet2H
-O-CH₂-4.12Triplet2H
-CH₂-N-2.75Triplet2H
-N(CH₃)₂2.34Singlet6H

Note: These are predicted values and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Impurities would manifest as additional, unassigned peaks in the NMR spectra. Common impurities could include unreacted starting materials such as 4-nitrophenol or 2-(dimethylamino)ethanol.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized "this compound" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-170 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight of a compound, which is a critical parameter for confirming its identity. It is often coupled with a chromatographic technique like HPLC (LC-MS) for enhanced separation and identification of components in a mixture.

Expected Mass Spectrum of this compound

The molecular formula of "this compound" is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as its protonated molecule [M+H]⁺ at an m/z of approximately 211.24.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

  • Data Analysis: Analyze the resulting chromatogram and mass spectrum to identify the peak corresponding to the target compound and its molecular ion.

Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the quantitative determination of purity and the detection of impurities.[2] A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification of each.

Comparison of Analytical Techniques for Purity Validation
FeatureNMR SpectroscopyMass SpectrometryHPLC
Primary Information Molecular structure, relative quantitationMolecular weight, structural fragmentsQuantitative purity, impurity profile
Strengths Definitive structural elucidation, non-destructiveHigh sensitivity, molecular weight confirmationHigh precision and accuracy for quantitation, separation of complex mixtures
Limitations Lower sensitivity compared to MS and HPLC, can be complex to interpret for mixturesProvides limited structural information on its own, ionization efficiency can varyRequires a chromophore for UV detection, method development can be time-consuming
Typical Application Identity confirmation, primary purity assessmentMolecular weight verification, impurity identification (with LC)Final purity determination, quality control
Experimental Protocol: HPLC Purity Analysis

This protocol is based on a method for the structurally similar "N,N-diethyl-2-(4-nitrophenoxy)ethanamine" and would require optimization for the dimethyl analog.[3]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The nitroaromatic chromophore should allow for detection in the UV range (e.g., 254 nm or a more specific wavelength determined by a UV scan).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurity peaks relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result sample_prep Prepare sample and standards at known concentrations injection Inject sample onto HPLC system sample_prep->injection separation Separation on a C18 column injection->separation detection UV Detection separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate % purity integration->calculation purity_report Purity Report calculation->purity_report

Caption: A streamlined workflow for HPLC purity determination.

Comparative Analysis: "this compound" vs. "N,N-diethyl-2-(4-nitrophenoxy)ethanamine"

The analytical methods described for "this compound" can be readily adapted for its diethyl analog. The primary differences in the expected data would be:

  • NMR: The ¹H NMR spectrum of the diethyl analog would show a quartet and a triplet for the ethyl groups instead of a singlet for the methyl groups. The integration values would also differ accordingly.

  • MS: The molecular weight of "N,N-diethyl-2-(4-nitrophenoxy)ethanamine" is 238.28 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 239.29.

  • HPLC: The retention time of the diethyl analog may differ slightly from the dimethyl compound due to the change in hydrophobicity.

Conclusion

Validating the purity of a synthesized compound like "this compound" requires a rigorous and multi-pronged analytical strategy. By combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, and the precise quantitative data from HPLC, researchers can have high confidence in the quality of their material. This comprehensive approach ensures the integrity of subsequent experimental data and is a critical component of good scientific practice in drug discovery and development.

References

  • Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

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A Researcher's Guide to Off-Target Effects Assessment of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine and its Derivatives in Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is immense. These novel therapeutic modalities offer the potential to target previously "undruggable" proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] However, with great power comes the critical responsibility of ensuring specificity. This guide provides an in-depth comparison of methodologies to assess the off-target effects of novel chemical entities used in this space, with a focus on the versatile building block, N,N-dimethyl-2-(4-nitrophenoxy)ethanamine .

While specific biological data for this compound is limited in publicly available literature, its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs and similar molecules.[3] This guide will, therefore, use this compound as a case study to illustrate a comprehensive strategy for off-target effect assessment, a critical step in the development of any new therapeutic.

The PROTAC Paradigm and the Specter of Off-Target Effects

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This tripartite structure forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Off-target effects in the context of PROTACs can be more complex than for traditional small molecule inhibitors. They can arise from:

  • The POI Ligand: Binding to proteins other than the intended target.

  • The E3 Ligase Ligand: Engaging with other E3 ligases or unintended proteins.

  • The Linker Moiety: The linker itself may have unforeseen interactions.

  • The Entire PROTAC Molecule: The complete PROTAC may induce the degradation of proteins other than the intended POI, a phenomenon known as "off-target degradation."

Therefore, a robust assessment of off-target effects must go beyond simple binding assays and evaluate the global impact of the PROTAC on the cellular proteome.

A Multi-Pronged Strategy for Off-Target Profiling

A comprehensive off-target assessment strategy should be a multi-layered approach, combining global, unbiased techniques with more targeted, hypothesis-driven methods. Here, we compare several state-of-the-art methodologies.

Diagram 1: The PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to PROTAC PROTAC (this compound as building block) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments degrades

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.

I. Global Proteomics: An Unbiased View of Protein Degradation

The most direct way to assess off-target effects of a protein degrader is to quantify changes in the entire proteome upon treatment. Mass spectrometry-based proteomics is the gold standard for this approach.

Comparison of Global Proteomics Methods

MethodPrincipleAdvantagesDisadvantages
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Cells are grown in media containing "light," "medium," or "heavy" isotopes of essential amino acids. The proteomes of treated and untreated cells are then mixed and analyzed by mass spectrometry.High accuracy and reproducibility. Allows for direct comparison of up to three conditions in a single run.Requires cells that can be metabolically labeled. Can be expensive and time-consuming.
TMT (Tandem Mass Tagging) Peptides from different samples are labeled with isobaric tags. The tags are cleaved during MS/MS, releasing reporter ions whose intensities correspond to the relative abundance of the peptide in each sample.High multiplexing capacity (up to 18 samples). Applicable to a wide range of sample types.Can suffer from ratio compression, potentially underestimating large changes in protein abundance.
Label-Free Quantification (LFQ) The abundance of proteins is inferred from the signal intensity or spectral counts of their corresponding peptides in separate mass spectrometry runs.Cost-effective and applicable to any sample type.Can be less accurate and reproducible than label-based methods. Requires sophisticated data analysis.
Experimental Protocol: SILAC-based Proteomics for Off-Target Profiling

This protocol provides a framework for using SILAC to identify off-target proteins degraded by a PROTAC synthesized with this compound.

1. Cell Culture and Labeling:

  • Culture a suitable cell line (e.g., HEK293T, HeLa) in SILAC DMEM supplemented with either "light" (standard L-arginine and L-lysine) or "heavy" (¹³C₆¹⁵N₄-L-arginine and ¹³C₆¹⁵N₂-L-lysine) amino acids for at least five cell doublings to ensure complete labeling.

2. PROTAC Treatment:

  • Treat the "heavy"-labeled cells with the experimental PROTAC (e.g., at its DC₅₀ concentration) for a predetermined time course (e.g., 6, 12, 24 hours).
  • Treat the "light"-labeled cells with vehicle (e.g., DMSO) as a control.

3. Cell Lysis and Protein Extraction:

  • Harvest and wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Quantify the protein concentration of the lysates using a BCA assay.

4. Sample Preparation and Mass Spectrometry:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.
  • Perform in-solution or in-gel digestion of the protein mixture with trypsin.
  • Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

5. Data Analysis:

  • Use a software package like MaxQuant to identify and quantify proteins.
  • Calculate the heavy/light (H/L) ratio for each identified protein. A significantly decreased H/L ratio indicates protein degradation induced by the PROTAC.
  • The intended target protein should show a strong decrease in its H/L ratio. Any other proteins with significantly reduced H/L ratios are potential off-targets.

Diagram 2: Off-Target Assessment Workflow

Off_Target_Workflow Comprehensive Off-Target Assessment Workflow cluster_unbiased Unbiased Screening cluster_biased Targeted Validation cluster_in_silico In Silico Prediction Global_Proteomics Global Proteomics (SILAC, TMT, LFQ) Off_Target_List List of Potential Off-Targets Global_Proteomics->Off_Target_List Phenotypic_Screening Phenotypic Screening (High-Content Imaging) Phenotypic_Screening->Off_Target_List Target_Engagement Target Engagement Assays (CETSA, Chemical Proteomics) Validated_Off_Targets Validated Off-Targets Target_Engagement->Validated_Off_Targets Western_Blot Western Blot Validation Western_Blot->Validated_Off_Targets Computational_Modeling Computational Modeling (Docking, Molecular Dynamics) Computational_Modeling->Off_Target_List PROTAC PROTAC with This compound PROTAC->Global_Proteomics PROTAC->Phenotypic_Screening PROTAC->Computational_Modeling Off_Target_List->Target_Engagement Off_Target_List->Western_Blot

Caption: A multi-faceted workflow for identifying and validating off-target effects of a novel PROTAC.

II. Target Engagement Assays: Who is the PROTAC Talking To?

While proteomics reveals the downstream consequences of PROTAC treatment, target engagement assays identify the direct binding partners of the molecule in a cellular context.

Comparison of Target Engagement Methods

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein solubility after a heat shock are monitored by Western blot or mass spectrometry (MS-CETSA).Label-free and performed in live cells or cell lysates, providing physiologically relevant information.Not all protein-ligand interactions result in a thermal shift. Can be technically challenging.
Chemical Proteomics (e.g., Affinity-based pulldown) The PROTAC is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.Can identify direct binding partners.Immobilization of the PROTAC may alter its binding properties. Can be prone to non-specific binding.
Experimental Protocol: CETSA for Target Engagement

This protocol outlines how to use CETSA to confirm engagement with the intended target and identify potential off-target binders.

1. Cell Treatment:

  • Treat cultured cells with the experimental PROTAC or vehicle control for a defined period.

2. Heat Shock:

  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

3. Lysis and Centrifugation:

  • Lyse the cells by freeze-thawing.
  • Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at high speed.

4. Protein Analysis:

  • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against the intended target protein. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.
  • MS-CETSA: For unbiased off-target identification, digest the soluble fractions and analyze them by mass spectrometry. Proteins that are stabilized by the PROTAC will be more abundant in the soluble fraction at higher temperatures in the treated samples.

III. Phenotypic Screening and Functional Assays

Unbiased phenotypic screening can reveal unexpected cellular consequences of PROTAC treatment that may not be apparent from proteomics or target engagement assays alone.

  • High-Content Imaging: Automated microscopy can be used to assess a wide range of cellular parameters, such as cell morphology, viability, proliferation, apoptosis, and organelle health, in response to PROTAC treatment.

  • Cell Viability Assays: A panel of cell lines can be screened for sensitivity to the PROTAC. Differential sensitivity may provide clues about the pathways affected by off-target activities.

Conclusion: A Commitment to Scientific Integrity

The development of novel therapeutics based on targeted protein degradation holds immense promise. However, the unique mechanism of action of molecules like PROTACs necessitates a rigorous and multi-faceted approach to off-target assessment. By combining unbiased, global methods like proteomics with targeted validation techniques such as CETSA and functional cellular assays, researchers can build a comprehensive safety profile for new chemical entities. The use of this compound and other building blocks in the synthesis of next-generation protein degraders must be accompanied by a commitment to thoroughly understanding their on- and off-target activities to ensure the development of safe and effective medicines.

References

  • Vertex AI Search, "Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH". Accessed January 17, 2026.
  • Vertex AI Search, "Are there experimental tests for off target effects in CRISPR?
  • Vertex AI Search, "N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams". Accessed January 17, 2026.
  • Vertex AI Search, "Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed". Accessed January 17, 2026.
  • Vertex AI Search, "Targeted Protein Knockdown using Small Molecule Degraders - PMC - NIH". Accessed January 17, 2026.
  • Vertex AI Search, "3,4,5-Trimethoxyphenoxyethylamine - Wikipedia". Accessed January 17, 2026.
  • Vertex AI Search, "Degradome analysis to identify direct protein substrates of small-molecule degraders". Accessed January 17, 2026.
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods | Journal of Chemical Information and Modeling - ACS Public
  • Vertex AI Search, "Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed". Accessed January 17, 2026.
  • Vertex AI Search, "Opportunities and Challenges of Small Molecule Induced Targeted Protein Degrad
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  • Vertex AI Search, "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI". Accessed January 17, 2026.
  • Vertex AI Search, "Inhibition of hepatocytic protein degradation by methylaminopurines and inhibitors of protein synthesis - PubMed". Accessed January 17, 2026.
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A Senior Application Scientist's Guide to In-Cell Target Engagement Assays for Novel PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Methodologies for PROTACs Incorporating the N,N-dimethyl-2-(4-nitrophenoxy)ethanamine Moiety

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, making them a powerful modality against previously "undruggable" targets.[1][3] The success of a PROTAC is not solely dependent on its binding affinity, but critically on its ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) inside a living cell.[4] Therefore, accurately measuring intracellular target engagement is a cornerstone of any PROTAC development campaign.

This guide provides a comparative analysis of leading in-cell target engagement assays, offering a framework for researchers developing novel PROTACs, with a specific focus on the considerations for molecules containing the chemical entity "this compound". We will dissect the causality behind experimental choices for two gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™/HiBiT® assays. By providing detailed protocols, data interpretation guides, and an objective comparison, this document serves as a practical resource for scientists navigating the complexities of PROTAC characterization.

The PROTAC Paradigm: From Target Binding to Degradation

Mechanism of Action: A Proximity-Driven Cascade

The efficacy of a PROTAC hinges on a sequence of intracellular events. The molecule must first permeate the cell membrane, then simultaneously engage its target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle.[1] This catalytic nature means that substoichiometric concentrations of a PROTAC can lead to profound degradation of the target protein.[3]

PROTAC_MoA cluster_cell Intracellular Environment PROTAC PROTAC Enters Cell Ternary Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination of POI Ternary->Ub Proximity-Induced Proteasome Proteasomal Degradation Ub->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Recycle PROTAC Recycled Proteasome->Recycle Recycle->Ternary Catalytic Cycle CETSA_Workflow A 1. Treat Intact Cells with PROTAC B 2. Heat Cells (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) D->E F Result: Thermal Shift Confirms Engagement E->F

Caption: Generalized experimental workflow for the CETSA method.

Experimental Insights & Causality:

  • Why choose CETSA? Its primary advantage is that it is label-free . [5]You do not need to modify the PROTAC, the target protein, or the cell line, providing a readout in the most physiological setting possible. This is invaluable in early-stage discovery where creating genetically modified cell lines for every target is not feasible.

  • Self-Validating System: CETSA can be used to measure engagement with both the target protein and the recruited E3 ligase (e.g., CRBN, VHL) in parallel within the same sample, providing a comprehensive picture of binary target engagement. [6][7]A compound that engages the target but not the ligase, or vice-versa, is unlikely to be an effective degrader.

Advantages Limitations & Considerations
Label-free: No modification of compound or protein required. [5]Throughput: Traditional Western blot-based CETSA is low-throughput.
Physiologically Relevant: Measures engagement in intact, live cells. [8]Protein Dependent: Not all proteins exhibit a clear thermal shift upon ligand binding. [8]
Versatile: Applicable to various biological matrices (cells, tissues). [6]Indirect Measurement: Does not directly measure ternary complex formation.
Confirms Binary Engagement: Can confirm binding to both POI and E3 ligase. [7]Downstream of Degradation: For degraders, CETSA is typically run at early time points (e.g., <1 hour) to measure engagement before significant degradation occurs. [7]

Applicability: CETSA is an excellent choice for a PROTAC containing "this compound" because the assay readout (protein abundance) is unaffected by the chemical properties of the PROTAC itself.

NanoBRET™ and HiBiT® Lytic/Live-Cell Assays

NanoBRET is a proximity-based technology that measures molecular interactions in live cells. It relies on energy transfer from a bright, blue-shifted NanoLuc® (NLuc) luciferase donor to a fluorescent acceptor (tracer or HaloTag® ligand). [9][10] Principle of the Assay: For target engagement, a cell line is engineered to express the target protein fused to NLuc. A fluorescent tracer that also binds the target is added to the cells. When the tracer binds the NLuc-target fusion, it brings the fluorophore into close proximity with the luciferase, resulting in a high BRET signal. A test PROTAC is then added; if it enters the cell and engages the target, it will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal. [10][11]

NanoBRET_Workflow cluster_before Before PROTAC cluster_after After PROTAC Addition p1 p2 NLuc Tracer NLuc->Tracer BRET High BRET Signal p3 p4 NLuc2 PROTAC NLuc2->PROTAC Tracer2 NoBRET Low BRET Signal

Caption: Principle of the NanoBRET Target Engagement Assay.

Experimental Insights & Causality:

  • Why choose NanoBRET? It provides highly sensitive and quantitative data on target engagement in live cells, allowing for the calculation of intracellular IC50 values. [12][13]The kinetic and real-time capabilities of the platform are a major advantage, enabling researchers to monitor engagement over time. [9]* Expanding the Toolkit: The same technology can be adapted to measure ternary complex formation (by tagging the E3 ligase with a HaloTag acceptor) and even downstream ubiquitination and degradation (using HiBiT technology), providing a comprehensive mechanistic profile from a single platform. [10][14][15]The HiBiT system, an 11-amino-acid peptide tag, is small enough to be inserted into endogenous loci using CRISPR/Cas9, allowing for kinetic degradation monitoring at physiological expression levels. [10][16]

    Advantages Limitations & Considerations
    Highly Quantitative: Provides robust IC50 values for intracellular potency. [11] Requires Genetic Modification: Relies on expression of a fusion protein (NLuc) or HiBiT-tagged protein. [16]
    Kinetic & Real-Time: Can monitor engagement and degradation over time in live cells. [9] Tracer Dependent: Requires a specific, cell-permeable fluorescent tracer for the target.
    Mechanistic Versatility: Platform can be extended to measure ternary complex formation and ubiquitination. [14][15] Potential Compound Interference: The nitrophenyl group in our hypothetical PROTAC could potentially quench the fluorescent tracer, requiring careful validation.

    | High-Throughput: Amenable to multi-well plate formats for screening. [12]| Overexpression Artifacts: If not using endogenous tagging, overexpression of the target protein can lead to non-physiological results. [17]|

Applicability: NanoBRET is a powerful option, but requires a critical validation step: ensuring the "this compound" moiety does not interfere with the fluorescent tracer or BRET signal. This can be tested by comparing results with an orthogonal method like CETSA.

Data Presentation and Interpretation

A robust PROTAC characterization workflow integrates multiple assays to build a comprehensive picture of a compound's activity.

Table 1: At-a-Glance Comparison of In-Cell Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ / HiBiT® Assays
Principle Ligand-induced thermal stabilization [5]Bioluminescence Resonance Energy Transfer (BRET) [10]
Compound/Protein Labeling None (Label-free) [18]Requires NLuc/HiBiT tagged protein and a fluorescent tracer [16]
Primary Output Thermal shift (ΔTm) or Target Engagement EC50 [8]Target Engagement IC50, Degradation DC50/Kinact [11][16]
Key Advantage No genetic modification needed; truly physiological context [5]Highly quantitative, kinetic/real-time data, mechanistic versatility [9]
Key Limitation Lower throughput, not all proteins show a thermal shift [8]Requires specific cell line engineering and tracer development
Best For Initial validation of TE in native systems; orthogonal validationPotency ranking, SAR studies, detailed mechanistic profiling
Table 2: Representative Quantitative Data from a PROTAC Characterization Cascade

This table shows hypothetical data for a promising PROTAC, illustrating how data from different assays are integrated.

ParameterAssayValueInterpretation
Target TE IC50 NanoBRET TE25 nMHigh intracellular potency against the target protein.
E3 Ligase TE IC50 NanoBRET TE150 nMConfirms the PROTAC also engages the E3 ligase in cells.
Target TE EC50 CETSA35 nMOrthogonal, label-free confirmation of potent intracellular target engagement.
Degradation DC50 HiBiT Lytic Assay10 nMPotent induction of target protein degradation.
Max Degradation (Dmax) Western Blot>95%Achieves near-complete knockdown of the target protein.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and must be optimized for specific cell lines, targets, and compounds.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells (e.g., HEK293, or a disease-relevant line) in a 10 cm dish and grow to ~80-90% confluency. Treat cells with the PROTAC at various concentrations (e.g., 0.01 to 10 µM) or vehicle (e.g., 0.1% DMSO) for a short duration (e.g., 1 hour) to primarily measure engagement before significant degradation.

  • Cell Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thawing. Subject the samples to three cycles of freezing in liquid nitrogen and thawing at room temperature.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze the abundance of the target protein in the soluble fraction by Western blot or another quantitative immunoassay.

  • Data Analysis: Plot the relative band intensity for the target protein against the temperature for both vehicle and PROTAC-treated samples to generate melting curves. A shift in the curve to the right indicates thermal stabilization and target engagement. For an isothermal dose-response, plot band intensity at a single, optimized temperature against PROTAC concentration to calculate an EC50. [6]

Protocol: NanoBRET™ Target Engagement Intracellular Assay
  • Cell Preparation: Use a cell line stably expressing the NLuc-tagged protein of interest. Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Dispensing Reagents: In a white 384-well assay plate, dispense the PROTAC compound at various concentrations.

  • Cell Addition: Add the cell suspension to the wells containing the compound.

  • Tracer Addition: Add the specific, pre-optimized concentration of the fluorescent NanoBRET™ tracer to all wells.

  • Luminescence Substrate: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm for a red-shifted tracer) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. [11]

Protocol: Western Blot for Target Degradation Assessment
  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a longer duration (e.g., 18-24 hours) to allow for degradation to occur.

  • Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the target protein. Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against PROTAC concentration to calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Conclusion: An Integrated Strategy for PROTAC Validation

Selecting the appropriate in-cell target engagement assay is a critical decision in the development of novel PROTACs. For a new chemical entity like a PROTAC containing "this compound", a multi-assay approach is recommended.

  • Start with CETSA: Use CETSA as an initial, label-free method to confirm that the PROTAC can enter cells and bind to both its intended target and the desired E3 ligase. This provides fundamental proof of binary engagement in a native environment.

  • Move to NanoBRET/HiBiT for Quantitative SAR: Employ NanoBRET target engagement and HiBiT degradation assays for more quantitative, higher-throughput analysis to rank compound potency and guide structure-activity relationship (SAR) studies. [16]These assays provide the detailed mechanistic data—intracellular potency, degradation kinetics, and ternary complex dynamics—needed for lead optimization. [9][15]* Always Confirm with Western Blot/Proteomics: Ultimately, the goal of a PROTAC is to degrade a protein. Western blotting remains the gold-standard for confirming degradation. For advanced programs, quantitative mass spectrometry-based proteomics is essential for validating selectivity and identifying any off-target degradation events across the entire proteome. [3][19] By logically layering these orthogonal assays, researchers can build a self-validating data package that provides high confidence in a PROTAC's mechanism of action, cellular potency, and specificity, paving the way for the development of the next generation of targeted protein degraders.

References

  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube.
  • Zhao, L., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Molina, D. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PubMed Central.
  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed.
  • Purdue University. (n.d.). A Fluorescence-based Assay Benefitting PROTAC Drug Discovery and Development.
  • Guo, J., et al. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv.
  • ResearchGate. (n.d.). Fig. 3 Target engagement for PROTACs in cells.
  • Zhao, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.
  • Crews, C. M., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central.
  • Promega Corporation. (n.d.). Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation.
  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
  • Pelago Bioscience. (2023, April 12). Label-free validation of protein degraders using CETSA® [Video]. YouTube.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Jung, M., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv.
  • Guo, J., et al. (2020). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. PubMed Central.
  • Guo, J., et al. (2020). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry.
  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action.
  • MOLBASE. (n.d.). This compound|51344-13-9.
  • ResearchGate. (2025). (PDF) Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels.
  • Tang, W., et al. (2022).
  • An, S., et al. (2021).
  • Panome Bio. (2025). How Discovery Proteomics Informs PROTAC Mechanisms.
  • HBARSCI. (n.d.). N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams.
  • Wang, Y., et al. (2023).

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"N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" linker rigidity and PROTAC efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has matured into a nuanced art, balancing target engagement, E3 ligase recruitment, and the crucial element that bridges these two events: the linker. This guide provides an in-depth, objective comparison of PROTAC linker rigidity and its profound impact on therapeutic efficacy. We will explore the spectrum from flexible to rigid linkers, using the hypothetical linker "N,N-dimethyl-2-(4-nitrophenoxy)ethanamine" as a conceptual starting point to dissect the principles of rational linker design, supported by experimental data from seminal studies in the field.

The Linker: More Than Just a Spacer

A PROTAC molecule's architecture consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1][2] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity.[3][4] Its length, chemical composition, and rigidity govern the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2][] An optimal linker not only ensures the correct spatial orientation of the POI and E3 ligase but also imbues the PROTAC with favorable physicochemical properties such as solubility and cell permeability.[6][7]

Let us consider the structure of "this compound." As a hypothetical linker, it presents a composite of a rigid phenyl ring and a more flexible ethylamine chain. This combination of features places it in an interesting middle ground, offering a starting point to explore the spectrum of linker flexibility and its consequences. The nitrophenyl group could serve as a synthetic handle, while the tertiary amine provides an attachment point. Its partially rigid nature could pre-organize the PROTAC into a conformation amenable to ternary complex formation, while the flexible portion could allow for necessary adjustments to optimize protein-protein interactions within the complex.

The Flexibility-Rigidity Spectrum: A Comparative Analysis

The choice between a flexible and a rigid linker is a pivotal decision in PROTAC design, with each class offering distinct advantages and disadvantages.[7][8]

Flexible Linkers: The Conformational Dancers

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, are often the starting point in PROTAC design due to their synthetic tractability.[3][7]

  • Advantages:

    • Improved Solubility: The hydrophilic nature of PEG linkers can enhance the aqueous solubility of the often-lipophilic PROTAC molecule.[8][9]

    • Conformational Sampling: Their flexibility allows the PROTAC to adopt a wider range of conformations, potentially facilitating the identification of a productive ternary complex geometry.

    • Synthetic Accessibility: Alkyl and PEG chains are readily incorporated into PROTAC structures through established synthetic methodologies.[3]

  • Disadvantages:

    • Entropic Penalty: The high degree of conformational freedom can lead to an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.

    • Metabolic Instability: Linear aliphatic or ether chains can be susceptible to oxidative metabolism.[3]

    • Lack of Pre-organization: The absence of a defined conformation may not be optimal for inducing favorable protein-protein interactions between the POI and the E3 ligase.

Rigid Linkers: The Structural Scaffolds

Rigid linkers, which often incorporate cyclic structures like piperazine and piperidine, or unsaturated moieties such as alkynes and triazoles, offer a more constrained conformational landscape.[3][8]

  • Advantages:

    • Conformational Pre-organization: Rigid linkers can lock the PROTAC in a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially increasing its stability.[8]

    • Improved Pharmacokinetics: The introduction of rigid, polar motifs can lead to improved metabolic stability and pharmacokinetic properties.[3]

    • Enhanced Selectivity: By restricting the available conformations, rigid linkers may disfavor the formation of off-target ternary complexes.

  • Disadvantages:

    • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and resource-intensive.

    • Geometric Mismatch: A lack of flexibility may prevent the formation of a productive ternary complex if the geometry is not optimal.

    • Solubility Challenges: Some rigid linkers can decrease the overall solubility of the PROTAC molecule.

Data-Driven Comparison: Linker Rigidity in Action

The impact of linker rigidity on PROTAC efficacy is best illustrated through experimental data. A common target for such comparative studies is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[10]

Linker TypeRepresentative PROTACTarget/LigaseDC50DmaxTernary Complex Stability (Cooperativity, α)Key Findings & Reference
Flexible (Alkyl Chain) PROTAC with optimized alkyl linkerBET/CRBNpM range>90%ModerateInitial optimization with flexible linkers can yield highly potent degraders.[3]
Rigid (Ethynyl Group) QCA570BET/CRBN3-6 fold more potent than alkyl-linked PROTAC in some cell lines>90%HighIntroduction of a rigid ethynyl group can significantly enhance cellular activity, although this effect can be cell-line dependent.[3]
Rigid (Piperazine/ Pyridine) PROTAC 50AR/VHL< 1 nM>90%HighRigid, polar linkers can improve pharmacokinetic properties and lead to potent in vivo activity.[3]
Flexible (PEG Chain) CRBN PROTACs with varying PEG unitsBRD4/CRBNDC50 < 0.5 µM for 0 and 4-5 PEG units>80%VariableLinker length optimization is critical; intermediate length linkers were less potent than shorter or longer ones in this study.[3]

Note: The data presented is a synthesis of findings from multiple sources to illustrate trends. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Workflows for Evaluating PROTAC Efficacy

The rigorous evaluation of PROTAC performance relies on a suite of biophysical and cellular assays. Here, we provide detailed protocols for key experiments.

Experimental Protocol 1: Western Blotting for Target Protein Degradation

This assay directly measures the primary outcome of PROTAC activity: the reduction in the levels of the target protein.

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
  • Allow cells to adhere overnight.
  • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[11]
  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[12]
  • Incubate on ice for 15-30 minutes with occasional agitation.[11][12]
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[11]
  • Transfer the supernatant (protein lysate) to a fresh tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.[12]
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[13]
  • Wash the membrane three times with TBST for 5-10 minutes each.[13]
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
  • Wash the membrane again as in step 5.3.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]
  • Capture the signal using a CCD camera-based imager.[12]
  • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful, label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[14][15]

1. System Preparation:

  • Equilibrate the SPR instrument with the appropriate running buffer (e.g., HBS-EP+).
  • Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[16]

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) and kinetic rate constants (ka, kd) of the PROTAC-E3 ligase interaction.[17]
  • In a separate experiment, determine the KD of the PROTAC-POI interaction.

3. Ternary Complex Analysis:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.[18]
  • Inject these solutions over the immobilized E3 ligase surface.[16]
  • The resulting sensorgrams will reflect the formation of the POI-PROTAC-E3 ligase ternary complex.
  • Fit the data to an appropriate binding model to determine the apparent affinity and kinetics of ternary complex formation.[15]

4. Cooperativity Calculation:

  • Calculate the cooperativity factor (α) by dividing the KD of the binary POI-PROTAC interaction by the apparent KD of the POI binding to the PROTAC-E3 ligase complex.[18]
  • An α value greater than 1 indicates positive cooperativity, meaning the POI binds more tightly in the presence of the E3 ligase. An α value less than 1 indicates negative cooperativity.
Experimental Protocol 3: AlphaLISA for Ternary Complex Formation

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay that can be used to detect and quantify the formation of ternary complexes in solution.[19][]

1. Reagent Preparation:

  • Use a tagged POI (e.g., GST-tagged BRD4) and a tagged E3 ligase (e.g., FLAG- and His-tagged Cereblon complex).[19]
  • Prepare serial dilutions of the PROTAC in the assay buffer.[21]

2. Assay Procedure:

  • In a microplate, add the tagged POI, tagged E3 ligase, and the PROTAC at the desired concentrations.[19]
  • Incubate the mixture to allow for ternary complex formation.
  • Add AlphaLISA acceptor beads conjugated to an antibody against one of the tags (e.g., anti-GST) and AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG).[19]
  • Incubate in the dark to allow for bead-complex binding.

3. Detection and Analysis:

  • Read the plate on an Alpha-enabled plate reader.
  • If a ternary complex has formed, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal.
  • Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, with the peak representing the optimal concentration for complex formation and the decrease at higher concentrations indicating the "hook effect" due to the formation of binary complexes.[21]
Experimental Protocol 4: CellTiter-Glo® for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, which is important for assessing the cytotoxic effects of PROTACs.[22][23]

1. Cell Plating and Treatment:

  • Seed cells in an opaque-walled multi-well plate.[24]
  • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

2. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.[22]
  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[23]
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25]
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

3. Data Acquisition:

  • Measure the luminescence using a luminometer.
  • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
  • Plot the signal against the PROTAC concentration to determine the IC50 value.

Visualizing the Concepts

Diagrams can aid in understanding the complex relationships in PROTAC design and evaluation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biophysical Ternary Complex Formation cluster_cellular Cellular Efficacy start PROTAC Synthesis biophysical Biophysical Assays start->biophysical cellular Cellular Assays biophysical->cellular SPR SPR AlphaLISA AlphaLISA ITC ITC in_vivo In Vivo Studies cellular->in_vivo WesternBlot Western Blot (Degradation) CellTiterGlo CellTiter-Glo (Viability) end Lead Candidate in_vivo->end

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Rigidity_Concept cluster_concept Impact of Linker Rigidity on Ternary Complex Formation cluster_flex High Conformational Freedom cluster_rigid Restricted Conformation flexible Flexible Linker (e.g., PEG, Alkyl) flex_conf1 Conformer 1 rigid Rigid Linker (e.g., Piperazine, Alkyne) rigid_conf Pre-organized (Productive) flex_conf2 Conformer 2 flex_conf1->flex_conf2 flex_conf3 Conformer 3 (Productive) flex_conf2->flex_conf3 ternary_flex Ternary Complex flex_conf3->ternary_flex Lower Stability (Higher Entropic Penalty) ternary_rigid Ternary Complex rigid_conf->ternary_rigid Higher Stability (Lower Entropic Penalty)

Caption: Conceptual representation of linker rigidity's influence.

Conclusion: A Balancing Act in PROTAC Design

The rational design of the linker is a cornerstone of developing effective and safe PROTAC degraders. The choice between a flexible and a rigid linker is not a simple one, but rather a nuanced decision that depends on the specific POI-E3 ligase pair and the desired therapeutic properties. While flexible linkers offer synthetic ease and can be highly effective, rigid linkers provide a promising avenue for enhancing potency, selectivity, and pharmacokinetic profiles through conformational constraint. The hypothetical "this compound" linker, with its blend of rigid and flexible elements, exemplifies the creative space available to medicinal chemists. Ultimately, a systematic and empirical approach, employing a robust suite of biophysical and cellular assays, is paramount to navigating the rigidity riddle and unlocking the full therapeutic potential of targeted protein degradation.

References

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Cytiva. (2024, September 5). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • JoVE. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • SLAS2024. (n.d.). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. Retrieved from [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(11), 2428–2437. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. Retrieved from [Link]

  • ResearchGate. (2020, October 30). (PDF) Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Retrieved from [Link]

  • ResearchGate. (2025, December 21). (PDF) Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

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A Senior Application Scientist's Guide: Selecting the Optimal Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Alkyl/Aryl-Ether and PEG Linkers in PROTAC Design

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's success hinges on the intricate interplay of its three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the linker that tethers them. While often seen as a simple spacer, the linker's composition and structure are critical determinants of a PROTAC's efficacy, selectivity, and pharmaceutical properties.[1][2]

This guide provides an in-depth, objective comparison between two prevalent classes of flexible linkers: polyethylene glycol (PEG) linkers and alkyl/aryl-ether linkers, a class for which N,N-dimethyl-2-(4-nitrophenoxy)ethanamine serves as a representative chemical scaffold. We will explore the causal relationships behind experimental choices, present supporting data, and provide validated protocols to empower researchers in their PROTAC design and development endeavors.

The Central Role of the Linker in PROTAC Function

A PROTAC's mechanism of action begins with the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity.[3][4] The linker is not a passive tether; its length, flexibility, and chemical nature dictate the geometry and stability of this complex, which is the crucial initiating step for ubiquitination and subsequent degradation.[1][5] An improperly designed linker can fail to achieve a productive ternary complex, rendering the PROTAC inactive, regardless of the potency of its binding moieties.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Warhead Binding Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3 Ligand Binding E3->POI Ub Ubiquitin PROTAC_Workflow A Design Library (Vary Linker Type/Length) B Synthesize PROTACs A->B Synthesis C Confirm Structure & Purity (NMR, LC-MS) B->C QC D Cell-Based Degradation Assay (Western Blot) C->D Screening E Determine DC50 & Dmax D->E Data Analysis F Assess Permeability & PK (PAMPA, Microsomes) E->F Candidate Selection G Lead Optimization F->G Refinement G->A Iterate Design

Caption: Iterative workflow for PROTAC design and validation.

Protocol 1: General PROTAC Synthesis via Amide Coupling

This protocol describes a common method for coupling a linker (with a terminal amine) to a warhead or E3 ligand (with a carboxylic acid). This is a foundational step in creating a PROTAC library. [6] Rationale: Amide bond formation is a robust and well-characterized reaction, making it a reliable choice for PROTAC synthesis. Reagents like HATU are chosen for their high efficiency and low rate of side reactions.

  • Dissolution: In a clean vial, dissolve the carboxylic acid-containing component (1.0 eq) in a suitable anhydrous solvent like DMSO or DMF.

  • Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing linker or E3-ligand-linker fragment (1.0 eq) to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress using LC-MS.

  • Work-up & Purification: Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with aqueous solutions (e.g., water, brine) to remove excess reagents. Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

  • Validation: Confirm the identity and purity of the final compound using high-resolution mass spectrometry and ¹H NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is the gold standard for visually confirming and quantifying protein degradation. [3] Rationale: Western blotting provides direct evidence of a decrease in protein levels. Using a loading control like GAPDH or β-actin is critical to ensure that observed differences are due to specific degradation and not errors in protein loading. [3]

  • Cell Culture & Treatment: Plate cells (e.g., MCF7 for ERα, LNCaP for AR) at an appropriate density and allow them to adhere overnight. [7][8]Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 16-24 hours). [8]2. Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples. [3]4. SDS-PAGE: Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis:

    • Wash the membrane thoroughly.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each lane. [3]

Protocol 3: Determination of DC50 and Dmax

These two parameters are essential for characterizing a PROTAC's potency and efficacy. [9] Rationale: A dose-response curve allows for the quantitative comparison of different PROTACs. DC50 represents the concentration for 50% degradation (potency), while Dmax indicates the maximum achievable degradation (efficacy). [10]

  • Data Generation: Perform a Western blot as described in Protocol 2 with a sufficient number of concentrations in the dose-response curve (typically 8-12 points).

  • Quantification: For each concentration, calculate the percentage of protein remaining relative to the vehicle-treated control (which is set to 100%). The percent degradation is 100 - % remaining.

  • Curve Fitting: Plot the percent degradation (Y-axis) against the log-transformed PROTAC concentration (X-axis).

  • Analysis: Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit the data.

    • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency. [9] * Dmax: The maximum percentage of target protein degradation observed across the tested concentration range. [9]

Conclusion and Future Outlook

The choice between an alkyl/aryl-ether linker and a PEG linker is a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages. PEG linkers are an excellent starting point when solubility is a primary concern, while alkyl-based linkers may offer superior cell permeability and metabolic stability. Ultimately, the "linkerology" of PROTACs remains a largely empirical science, necessitating the synthesis and evaluation of libraries with diverse linker compositions and lengths to identify the optimal candidate for a given POI-E3 ligase system. [1][11] As our understanding of the structural biology of ternary complexes deepens, aided by advances in cryo-EM and computational modeling, we move closer to an era of truly rational linker design. [1][4]For now, the systematic and logical application of the principles and protocols outlined in this guide will provide a robust framework for accelerating the discovery of novel and effective protein degraders.

References

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. (URL: [Link])

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health. (URL: [Link])

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Semantic Scholar. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. (URL: [Link])

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. (URL: [Link])

  • Targeted Protein Degradation. Bio-Techne. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. (URL: [Link])

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health. (URL: [Link])

  • ER degradation induced by PROTACs varies with linker length. ResearchGate. (URL: [Link])

  • Impact of linker length on the activity of PROTACs. National Institutes of Health. (URL: [Link])

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. (URL: [Link])

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Publications. (URL: [Link])

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. (URL: [Link])

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. (URL: [Link])

  • Application of PROTACs in target identification and validation. ScienceOpen. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health. (URL: [Link])

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Figshare. (URL: [Link])

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. (URL: [Link])

  • Synthesis of RNA‐PROTACs and their mechanism of action. ResearchGate. (URL: [Link])

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. (URL: [Link])

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. National Institutes of Health. (URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. (URL: [Link])

  • Application of PROTACs in target identification and validation. ResearchGate. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed. (URL: [Link])

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A Spectroscopic Journey: Differentiating N,N-dimethyl-2-(4-nitrophenoxy)ethanamine from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of novel compounds, rigorous analytical characterization is paramount to confirm the identity and purity of the final product. This guide provides an in-depth spectroscopic comparison of the target molecule, N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, with its precursors, 4-nitrophenol and 2-(dimethylamino)ethanol. By leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral changes that signify the successful formation of the desired ether linkage.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The formation of this compound is typically achieved through a Williamson ether synthesis.[1][2][3][4][5] This well-established S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-nitrophenol by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon in a derivative of 2-(dimethylamino)ethanol (e.g., 2-(dimethylamino)ethyl chloride), displacing a leaving group to form the final ether product.

cluster_precursors Precursors cluster_reaction Williamson Ether Synthesis cluster_product Product 4-nitrophenol 4-Nitrophenol Reaction Base SN2 Reaction 4-nitrophenol->Reaction 2-(dimethylamino)ethanol 2-(Dimethylamino)ethanol 2-(dimethylamino)ethanol->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Understanding this reaction mechanism is crucial as it informs our interpretation of the spectroscopic data. We expect to see the disappearance of the phenolic -OH proton in NMR and the characteristic -OH stretch in IR, alongside the appearance of new signals corresponding to the ether linkage and the ethylamine moiety in the final product.

¹H NMR Spectroscopy: Unveiling the Molecular Protons

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The comparison of the ¹H NMR spectra of the precursors and the final product reveals distinct changes that confirm the formation of this compound.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH₂-O- Protons-CH₂-N- Protons-N(CH₃)₂ Protons-OH Proton
4-Nitrophenol[6][7][8][9][10][11]~8.1 (d, 2H), ~6.9 (d, 2H)---Variable
2-(Dimethylamino)ethanol[12][13]-~3.6 (t, 2H)~2.5 (t, 2H)~2.2 (s, 6H)Variable
This compound ~8.2 (d, 2H), ~7.0 (d, 2H) ~4.1 (t, 2H) ~2.7 (t, 2H) ~2.3 (s, 6H) Absent

(Note: Predicted data for the final product is based on established chemical shift principles and data from similar structures. Actual experimental values may vary slightly.)

Key Observations and Interpretations:

  • Disappearance of the Phenolic -OH: The most telling sign of a successful reaction is the absence of the broad, variable phenolic -OH signal from 4-nitrophenol in the spectrum of the final product.

  • Downfield Shift of Aromatic Protons: The aromatic protons in the final product are expected to be slightly downfield compared to 4-nitrophenol due to the electronic effect of the ether linkage. The characteristic doublet of doublets pattern for a para-substituted benzene ring remains.[14][15][16][17][18]

  • Appearance of New Aliphatic Signals: The spectrum of the product now includes three new sets of aliphatic signals corresponding to the N,N-dimethylethoxy group.

    • The methylene protons adjacent to the ether oxygen (-CH₂-O-) are significantly deshielded and appear around 4.1 ppm as a triplet.

    • The methylene protons adjacent to the nitrogen (-CH₂-N-) appear as a triplet around 2.7 ppm.

    • The six protons of the two methyl groups on the nitrogen (-N(CH₃)₂) appear as a sharp singlet around 2.3 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The changes in the carbon chemical shifts further corroborate the formation of the new C-O ether bond.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundAromatic C-OAromatic C-NO₂Aromatic C-H-CH₂-O--CH₂-N--N(CH₃)₂
4-Nitrophenol[6][19]~164.0~139.7~126.2, ~115.8---
2-(Dimethylamino)ethanol[12][20][21]---~61.5~59.1~45.5
This compound ~163.5 ~141.0 ~125.9, ~114.5 ~66.0 ~58.0 ~45.8

(Note: Predicted data for the final product is based on established chemical shift principles and data from similar structures. Actual experimental values may vary slightly.)

Key Observations and Interpretations:

  • Shifts in Aromatic Carbons: The chemical shifts of the aromatic carbons in the product are similar to those in 4-nitrophenol, with minor changes due to the ether linkage.[16][17]

  • New Aliphatic Carbon Signals: The spectrum of the product displays three new signals in the aliphatic region, corresponding to the carbons of the attached ethylamine chain. The carbon adjacent to the ether oxygen (-CH₂-O-) is the most downfield of these.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups.

Table 3: Key Comparative FT-IR Data (Wavenumbers in cm⁻¹)

CompoundO-H Stretch (Alcohol/Phenol)C-O Stretch (Ether)C-O Stretch (Phenol)NO₂ Stretch (Asymmetric/Symmetric)Aromatic C-H Stretch
4-Nitrophenol[22][23][24][25]~3200-3500 (broad)-~1200~1520 / ~1340~3000-3100
2-(Dimethylamino)ethanol[26][27]~3300-3400 (broad)-~1050--
This compound Absent ~1250 (Aryl-Alkyl) -~1520 / ~1340 ~3000-3100

(Note: Predicted data for the final product is based on established vibrational frequencies.)

Key Observations and Interpretations:

  • Disappearance of O-H Stretch: The most definitive evidence of reaction completion in the IR spectrum is the disappearance of the broad O-H stretching band from both precursors.

  • Appearance of Aryl-Alkyl Ether C-O Stretch: A new, strong absorption appears around 1250 cm⁻¹, which is characteristic of an aryl-alkyl ether C-O stretch.

  • Persistence of NO₂ and Aromatic C-H Stretches: The strong symmetric and asymmetric stretches of the nitro group and the aromatic C-H stretches remain in the product spectrum, as expected.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
4-Nitrophenol[6][28][29][30]C₆H₅NO₃139.11139 (M⁺), 109, 93, 65
2-(Dimethylamino)ethanol[12][26]C₄H₁₁NO89.1489 (M⁺), 58, 44, 30
This compound C₁₀H₁₄N₂O₃ 210.23 210 (M⁺), 152, 58

(Note: Predicted data for the final product is based on its chemical formula and expected fragmentation patterns.)

Key Observations and Interpretations:

  • Molecular Ion Peak: The mass spectrum of the final product will show a molecular ion peak (M⁺) at m/z = 210, corresponding to its molecular weight.

  • Characteristic Fragmentation: Key fragmentation patterns would include the loss of the dimethylaminoethyl group to give a fragment at m/z = 152 (4-nitrophenoxy cation) and a prominent peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, which is highly characteristic of N,N-dimethylamino compounds.

Experimental Protocols

General Procedure for NMR Sample Preparation [31][32]

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer for analysis.

Start Weigh Sample Add_Solvent Add Deuterated Solvent Start->Add_Solvent 5-10 mg Dissolve Dissolve Sample Add_Solvent->Dissolve ~0.6 mL Analyze Acquire Spectrum Dissolve->Analyze End Data Analysis Analyze->End

Caption: Workflow for NMR sample preparation and analysis.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and definitive method for confirming the successful synthesis of the target molecule. The disappearance of the hydroxyl signals in ¹H NMR and FT-IR, coupled with the appearance of new signals corresponding to the ether linkage and the ethylamine moiety in all four spectroscopic techniques, offers a multi-faceted and robust confirmation of the product's identity. This guide serves as a valuable resource for researchers in the field of drug development and organic synthesis, providing the necessary data and interpretation to ensure the integrity of their synthesized compounds.

References

  • Wikipedia. Williamson ether synthesis. [Link][1]

  • Khan Academy. Williamson ether synthesis (video). [Link][2]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link][3]

  • ChemTalk. Williamson Ether Synthesis. [Link][4]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link][5]

  • PubChem. 2-(Dimethylamino)ethanol. [Link][12]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link][14]

  • PubChem. 4-Nitrophenol. [Link][6]

  • SpectraBase. 4-Nitrophenol. [Link][19]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link][22]

  • University of Colorado Boulder, Department of Chemistry. Aromatics. [Link][15]

  • Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. [Link][16]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link][17]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][18]

  • SpectraBase. 4-Nitrophenol - Optional[FTIR] - Spectrum. [Link][23]

  • National Institute of Standards and Technology. Phenol, 4-nitro-. [Link][29]

  • MassBank. msbnk-riken-pr100598. [Link][30]

  • SpectraBase. 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link][8]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. [Link][9]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link][10]

  • Chegg.com. Solved Examine the structure of 4-nitrophenol and the 1H and. [Link][11]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... [Link][25]

  • National Institute of Standards and Technology. N,N-Dimethylaminoethanol. [Link][26]

  • Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. [Link][32]

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Safety Operating Guide

Proper Disposal of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine (CAS No. 51344-13-9). As a compound utilized in contemporary research and drug development, understanding its hazard profile is critical for ensuring personnel safety and environmental compliance. This document offers a procedural, step-by-step approach to its disposal, grounded in established safety protocols and regulatory standards.

Immediate Safety and Hazard Assessment

This compound is a trifunctional molecule, and its hazard profile is a composite of its constituent chemical groups: a tertiary amine, an ether linkage, and a nitroaromatic ring. This structure imparts specific toxicological and chemical properties that must be respected during handling and disposal.

1.1. Hazard Identification

Safety Data Sheets (SDS) and chemical literature consistently identify the following hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.

  • Mutagenicity: Suspected of causing genetic defects.

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

1.2. Personal Protective Equipment (PPE) and Engineering Controls

A robust safety posture is non-negotiable when handling this compound.

  • Engineering Controls: All work with this compound, including weighing, dissolution, and aliquoting for disposal, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.

  • Eye Protection: Safety goggles are mandatory to protect against splashes.

  • Body Protection: A lab coat should be worn to prevent skin contact.

Disposal Workflow: A Decision-Making Framework

The appropriate disposal procedure is contingent on the quantity and nature of the waste. The following workflow provides a logical progression for managing waste streams containing this compound.

DisposalWorkflow start Waste Generation spill Small Spill (<5g) start->spill Is it a small, contained spill? bulk Bulk Waste (>5g or Contaminated Solutions) start->bulk Is it bulk waste or a solution? absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb Yes segregate Segregate Waste Stream bulk->segregate Yes collect_spill Collect into a labeled hazardous waste container absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate professional_disposal Arrange for pickup by a licensed professional waste disposal service decontaminate->professional_disposal containerize Containerize in a compatible, labeled hazardous waste container segregate->containerize containerize->professional_disposal

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

3.1. Management of Small Spills (<5g)

In the event of a small, contained spill, immediate and careful action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate non-essential personnel from the immediate vicinity.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in section 1.2.

  • Absorb the Spill: Cover the spill with a non-reactive, absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools for this purpose.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Containerize and Label: Place all contaminated materials, including gloves and cleaning cloths, into the hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: Arrange for the container to be collected by your institution's environmental health and safety office or a licensed professional waste disposal service.

3.2. Disposal of Bulk Quantities and Contaminated Solutions

Bulk quantities of the solid compound or solutions containing this compound must be disposed of as hazardous waste. On-site chemical treatment is not recommended without specific, validated procedures and appropriate facilities, due to the potential for hazardous reactions and byproducts.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is certain. It is incompatible with strong oxidizing agents.[1]

  • Containerization:

    • Place solid waste directly into a dedicated, robust, and sealable hazardous waste container.

    • For liquid waste, use a container made of a compatible material (e.g., glass or polyethylene). Ensure the container is not overfilled (a maximum of 80% capacity is recommended to allow for vapor expansion).

  • Labeling: The container must be clearly and accurately labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An approximate concentration and the solvent if it is a solution.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Contact a licensed professional waste disposal service for pickup and final disposal. The primary and recommended method of disposal for this compound is incineration.

Incineration: The Preferred Disposal Method

Incineration in a permitted hazardous waste incinerator is the most effective method for the complete destruction of this compound.

4.1. The Rationale for Incineration

High-temperature incineration breaks down the organic molecule into simpler, less harmful components. The presence of nitrogen in the molecule necessitates specific considerations during incineration to minimize the formation of harmful byproducts.

4.2. Potential Byproducts of Incineration

The combustion of nitrogen-containing organic compounds can produce oxides of nitrogen (NOx), in addition to carbon monoxide (CO) and carbon dioxide (CO2).[1][2] Modern hazardous waste incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") to remove NOx and other pollutants before they are released into the atmosphere.[3]

Summary of Key Information

ParameterInformationSource(s)
Chemical Name This compound[4]
CAS Number 51344-13-9[4]
Molecular Formula C10H14N2O3[4]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation; Suspected mutagen.[1]
Incompatible Materials Strong oxidizing agents.[1]
Recommended Disposal Incineration by a licensed professional waste disposal service.[1]
Spill Cleanup Absorb with inert material, collect in a labeled hazardous waste container.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a compound with a significant hazard profile, adherence to proper disposal procedures is not merely a regulatory requirement but a professional obligation. By following the guidelines outlined in this document, researchers and laboratory personnel can ensure the safe and compliant disposal of this chemical, thereby protecting themselves, their colleagues, and the environment.

References

  • MOLBASE Encyclopedia. This compound | 51344-13-9. [Link]

  • HD-Chemicals. N, N-Dimethyl-2-(4-nitrophenoxy)ethanamine, min 98%, 100 grams. [Link]

  • GAIA. (2019). Waste Incineration: Pollution and Health Impacts. [Link]

  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases. In: Waste Incineration and Public Health. National Academies Press (US); 2000. [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]

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Navigating the Safe Handling of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine.

This compound, a molecule combining the structural features of a tertiary amine and an aromatic nitro compound, presents a unique set of handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively with this compound, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, considering the hazards of its constituent functional groups.

Aromatic Nitro Compounds: The presence of the 4-nitrophenyl group is a primary safety concern. Aromatic nitro compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin. A significant risk associated with this class of compounds is the potential to induce methemoglobinemia . This condition impairs the oxygen-carrying capacity of red blood cells, leading to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and nausea.[1]

Tertiary Amines: The N,N-dimethyl ethanamine moiety classifies this compound as a tertiary amine. Amines can be corrosive and irritating to the skin and eyes, and many are toxic by inhalation, ingestion, or skin absorption.[2]

Based on this analysis, this compound should be treated as a substance that is harmful by inhalation, in contact with skin, and if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the rationale behind each choice.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. Safety goggles provide a seal around the eyes, offering protection from splashes and potential dust.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant glovesDouble gloving is recommended. For the inner glove, a nitrile glove is a suitable choice for short-term protection and provides good dexterity. For the outer glove, a thicker, more robust material such as Neoprene or Polyvinyl Chloride (PVC) should be used, as these materials show good resistance to amines and aromatic compounds.[3][4] Always inspect gloves for integrity before each use and change them immediately upon contamination. Never reuse disposable gloves.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from splashes.
Respiratory Protection Air-Purifying RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation, a NIOSH-approved air-purifying respirator equipped with an Organic Vapor (OV) cartridge is necessary.[5][6] A P100 particulate filter may be added if there is a significant risk of inhaling dust. Ensure proper fit testing and adherence to your institution's respiratory protection program.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield (if required) Don3->Don4 Don5 5. Gloves (Inner then Outer) Don4->Don5 Doff1 1. Gloves (Outer then Inner) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Disposal_Workflow cluster_waste_streams Waste Segregation cluster_containers Containerization substance This compound & Contaminated Materials solid_waste Solid Waste (Gloves, Paper, etc.) substance->solid_waste organic_liquid Organic Liquid Waste substance->organic_liquid aqueous_liquid Aqueous Liquid Waste substance->aqueous_liquid solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container organic_container Labeled Organic Hazardous Waste Container organic_liquid->organic_container aqueous_container Labeled Aqueous Hazardous Waste Container aqueous_liquid->aqueous_container disposal Dispose via Institutional Hazardous Waste Program solid_container->disposal organic_container->disposal aqueous_container->disposal

Figure 2: Waste Disposal Workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By integrating these safety protocols into your laboratory workflow, you can confidently and safely handle this compound, fostering a secure research environment for yourself and your colleagues.

References

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  • New Jersey Department of Health. (2004, September). Hazardous Substance Fact Sheet: 4-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. In Bookshelf. National Library of Medicine. Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services. Retrieved from [Link]

  • University of California, Davis. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Safety Services. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

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  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. Retrieved from [Link]

  • Select Safety Sales. (n.d.). 3M Respirator Cartridges. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Amine. Retrieved from [Link]

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  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

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